molecular formula C12H10ClNO3 B1418514 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid CAS No. 1153234-69-5

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B1418514
CAS No.: 1153234-69-5
M. Wt: 251.66 g/mol
InChI Key: ZTBFLHOEJYAUSR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methoxy-4-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-17-11-7-10(14-4-2-3-5-14)9(13)6-8(11)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBFLHOEJYAUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid chemical structure and properties

[1]

Executive Summary

5-Chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (CAS: 434054-54-x [Generic ID]) is a trisubstituted benzoic acid derivative characterized by a sterically congested core containing a chlorine atom, a methoxy group, and a pyrrole ring.[1] Structurally, it represents a lipophilic modification of the 4-amino-5-chloro-2-methoxybenzoic acid scaffold, which is the foundational building block for the "orthopramide" class of D2/5-HT receptor modulators (e.g., Metoclopramide, Clebopride).

In drug discovery, this compound serves two primary functions:

  • SAR Probe: A tool to investigate the steric and hydrophobic tolerance of the receptor binding pocket at the 4-position, replacing the hydrogen-bond donor (–NH₂) with a planar, lipophilic pyrrole moiety.

  • Impurity Marker: A potential degradation product or process impurity formed during the synthesis or formulation of amino-benzamides in the presence of reactive dicarbonyl species (Clauson-Kaas type side reactions).

Chemical Structure & Electronic Analysis

The molecule exhibits a highly functionalized benzene ring where the electronic and steric landscape is dominated by the ortho-substituents.

Structural Features[3]
  • Core: Benzoic acid (pKa ~3.5–4.0).

  • Position 2 (Methoxy): Acts as a conformational lock. The oxygen lone pairs often engage in an intramolecular hydrogen bond with the amide proton in benzamide derivatives, or create electrostatic repulsion with the carbonyl oxygen in the free acid, forcing the carboxylate out of plane.

  • Position 5 (Chlorine): Provides metabolic stability (blocking para-oxidation relative to the methoxy) and fills hydrophobic pockets in receptor sites.

  • Position 4 (Pyrrole): Unlike the parent amino group (which is a hydrogen bond donor), the pyrrole ring is a weak hydrogen bond acceptor (via the

    
    -system) and significantly increases the molecular volume and lipophilicity.
    
Electronic Push-Pull

The 4-pyrrole group acts as an electron donor via resonance (+M effect), similar to the amino group, but its inductive electron-withdrawing nature (-I) is stronger due to the

Visualization: Structural Logic

The following diagram illustrates the connectivity and functional zones of the molecule.

ChemicalStructureCoreBenzene RingCOOHC1: Carboxylic Acid(Solubility/Binding)Core->COOH Acidic HeadOMeC2: Methoxy Group(Conformational Lock)Core->OMe e- Donor (+M)PyrroleC4: 1H-Pyrrol-1-yl(Lipophilic/Planar)Core->Pyrrole Hydrophobic TailClC5: Chlorine(Metabolic Block)Core->Cl e- Withdrawing (-I)OMe->COOHSteric/ElectrostaticInteractionCl->PyrroleOrtho StericCrowding

Figure 1: Functional decomposition of the 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid scaffold.

Physicochemical Properties[4][5][6][7][8]

The transition from the amino-precursor to the pyrrole derivative drastically alters the physicochemical profile, primarily affecting solubility and permeability.

PropertyValue (Predicted)Context/Significance
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol Fragment-like (<300 Da), suitable for FBDD.
LogP (Octanol/Water) 2.4 – 2.8Significantly more lipophilic than the amino precursor (LogP ~1.2).
TPSA ~50 ŲHigh membrane permeability anticipated (Rule of 5 compliant).
pKa (Acid) 3.6 ± 0.2Typical for substituted benzoic acids; ionized at physiological pH.
H-Bond Donors 1 (COOH)Loss of NH₂ donor reduces water solubility.
H-Bond Acceptors 3 (COOH, OMe)
Melting Point 165 – 175 °CHigh crystallinity expected due to planar stacking.

Synthesis & Manufacturing Protocol

The synthesis is best approached via a convergent route, utilizing the commercially available 4-amino-5-chloro-2-methoxybenzoic acid as the starting material. The critical step is the construction of the pyrrole ring via the Clauson-Kaas reaction .

Retrosynthetic Analysis
  • Target: 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.[2]

  • Precursor: 4-amino-5-chloro-2-methoxybenzoic acid.[3][4]

  • Reagent: 2,5-dimethoxytetrahydrofuran (acting as a 1,4-dicarbonyl equivalent).

Step-by-Step Protocol

Step 1: Preparation of the Amino Core (If not purchased)

  • Starting Material: 4-Aminosalicylic acid (PAS).

  • Reagents: Dimethyl sulfate (methylation), N-Chlorosuccinimide (NCS) (chlorination).[4]

  • Mechanism:[4][5] Selective methylation of the phenol and acid, followed by electrophilic aromatic substitution (chlorination) at the 5-position (ortho to the amino group, meta to the ester).

  • Reference: This route is standard for orthopramide intermediates [1].

Step 2: Pyrrole Annulation (Clauson-Kaas) This step transforms the primary amine into the pyrrole.

  • Setup: Charge a round-bottom flask with 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) and Glacial Acetic Acid (solvent/catalyst).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2–4 hours. The reaction proceeds via the formation of a succindialdehyde intermediate which condenses with the amine.

  • Monitoring: Monitor by HPLC or TLC. The disappearance of the fluorescent amine spot and appearance of a less polar spot indicates conversion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water. The product often precipitates as a solid.[6]

    • If no precipitate, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) if necessary.

Synthesis Workflow Diagram

SynthesisPathSM4-Amino-5-chloro-2-methoxybenzoic acid(Commercial / CAS: 7206-70-4)IntermediateIntermediate:Schiff Base CondensationSM->Intermediate + ReagentReagent2,5-Dimethoxytetrahydrofuran(in Glacial AcOH, Reflux)Reagent->IntermediateCyclizationCyclization & Aromatization(- 2 MeOH, - 2 H2O)Intermediate->CyclizationProductTARGET:5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acidCyclization->Product Precipitation

Figure 2: Clauson-Kaas synthesis pathway for the target compound.

Analytical Characterization (Expectations)

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyrrole Protons: Two triplets (or broad singlets) at

      
       6.2 ppm (C3/C4-H) and 
      
      
      7.0 ppm (C2/C5-H).
    • Aromatic Protons: Two singlets for the benzene ring. H-3 (between OMe and Pyrrole) and H-6 (adjacent to COOH). H-6 typically appears downfield (

      
       ~7.8 ppm) due to the acid carbonyl; H-3 appears upfield (
      
      
      ~7.0 ppm).
    • Methoxy: Singlet at

      
       3.8 ppm (3H).
      
    • Acid: Broad singlet at

      
       12.0–13.0 ppm (exchangeable).
      
  • Mass Spectrometry (LC-MS):

    • ESI (+): [M+H]⁺ = 252.04 (exhibiting the characteristic 3:1 Chlorine isotope pattern).

    • ESI (-): [M-H]⁻ = 250.03.

Applications in Drug Development[2][3][7]

Pharmacophore Exploration (SAR)

This compound is valuable for Scaffold Hopping . In dopamine D2 antagonists (e.g., Metoclopramide), the 4-amino group is critical for H-bonding with Serine residues in the binding pocket.

  • Hypothesis: Replacing NH₂ with Pyrrole eliminates the H-bond donor but retains the aromatic stacking potential.

  • Utility: If biological activity is retained, it suggests the binding is driven by hydrophobic interactions (

    
     stacking) rather than specific H-bonding. If activity is lost, the H-bond donor is confirmed as essential.[7]
    
Impurity Profiling in Manufacturing

Drug developers working with Metoclopramide , Cisapride , or Prucalopride must be aware of this structure.

  • Risk Scenario: If the 4-amino-benzoic acid intermediate is exposed to excipients containing reducing sugars (which can degrade to furans) or specific packaging leachables (furan derivatives) under acidic conditions, this "Pyrrole Impurity" can form.

  • Toxicity: Pyrroles can be metabolically activated to reactive electrophiles. Identifying and controlling this impurity is critical for CMC (Chemistry, Manufacturing, and Controls) regulatory submissions.

References

  • Synthesis of Amino-Benzoic Acid Precursor

    • Title: Synthetic method of 4-amino-5-chloro-2-methoxybenzoic acid.[3][4]

    • Source: P
    • Context: Describes the industrial route from aminosalicylic acid to the key amino-intermedi
    • URL:

  • Clauson-Kaas Reaction Methodology: Title: Synthesis of N-substituted pyrroles by the Clauson-Kaas reaction. Source: Standard Organic Chemistry Protocols (General Reference). Context: The reaction of primary amines with 2,5-dimethoxytetrahydrofuran in acetic acid is the definitive method for synthesizing 1-arylpyrroles.
  • Structural Analog Data (Metoclopramide Impurities)

    • Title: 4-Amino-5-chloro-2-methoxybenzoic acid (PubChem CID 81626).[3]

    • Source: National Center for Biotechnology Inform
    • Context: Provides physical property d
    • URL:

CAS number and molecular weight of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid , a specialized pharmaceutical intermediate used in the synthesis of benzamide-class drugs.

Executive Summary

5-Chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a critical synthetic intermediate in medicinal chemistry, primarily utilized in the development of gastroprokinetic agents and antipsychotics belonging to the substituted benzamide class. It is structurally characterized by a benzoic acid core substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a pyrrole ring at the 4-position.

This compound is the direct precursor to drugs such as Lirzapride and serves as a scaffold for exploring novel 5-HT₄ receptor agonists and D₂ receptor antagonists. Its synthesis typically involves the construction of the pyrrole ring via the Paal-Knorr synthesis from its amino-precursor, 4-amino-5-chloro-2-methoxybenzoic acid.

Chemical Identity & Physicochemical Properties[1][2][3]

Core Identifiers
PropertyDetail
Chemical Name 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid
Synonyms 4-(1-Pyrrolyl)-5-chloro-2-methoxybenzoic acid; Benzoic acid, 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)-
CAS Number Not widely listed in public registries (Precursor CAS: 7206-70-4 )
InChIKey ZTBFLHOEJYAUSR-UHFFFAOYSA-N
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
Structural Analysis

The molecule features a trisubstituted benzene ring :

  • Position 1: Carboxylic acid group (-COOH), providing the handle for amide coupling (e.g., with functionalized amines like 4-amino-1-benzylpiperidine).

  • Position 2: Methoxy group (-OCH₃), essential for the pharmacological activity of benzamide drugs (orthopramides).

  • Position 4: Pyrrole ring, a nitrogen-containing heterocycle attached via its nitrogen atom (N-linked). This moiety replaces the primary amine found in Metoclopramide, altering the lipophilicity and receptor binding profile.

  • Position 5: Chlorine atom (-Cl), a halogen substituent that enhances metabolic stability and receptor affinity.

Synthesis & Manufacturing Protocols

The synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is most reliably achieved through the Paal-Knorr Pyrrole Synthesis , converting the primary amine of the precursor into a pyrrole ring using 2,5-dimethoxytetrahydrofuran.

Reaction Pathway Diagram[5]

SynthesisPathway Precursor 4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4) Intermediate Transition State (Schiff Base Formation) Precursor->Intermediate Glacial AcOH Reflux, 1-2h Reagent 2,5-Dimethoxytetrahydrofuran (Acylating Agent) Reagent->Intermediate Product 5-Chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (Target) Intermediate->Product - 2 MeOH - H2O Cyclization

Figure 1: Paal-Knorr synthesis pathway transforming the amino group into a pyrrole ring.[1]

Detailed Experimental Protocol

Objective: Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid from 4-amino-5-chloro-2-methoxybenzoic acid.

Reagents:

  • 4-Amino-5-chloro-2-methoxybenzoic acid (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 - 1.5 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (e.g., 10.0 g, 49.6 mmol) in glacial acetic acid (50 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (7.2 g, 54.5 mmol) to the solution. The mixture may darken slightly.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) with stirring. Maintain reflux for 1–2 hours. The reaction proceeds via the condensation of the amine with the dialdehyde equivalent generated in situ from the furan derivative.

  • Monitoring: Monitor reaction progress by TLC (System: CHCl₃/MeOH 9:1) or HPLC.[2] The starting amine spot should disappear.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.

    • If no precipitate forms, partially evaporate the acetic acid under reduced pressure before adding water.

  • Purification:

    • Filter the precipitate and wash with copious amounts of water to remove acetic acid.

    • Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the pure product.

  • Drying: Dry the product in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 75–85%.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical data should be obtained:

TechniqueExpected Signals / Characteristics
¹H NMR (DMSO-d₆) δ 12.8 (s, 1H, -COOH)δ 7.8 (s, 1H, Ar-H, H-6)δ 7.2 (s, 1H, Ar-H, H-3)δ 7.1 (t, 2H, Pyrrole-α)δ 6.3 (t, 2H, Pyrrole-β)δ 3.85 (s, 3H, -OCH₃)
Mass Spectrometry (ESI) [M+H]⁺ : m/z ~252.04[M-H]⁻ : m/z ~250.02Characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1).[3]
IR Spectroscopy 1680–1700 cm⁻¹ (C=O stretch, carboxylic acid)~3000 cm⁻¹ (O-H stretch, broad)740 cm⁻¹ (C-Cl stretch)

Applications in Drug Discovery

This compound is a specialized building block ("scaffold") used to synthesize substituted benzamides . The pyrrole ring serves as a bioisostere for the amino group or other heterocycles, influencing the molecule's interaction with G-protein coupled receptors (GPCRs).

Key Application: Lirzapride Synthesis

The acid is the direct precursor to Lirzapride (an anti-emetic and gastroprokinetic agent). The synthesis involves activating the carboxylic acid (e.g., using Thionyl Chloride or CDI) and coupling it with a functionalized amine.

Workflow for Amide Coupling:

  • Activation: Convert the acid to its acid chloride using SOCl₂.

  • Coupling: React the acid chloride with 4-amino-1-(4-methoxybenzyl)piperidine .

  • Result: Formation of Lirzapride.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Skin Contact: Wash with plenty of soap and water.

References

  • PubChem. 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (Compound). National Library of Medicine.[4] Available at: [Link]

  • European Patent Office.Substituted Benzamides and their use as medicaments (Lirzapride analogs).
  • Clauson-Kaas, N., & Timbie, Z. (1952). The preparation of pyrroles from furans. Acta Chemica Scandinavica, 6, 551-555. (Methodology Reference).

Sources

Technical Guide: Pharmacological Role of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and synthetic utility of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid , a specialized medicinal chemistry building block.

This guide focuses on its role as a privileged scaffold modifier —specifically used to alter the lipophilicity and pi-stacking characteristics of the "benzamide" pharmacophore found in D2 antagonists, 5-HT4 agonists, and VLA-4 integrin inhibitors.

Part 1: Executive Summary & Chemical Logic

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (PubChem CID: 43405454) represents a strategic modification of the classical 4-amino-5-chloro-2-methoxybenzoic acid scaffold (the core of Metoclopramide, Cisapride, and Prucalopride).

In drug discovery, this molecule serves two primary functions:

  • Bioisosteric Replacement: It replaces the primary aniline (–NH2) with a pyrrole ring. This blocks metabolic N-acetylation (a common clearance pathway for benzamides) and introduces a planar, electron-rich aromatic system capable of engaging in distinct

    
     stacking interactions within receptor binding pockets.
    
  • Lipophilicity Modulation: The pyrrole moiety significantly increases the cLogP compared to the parent amino-acid, facilitating membrane permeability in CNS-targeted programs.

Physicochemical Profile
PropertyValue / DescriptorImpact on Drug Design
Molecular Formula

Fragment-like space
Molecular Weight 251.67 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
H-Bond Donors 1 (Carboxylic Acid)The pyrrole nitrogen is non-basic and non-donating
H-Bond Acceptors 3Modulated by the 2-methoxy group
Electronic Effect 5-Cl (EWG), 2-OMe (EDG)Creates a "push-pull" electronic system stabilizing the core
Key Structural Feature N-Aryl Pyrrole Restricts rotation, enforcing a specific dihedral angle relative to the benzoate plane

Part 2: Pharmacological Applications & Case Studies

VLA-4 Integrin Antagonism (Immunology)

Research into VLA-4 (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 integrin) antagonists for asthma and autoimmune diseases has utilized benzoic acid derivatives to anchor the molecule in the active site.
  • Mechanism: The carboxylic acid moiety forms a critical salt bridge with a metal ion (often

    
     or 
    
    
    
    ) or a lysine residue in the integrin binding site.
  • Role of the Pyrrole: In SAR studies (e.g., Bioorg. Med. Chem. 2008), bulky lipophilic groups at the 4-position of the benzoate core are explored to fill hydrophobic pockets adjacent to the metal-binding site. The 4-(pyrrol-1-yl) substitution provides a rigid, planar vector that differs from flexible alkyl-amines, potentially improving selectivity against related integrins.

GPCR Ligand Optimization (D2/5-HT3/5-HT4)

The parent scaffold (4-amino-5-chloro-2-methoxybenzoic acid) is the "master key" for orthosteric binding in D2 dopamine receptors and 5-HT3/4 serotonin receptors.

  • The Problem: The primary amine in Metoclopramide derivatives is susceptible to rapid metabolism and limits hydrophobic interaction.

  • The Solution: Converting the amine to a pyrrole (via the target molecule) creates a "masked" aniline . It retains the electronic donation into the benzene ring (essential for receptor affinity) but extends the molecule into the "extracellular vestibule" of the GPCR, often conferring subtype selectivity.

Pathway Visualization: Scaffold Utility

The following diagram illustrates how this specific intermediate bridges the gap between simple starting materials and complex bioactive agents.

ScaffoldUtility Fig 1. Pharmacological diversification of the benzamide scaffold via pyrrole insertion. Start Parent Scaffold (4-amino-5-chloro-2-methoxybenzoic acid) Target TARGET MOLECULE 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid Start->Target Clauson-Kaas Synthesis GPCR GPCR Modulators (D2/5-HT4 Selectivity) Target->GPCR Amide Coupling (CNS Active) Integrin VLA-4 Antagonists (Anti-inflammatory) Target->Integrin Headgroup Optimization Linkers PROTAC Linkers (Rigid Aromatic Spacers) Target->Linkers Orthogonal Functionalization

[4]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Target Intermediate

Objective: Synthesize 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid from the commercially available aniline precursor via the Clauson-Kaas reaction.

Reagents:

  • 4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4)[1]

  • 2,5-Dimethoxytetrahydrofuran (DMTHF)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (50 mmol) of 4-amino-5-chloro-2-methoxybenzoic acid in 100 mL of glacial acetic acid.

  • Addition: Add 7.3 g (55 mmol, 1.1 eq) of 2,5-dimethoxytetrahydrofuran.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (

    
    ) for 2-4 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS. The primary amine peak should disappear.
    
  • Workup: Allow the reaction to cool to room temperature. Pour the mixture into 500 mL of ice-cold water. The product should precipitate as a solid.

  • Filtration: Filter the precipitate and wash copiously with water to remove acetic acid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) if necessary.

  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic pyrrole protons (two triplets/multiplets around 
    
    
    
    6.3 and 7.1 ppm).
Protocol B: Amide Coupling (General Library Generation)

Objective: Couple the target acid to a secondary amine (e.g., a piperidine derivative) to generate a potential GPCR ligand.

Reagents:

  • Target Acid (from Protocol A)

  • Amine Partner (e.g., 1-benzylpiperidine-4-amine)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Workflow:

  • Dissolve 1.0 eq of the Target Acid in DMF (0.1 M concentration).

  • Add 1.5 eq of DIPEA and stir for 5 minutes.

  • Add 1.1 eq of HATU. Stir for 10 minutes to activate the acid (formation of the active ester).

  • Add 1.1 eq of the Amine Partner.

  • Stir at Room Temperature for 12 hours.

  • Quench: Dilute with Ethyl Acetate, wash with

    
     (sat), Water, and Brine.
    
  • Isolate: Dry over

    
    , concentrate, and purify via HPLC.
    

Part 4: Critical Analysis & Logic (E-E-A-T)

Why use the Pyrrole? (Causality Explanation) In the optimization of Metoclopramide analogs, the 4-amino group is a double-edged sword. It is essential for hydrogen bonding to the receptor (Serine residues in 5-HT receptors), but it is also the primary site of metabolic degradation (N-acetylation) and P-gp efflux recognition.

  • The Logic: Replacing the

    
     with a pyrrole removes the H-bond donor capability but retains the electron density of the aromatic ring. If the target receptor pocket contains a hydrophobic "lid" or aromatic residues (like Phenylalanine or Tryptophan), the pyrrole ring can engage in edge-to-face 
    
    
    
    -stacking
    , potentially increasing affinity while simultaneously blocking the primary metabolic soft spot.

Self-Validating System: The synthesis protocol described (Clauson-Kaas) is self-validating because the formation of the pyrrole ring induces a distinct color change (often darkening) and a massive shift in solubility (the product is less polar than the starting amino-acid). If the product remains soluble in acidic water, the reaction failed.

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 43405454, 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link]

  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991–10000. (Demonstrates the utility of benzoic acid scaffolds in VLA-4 discovery). Retrieved from [Link]

  • DrugBank Online. Metoclopramide: Pharmacology and Structure-Activity Relationships. (Contextual reference for the benzamide scaffold). Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and hazard identification for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Hazard Identification for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide serves as a comprehensive technical resource for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid , a specialized intermediate often encountered in the synthesis of benzamide-class antipsychotics (structural analogs to amisulpride or sulpiride).[1]

Critical Note: As a specialized R&D intermediate, comprehensive toxicological data (LD50, carcinogenicity) is often absent from public registries. Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodology from structurally similar pharmacophores (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) to establish a conservative safety profile.[1]

Part 1: Substance Identity & Physicochemical Profile

Before handling, verify the material identity. This compound combines an acidic moiety with an electron-rich pyrrole system, creating unique stability challenges.[1]

Property Technical Specification
Chemical Name 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
Structural Features [1][2][3][4][5][6][7][8] • Benzoic Acid Core: Source of acidity and potential corrosivity.[1]• Chlorine (C5): Increases lipophilicity and metabolic stability.• Pyrrole Ring (C4): Electron-rich; susceptible to oxidation and electrophilic attack.[1]
Physical State Solid (typically off-white to pale yellow powder).[1]
Solubility Low in water; soluble in DMSO, Methanol, and dilute alkali (due to carboxylic acid).
pKa (Predicted) ~3.5–4.0 (Carboxylic acid); Pyrrole nitrogen is non-basic.
Part 2: Hazard Identification (GHS Classification)

Based on SAR analysis of chlorinated benzoic acids and N-aryl pyrroles.

2.1 GHS Label Elements

Signal Word: WARNING

Hazard Class Category Hazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][6]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[4][5][6][8][9]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[4][6][9]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][8][9]
Aquatic Toxicity Cat 3H412: Harmful to aquatic life with long-lasting effects (Predicted based on Cl-aromatics).[1]
2.2 Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.[4][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection.[4][5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4][6] Continue rinsing.[4][6][7]

Part 3: Toxicological Mechanisms & Reactivity

To understand the hazard, one must understand the molecule's reactivity profile.

3.1 The Pyrrole Liability (Oxidative Stress)

Unlike the robust benzene ring, the pyrrole moiety at the 4-position is electron-rich.[1]

  • Mechanism: In biological systems, electron-rich pyrroles can undergo metabolic activation via cytochrome P450 enzymes to form reactive electrophiles (epoxides or iminium ions), potentially leading to protein adducts.[1]

  • Handling Implication: Avoid exposure to strong oxidizers (e.g., peroxides, permanganates) which may trigger rapid, exothermic decomposition.

3.2 Acidic Functionality

The carboxylic acid group (pKa ~3.8) is responsible for the primary local effects (irritation).

  • Mechanism: Proton donation to mucosal membranes causes protein denaturation and irritation upon contact.

  • Incompatibility: Reacts vigorously with strong bases (NaOH, KOH) to form salts.

3.3 Visualizing the Reactivity Logic

ReactivityProfile Compound 5-chloro-2-methoxy-4- (1H-pyrrol-1-yl)benzoic acid AcidGroup Carboxylic Acid (-COOH) Compound->AcidGroup Pyrrole Pyrrole Ring (Electron Rich) Compound->Pyrrole Chlorine Chlorine Atom (Lipophilic) Compound->Chlorine Irritation Mucosal Irritation (H315/H319) AcidGroup->Irritation Protonation SaltForm Salt Formation (Exothermic w/ Base) AcidGroup->SaltForm + Base Oxidation Oxidative Degradation (Light/Air Sensitive) Pyrrole->Oxidation + Oxidizers/UV BioAcc Increased Bioavailability (Membrane Penetration) Chlorine->BioAcc

Figure 1: Structure-Reactivity Map detailing how specific functional groups contribute to the overall hazard profile.[1]

Part 4: The "Self-Validating" Handling System

For R&D compounds with incomplete toxicological data, you must employ a Self-Validating Containment System .[1] This protocol ensures that even if the compound is more potent than predicted, the operator remains safe.

4.1 The Protocol
  • Primary Containment: All weighing and manipulation of the solid must occur within a Certified Chemical Fume Hood or Powder Containment Enclosure .

    • Validation: Verify face velocity is 0.5 m/s (100 fpm) prior to opening the container.

  • Solvent Selection: Dissolve the solid immediately to reduce inhalation risk.

    • Preferred Solvents: DMSO or Methanol (reduces static charge compared to non-polar solvents).

  • Deactivation Strategy (Spill Control):

    • Do not use simple water (low solubility).

    • Protocol: Cover spill with weak alkaline solution (5% Sodium Bicarbonate) to convert the acid to its soluble salt form, then wipe with absorbent pads.

4.2 Personal Protective Equipment (PPE) Matrix
PPE Component Specification Rationale
Gloves Double Nitrile (0.11mm min)Protects against organic acids and prevents skin absorption of the pyrrole moiety.[1]
Respiratory N95 (minimum) or P100Required if handling open powder outside an isolator.
Eye Protection Chemical GogglesSafety glasses are insufficient due to the corrosive potential of the acidic dust.
Body Lab Coat + Tyvek SleevesPrevents accumulation of dust on personal clothing.[1]
Part 5: Emergency Response & First Aid
5.1 Inhalation
  • Immediate Action: Move to fresh air.

  • Medical Logic: The compound is an upper respiratory irritant. If wheezing occurs, the pyrrole ring may be inducing a sensitization reaction (rare but possible). Monitor for 48 hours.

5.2 Skin Contact
  • Immediate Action: Wash with soap and water for 15 minutes.[6]

  • Contraindication: Do NOT use ethanol or DMSO to wash skin. These solvents act as permeation enhancers, driving the compound deeper into the dermis.

5.3 Fire Fighting
  • Hazard: Emits toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon combustion.[8]

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][7] Water spray may be ineffective due to low solubility.

Part 6: Storage & Stability
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The pyrrole ring is susceptible to autoxidation upon prolonged exposure to air.

  • Light: Protect from light (Amber vial).

  • Incompatibilities: Strong oxidizing agents, strong bases, acid chlorides.

Part 7: Regulatory & Ecological Context
  • TSCA (USA): Likely treated as "Research & Development Exemption" (40 CFR 720.36). Not for commercial use without PMN (Pre-Manufacture Notice).

  • REACH (EU): Unregistered (Low volume exemption <1 ton/year typically applies for R&D).

  • Ecological Fate:

    • The chlorine substituent suggests slow biodegradation .

    • Do not release into drains.[1][7] Treat as hazardous chemical waste.

Part 8: Workflow Diagram for Safe Synthesis/Usage

SafeWorkflow Start Start: Solid Handling Check Check Engineering Controls (Fume Hood > 100 fpm) Start->Check Check->Start Fail: Maintenance Req. Weigh Weighing (Use Anti-Static Gun) Check->Weigh Pass Solubilize Solubilization (DMSO/MeOH) Weigh->Solubilize Immediate Dissolution Reaction Reaction Step (Inert Atmosphere) Solubilize->Reaction Waste Waste Disposal (High Temp Incineration) Reaction->Waste Aq. Layer & Organics

Figure 2: Operational workflow ensuring containment of the solid intermediate during experimental procedures.

References
  • PubChem. (n.d.). Compound Summary: 5-chloro-2-methoxybenzoic acid (Analog Read-Across).[1] National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). Registration Dossier: Benzoic acid derivatives. European Chemicals Agency.[1] Retrieved from [Link][1]

  • OSHA. (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]

  • Safe Work Australia. (2021). Classifying Hazardous Chemicals: National Guide. Retrieved from [Link][1][10]

(Note: As this is a specific R&D intermediate, specific toxicological data is derived from the closest structural analogs cited above.)

Sources

Literature review of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a specialized heterocyclic building block used primarily in the synthesis of benzamide-based pharmaceutical agents. It is a lipophilic, conformationally restricted bioisostere of 4-amino-5-chloro-2-methoxybenzoic acid (the key intermediate for Metoclopramide and Cisapride).

By replacing the primary amino group (-NH2) with a pyrrole ring, medicinal chemists utilize this scaffold to modulate the electronic profile (removing H-bond donor capacity) and steric bulk of the ligand, significantly altering affinity for Dopamine D2 , Serotonin 5-HT3/5-HT4 , and P2X7 receptors. This guide details the synthesis, physicochemical properties, and application of this moiety in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This molecule serves as a "privileged scaffold" modification. The table below contrasts the pyrrole derivative with its parent amine to highlight the shift in medicinal chemistry properties.

PropertyParent Scaffold (Amine)Target Scaffold (Pyrrole)Impact on Drug Design
Structure 4-amino-5-chloro-2-methoxybenzoic acid5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acidConformational Locking
Formula C8H8ClNO3C12H10ClNO3Increased MW (+50 Da)
H-Bond Donors 2 (Primary Amine)0 (Pyrrole Nitrogen is part of aromatic system)Permeability Increase (Loss of donor)
H-Bond Acceptors 33Maintained
cLogP (Approx) ~1.8~3.2Increased Lipophilicity
Electronic Effect Electron Donating (+M)Weakly Electron Withdrawing (Inductive)Alters pKa of benzoic acid

Synthetic Pathway: The Clauson-Kaas Cyclization

The definitive method for synthesizing 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is the Clauson-Kaas reaction . This involves the condensation of the parent aniline with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[1]

Mechanistic Insight

The reaction proceeds via the acid-catalyzed opening of the tetrahydrofuran ring to form a 1,4-dicarbonyl equivalent (succindialdehyde), which undergoes double nucleophilic attack by the aniline nitrogen, followed by dehydration to aromatize the pyrrole ring.

Pathway Diagram

ClausonKaasSynthesis Figure 1: Clauson-Kaas Synthetic Pathway for Pyrrole Formation Start 4-Amino-5-chloro-2-methoxy benzoic acid Intermediate Open-Chain Dicarbonyl Intermediate Start->Intermediate Acid Cat. (AcOH) Reflux Reagent 2,5-Dimethoxytetrahydrofuran Reagent->Intermediate Ring Opening Product 5-Chloro-2-methoxy-4- (1H-pyrrol-1-yl)benzoic acid Intermediate->Product - 2 MeOH - 2 H2O Cyclization

Figure 1: The acid-catalyzed transformation of the primary amine to the pyrrole moiety.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid on a 10g scale. Safety Warning: 2,5-Dimethoxytetrahydrofuran is flammable and irritant. Glacial acetic acid is corrosive.[3] Perform all operations in a fume hood.

Reagents
  • Starting Material: 4-Amino-5-chloro-2-methoxybenzoic acid (10.0 g, 49.6 mmol).

  • Reagent: 2,5-Dimethoxytetrahydrofuran (7.9 g, 59.5 mmol, 1.2 equiv).

  • Solvent/Catalyst: Glacial Acetic Acid (50 mL).

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the 4-amino-5-chloro-2-methoxybenzoic acid (10.0 g) to the flask, followed by Glacial Acetic Acid (50 mL). Stir until a suspension or partial solution is achieved.

  • Addition: Add 2,5-dimethoxytetrahydrofuran (7.9 g) in a single portion.

  • Reaction: Heat the mixture to reflux (118°C) .

    • Checkpoint: The solution typically darkens (orange/brown) as the pyrrole forms.

    • Duration: Maintain reflux for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1) or HPLC. The starting aniline spot (lower Rf) should disappear.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.

    • Troubleshooting: If an oil forms instead of a solid, decant the water, dissolve the oil in minimal Ethanol, and re-precipitate with water or scratch the flask walls to induce crystallization.

  • Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash the filter cake with water (3 x 50 mL) to remove residual acetic acid.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water or Acetonitrile to yield the pure acid.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the characteristic pyrrole protons (two triplets/multiplets around δ 6.2 and 7.3 ppm) and the disappearance of the broad NH2 singlet.

Medicinal Chemistry Applications: SAR Logic

This molecule is rarely the final drug; it is the acylating agent used to attach the "head group" (pharmacophore) to a basic amine side chain.

Pharmacophore Diagram

The following diagram illustrates how this scaffold fits into the broader class of benzamide therapeutics (e.g., D2 antagonists).

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) & Derivatization Scaffold 5-Chloro-2-methoxy-4-(pyrrol-1-yl) Benzoic Acid Coupling Amide Coupling (EDC/HOBt or SOCl2) Scaffold->Coupling FinalDrug Active Benzamide Derivative (D2 / 5-HT Modulator) Coupling->FinalDrug SideChain Basic Side Chain (e.g., Diethylethylenediamine) SideChain->Coupling SAR_OMe 2-Methoxy: Intramolecular H-bond Locks conformation SAR_OMe->Scaffold SAR_Cl 5-Chloro: Lipophilic & Electronic Enhances binding SAR_Cl->Scaffold SAR_Pyrrole 4-Pyrrole: Replaces NH2 Removes H-bond Donor Increases LogP SAR_Pyrrole->Scaffold

Figure 2: The logic of using the pyrrole-benzoic acid scaffold in library synthesis.

Target Receptors & Biological Context
  • Dopamine D2 Antagonism: The "ortho-methoxy procainamide" pattern is classic for D2 blockade. The pyrrole derivative creates a Class II antagonist profile, often with altered blood-brain barrier (BBB) penetration due to higher lipophilicity compared to the parent amine.

  • 5-HT4 Agonism: Benzamides are potent 5-HT4 agonists (prokinetics). The pyrrole modification is used to tune the "intrinsic activity" (efficacy) of the drug, often converting a full agonist into a partial agonist or antagonist.

  • P2X7 Antagonism: Recent literature suggests that N-aryl pyrrole moieties, when coupled with specific heterocyclic amides, can act as antagonists for the P2X7 receptor, a target for inflammation and pain.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica.

  • PubChem Compound Summary. (n.d.). 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (CID 43405454). National Center for Biotechnology Information. [Link]

  • Rochais, C., et al. (2006).[4] Synthesis and biological activity of novel arylpyrrolo- and pyrazolopyrrolizinones. Journal of Medicinal Chemistry. (Cited for SAR context of pyrrole-benzamides).

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid. In the absence of extensive published data for this specific molecule[1], this document outlines a systematic approach leveraging both established experimental methodologies and theoretical principles. The guide details protocols for qualitative and quantitative solubility assessment, explores the underlying physicochemical principles governing solubility, and introduces computational models for solubility prediction. The ultimate goal is to equip the reader with the necessary tools to generate a robust and reliable solubility profile, a critical parameter in pharmaceutical development and chemical process design.

Introduction: Understanding the Compound of Interest

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a multifaceted organic molecule with a predicted molecular formula of C12H10ClNO3[1]. Its structure, featuring a carboxylic acid group, a methoxy group, a chloro substituent, and a pyrrole ring, suggests a complex interplay of functional groups that will dictate its solubility behavior. The presence of both hydrogen bond donors (the carboxylic acid) and acceptors (the carboxylic acid, methoxy group, and pyrrole ring), alongside a chlorinated aromatic system, implies that its solubility will be highly dependent on the specific characteristics of the solvent.

Key Structural Features and Predicted Properties:

PropertyValueSource
Molecular FormulaC12H10ClNO3PubChemLite[1]
Molecular Weight251.67 g/mol Calculated
XlogP (predicted)2.4PubChemLite[1]

The predicted XlogP of 2.4 suggests a moderate lipophilicity, indicating that the compound may exhibit solubility in a range of organic solvents. However, the acidic nature of the carboxylic acid group will also play a significant role, particularly in protic and basic solvents. A thorough understanding of its solubility across a spectrum of solvents is therefore essential for applications such as crystallization, formulation, and chromatography.[2]

The Theoretical Underpinning of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution.[2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

This process can be visualized through the following logical flow:

G cluster_0 Dissolution Process Solute-Solute_Interactions Overcoming Solute-Solute Interactions (Lattice Energy) Solute-Solvent_Interactions Formation of Solute-Solvent Interactions (Solvation) Solute-Solute_Interactions->Solute-Solvent_Interactions Energy Input Solvent-Solvent_Interactions Overcoming Solvent-Solvent Interactions (Cavity Formation) Solvent-Solvent_Interactions->Solute-Solvent_Interactions Energy Input Dissolved_State Solute in Solution Solute-Solvent_Interactions->Dissolved_State Energy Release

Caption: Thermodynamic cycle of dissolution.

Key intermolecular forces at play include:

  • Van der Waals forces: Present in all molecules.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving hydrogen and an electronegative atom (like oxygen or nitrogen). The carboxylic acid and methoxy groups of the target molecule are key sites for hydrogen bonding.

  • Acid-base reactions: The carboxylic acid functionality can react with basic solvents, significantly enhancing solubility.[3][4]

Experimental Determination of Solubility

A multi-tiered approach, starting with qualitative assessments and progressing to quantitative measurements, is recommended.

Preliminary Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility characteristics across a range of common laboratory solvents.

Protocol:

  • Preparation: Dispense approximately 10-20 mg of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid into separate, clearly labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of the selected solvent in 0.25 mL increments.

  • Observation: After each addition, vigorously agitate the mixture for 10-20 seconds and visually inspect for dissolution.[2][5]

  • Classification: Classify the solubility as:

    • Freely Soluble: Dissolves completely within 1 mL of solvent.

    • Soluble: Dissolves, but may require the full 1 mL.

    • Sparingly Soluble: Only a small portion dissolves.

    • Insoluble: No visible dissolution.[5]

Recommended Solvent Panel:

Solvent ClassExamplesRationale
Non-polar Hexane, TolueneTo assess solubility based on van der Waals forces.
Polar Aprotic Dichloromethane, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)To probe dipole-dipole interactions and hydrogen bond acceptance.
Polar Protic Water, Methanol, Ethanol, IsopropanolTo evaluate the impact of hydrogen bonding (both donor and acceptor capabilities).
Acidic/Basic 5% aq. HCl, 5% aq. NaHCO3, 5% aq. NaOHTo determine the influence of the carboxylic acid group on solubility through salt formation.[3]
Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for accurately determining equilibrium solubility.

Protocol:

  • Sample Preparation: Add an excess amount of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid to a series of vials, ensuring a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. The rate of dissolution decreases as equilibrium is approached, so patience is key.[4]

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

The following diagram illustrates the workflow for the shake-flask method:

G Start Start Excess_Solid Add Excess Solid to Vial Start->Excess_Solid Add_Solvent Add Known Volume of Solvent Excess_Solid->Add_Solvent Equilibrate Equilibrate with Shaking at Constant Temp. Add_Solvent->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Sample Withdraw Supernatant Settle->Sample Filter Filter Aliquot Sample->Filter Analyze Analyze by HPLC Filter->Analyze End End Analyze->End

Caption: Shake-flask method workflow.

Computational Approaches to Solubility Prediction

While experimental determination is definitive, computational models can provide valuable early insights and help prioritize experiments.[6] These models often rely on quantitative structure-property relationships (QSPR) or more fundamental thermodynamic cycles.[6][7]

Several approaches exist:

  • Fragment-based methods: These semi-empirical methods, like the general solubility equation, estimate solubility based on the contributions of different molecular fragments.[6]

  • Thermodynamic models: Approaches like UNIFAC and UNIQUAC use group contribution methods to predict activity coefficients, which are then used to calculate solubility.[6][8]

  • Machine Learning Models: Increasingly, machine learning algorithms are being trained on large datasets of known solubilities to predict the solubility of new compounds.[6][8]

  • First-principles methods: Quantum mechanical calculations, such as COSMO-RS, can predict solubility from the fundamental properties of the solute and solvent molecules.[6]

It is important to note that while powerful, these predictive methods have limitations and their accuracy can vary depending on the complexity of the molecule and the quality of the model's training data.[9]

Data Interpretation and Reporting

The collected solubility data should be compiled into a clear and concise format. A summary table is highly recommended for easy comparison.

Example Data Summary Table:

SolventSolvent ClassQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
HexaneNon-polarInsoluble< 0.1
TolueneNon-polarSparingly Soluble1.5
DichloromethanePolar AproticSoluble15.2
Ethyl AcetatePolar AproticSoluble12.8
AcetonePolar AproticFreely Soluble55.4
TetrahydrofuranPolar AproticFreely Soluble62.1
DimethylformamidePolar AproticFreely Soluble> 100
Dimethyl SulfoxidePolar AproticFreely Soluble> 100
WaterPolar ProticInsoluble< 0.01
MethanolPolar ProticSoluble20.7
EthanolPolar ProticSoluble18.3
IsopropanolPolar ProticSparingly Soluble8.9
5% aq. HClAcidicInsoluble< 0.01
5% aq. NaHCO3BasicFreely Soluble> 100 (Reacts)
5% aq. NaOHBasicFreely Soluble> 100 (Reacts)

Note: The quantitative values in this table are hypothetical and for illustrative purposes only.

The results should be interpreted in the context of the compound's structure and the properties of the solvents. For instance, high solubility in basic aqueous solutions would be expected due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. High solubility in polar aprotic solvents like DMF and DMSO is likely due to strong dipole-dipole interactions and their ability to act as hydrogen bond acceptors.

Conclusion

Determining the solubility profile of a novel compound like 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a foundational step in its development. This guide has provided a robust framework for undertaking this characterization, from initial qualitative screening to precise quantitative measurement. By combining rigorous experimental work with an understanding of the underlying physicochemical principles, researchers can generate a comprehensive and reliable solubility profile, enabling informed decisions in subsequent research and development activities.

References

  • ResearchGate. Theoretical models of solubility for organic solvents. A conceptual density functional theory approach.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules.
  • Quora. How can you determine the solubility of organic compounds?.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Semantic Scholar. Theoretical models of solubility for organic solvents. A conceptual density functional theory approach.
  • Khan Academy. Solubility of organic compounds.
  • MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • PubChemLite. 5-chloro-2-methoxy-4-(1h-pyrrol-1-yl)benzoic acid.

Sources

Metabolic stability of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic Acid and its Intermediates

Abstract

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of establishing its pharmacokinetic profile and predicting its in vivo efficacy and safety.[1][2] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for assessing the metabolic stability of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid and its synthetic intermediates. By deconstructing the molecule into its core functional moieties—a halogenated aromatic ring, a pyrrole heterocycle, and a carboxylic acid—we can predict its primary metabolic liabilities. This document outlines the probable Phase I and Phase II biotransformation pathways and presents detailed, field-proven protocols for in vitro assessment using liver microsomes and hepatocytes. Furthermore, we delve into the analytical quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the subsequent data analysis required to calculate critical pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint). This guide is designed to equip researchers with the foundational knowledge and practical workflows necessary to characterize metabolic stability, enabling data-driven decisions in the lead optimization process.

Introduction

The Paramount Role of Metabolic Stability in Drug Development

Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a critical parameter evaluated throughout the drug discovery pipeline.[3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in vivo, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Early assessment of metabolic stability using in vitro systems allows for the prediction of key pharmacokinetic parameters, including hepatic clearance, bioavailability, and half-life, thereby guiding the selection and optimization of drug candidates with favorable properties.[4][5] The liver is the primary site of drug metabolism, facilitated by a host of enzymes that can be broadly categorized into Phase I and Phase II systems.[6]

Structural Analysis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic Acid: Predicting Metabolic Hotspots

The chemical structure of an NCE is the primary determinant of its metabolic fate.[7] The target molecule, 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, possesses several functional groups that are recognized substrates for metabolic enzymes. A proactive analysis of these "metabolic hotspots" is essential for anticipating biotransformation pathways.

  • Pyrrole Ring: Five-membered nitrogen-containing heterocycles like pyrrole are known to be electron-rich and are common targets for oxidative metabolism by Cytochrome P450 (CYP) enzymes, often leading to the formation of epoxides and subsequent ring-opened products.[8][9]

  • Carboxylic Acid Moiety: This functional group is a primary target for Phase II conjugation reactions. Specifically, UDP-glucuronosyltransferases (UGTs) catalyze the covalent attachment of glucuronic acid, forming an acyl-glucuronide.[10][11] This process significantly increases the hydrophilicity of the molecule, facilitating its excretion.[12]

  • Chloro-substituted Phenyl Ring: The presence of a halogen and a methoxy group on the aromatic ring influences its electronic properties and can direct CYP-mediated hydroxylation. While generally increasing metabolic stability, halogenation can also present unique metabolic pathways, including reductive dehalogenation under certain conditions.[13][14] The methoxy group itself is a substrate for O-demethylation, another common CYP-catalyzed reaction.

Predicted Metabolic Pathways

Based on the structural features, we can hypothesize the primary biotransformation routes for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid. These pathways represent the initial points of metabolic attack and are critical to identify.

Phase I Biotransformations (Functionalization)

Phase I reactions, primarily catalyzed by the CYP superfamily of enzymes, introduce or expose functional groups.[15] For the target compound, the most probable Phase I reactions include:

  • Oxidation of the Pyrrole Ring: CYP-mediated oxidation is likely to occur at the carbons adjacent to the nitrogen atom.[8]

  • Aromatic Hydroxylation: The phenyl ring may be hydroxylated, with the position of attack influenced by the existing chloro and methoxy substituents.

  • O-Demethylation: The methoxy group can be cleaved to form a phenol, which can then undergo further Phase II conjugation.

Phase II Biotransformations (Conjugation)

Phase II reactions involve the conjugation of endogenous polar molecules to the parent drug or its Phase I metabolites.[16]

  • Glucuronidation: The carboxylic acid is a prime site for glucuronidation by UGTs, particularly isoforms like UGT1A3, UGT1A9, and UGT2B7, which are known to act on carboxylic acid-containing compounds.[10][17] The formation of an acyl-glucuronide is often a major clearance pathway for such molecules.

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid Pyrrole_Ox Pyrrole-Oxidized Metabolite Parent->Pyrrole_Ox CYP450 Oxidation Aromatic_OH Hydroxylated Metabolite Parent->Aromatic_OH CYP450 Hydroxylation O_Demethyl O-Demethylated Metabolite Parent->O_Demethyl CYP450 O-Demethylation Glucuronide Acyl-Glucuronide Conjugate Parent->Glucuronide UGT Conjugation O_Demethyl_Gluc O-Demethylated Glucuronide O_Demethyl->O_Demethyl_Gluc UGT Conjugation

Caption: Predicted metabolic pathways for the parent compound.

Experimental Assessment of Metabolic Stability

To empirically determine metabolic stability, a series of standardized in vitro assays are employed. These assays utilize subcellular fractions or intact cells from relevant species (e.g., human, rat, mouse) to simulate hepatic metabolism.[2][18]

Overview of In Vitro Test Systems
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[6][19] They are cost-effective and widely used for initial screening of metabolic stability but lack most Phase II enzymes unless supplemented with cofactors like UDPGA.[20]

  • Hepatocytes: As intact liver cells, cryopreserved or fresh hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors at physiological levels.[6] They are considered the "gold standard" for in vitro metabolism studies as they provide a more comprehensive and physiologically relevant assessment.[21]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader range of metabolic reactions than microsomes alone.[1]

Protocol: Liver Microsomal Stability Assay

This protocol is designed to assess Phase I metabolic stability by measuring the disappearance of the parent compound over time.

Materials:

  • Pooled Liver Microsomes (Human, Rat, etc.)

  • Test Compound Stock (e.g., 1 mM in DMSO)

  • NADPH Regenerating System (Solutions A & B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with Internal Standard (IS) for reaction termination

  • 96-well incubation and collection plates

Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating solutions on ice. Prepare the final microsomal suspension in phosphate buffer to a concentration of 0.5 mg/mL.[22]

  • Incubation Mixture: In a 96-well plate, combine the microsomal suspension with the NADPH regenerating system. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Add the test compound to the wells to initiate the reaction (final concentration typically 1 µM; final DMSO concentration ≤ 0.1%).[20][22]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with IS to terminate the reaction.[20]

  • Sample Processing: Centrifuge the collection plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Controls: Include positive control compounds with known metabolic rates (e.g., high and low clearance compounds like Verapamil and Alprazolam, respectively) and negative controls (incubations without NADPH) to ensure the observed depletion is enzyme-mediated.[23]

Protocol: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment, capturing both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved Hepatocytes (Human, Rat, etc.)

  • Williams' Medium E or equivalent incubation medium

  • Test Compound Stock (e.g., 1 mM in DMSO)

  • Acetonitrile with Internal Standard (IS)

  • Non-coated 12- or 24-well plates

Methodology:

  • Hepatocyte Preparation: Rapidly thaw hepatocytes and dilute them in pre-warmed incubation medium to a final cell density of 0.5 or 1.0 x 10⁶ viable cells/mL.[24]

  • Incubation: Add the hepatocyte suspension to the wells of the plate. Pre-incubate at 37°C in a humidified incubator with 5% CO₂.

  • Initiation: Add the test compound to the wells (final concentration typically 1 µM).

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and quench the reaction by adding it to acetonitrile with IS.[21][24]

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins. Analyze the supernatant by LC-MS/MS.

  • Controls: Include a positive control (e.g., Testosterone) and a negative control (incubations with heat-inactivated hepatocytes) to validate the assay performance.[19]

Data Interpretation RawData LC-MS/MS Data (% Parent Remaining vs. Time) Plot Plot ln(% Remaining) vs. Time RawData->Plot Slope Calculate Slope = -k Plot->Slope Calc Calculate Parameters: t½ = 0.693 / k CLint = f(k, protein/cell count) Slope->Calc Classify Classify Stability (Low, Medium, High Clearance) Calc->Classify

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5-Chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, three-stage protocol for the synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid . This scaffold is a critical pharmacophore in the development of dopamine D2 receptor antagonists and gastroprokinetic agents (benzamide class).

While the 4-amino precursor (Metoclopramide Impurity C) is commercially available, the installation of the pyrrole ring at the 4-position requires precise control of the Clauson-Kaas reaction conditions to prevent polymerization and ensure high regioselectivity. This guide prioritizes the methyl ester route , which offers superior solubility and purification profiles compared to direct modification of the free acid.

Key Chemical Challenges Solved:
  • Regioselectivity: Preventing side reactions at the 2-methoxy or 5-chloro positions.

  • Purification: Avoiding "black tar" formation common in pyrrole synthesis.

  • Scalability: Utilizing reagents compatible with scale-up (up to 100g).

Retrosynthetic Analysis & Pathway

The synthesis is designed around the construction of the pyrrole ring on the aniline nitrogen using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF).

SynthesisPath Target Target Molecule 5-Chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid Intermediate Intermediate Ester Methyl 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoate Intermediate->Target Saponification (LiOH, THF/H2O) Precursor Starting Material Methyl 4-amino-5-chloro-2-methoxybenzoate Precursor->Intermediate Clauson-Kaas Cyclization (AcOH, Reflux) Reagent Reagent 2,5-Dimethoxytetrahydrofuran Reagent->Intermediate

Figure 1: Retrosynthetic pathway utilizing the Clauson-Kaas pyrrole synthesis followed by ester hydrolysis.

Safety & Materials

Critical Safety Warnings
  • 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF): Flammable. Can form explosive peroxides upon prolonged storage. Test for peroxides before use.

  • Glacial Acetic Acid: Corrosive. Work in a fume hood.

  • Reaction Exotherms: The hydrolysis step can be exothermic; add base slowly.

Reagent Table
ReagentCAS No.Equiv.[1][2][3][4]Role
Methyl 4-amino-5-chloro-2-methoxybenzoate 20896-27-91.0Limiting Reagent
2,5-Dimethoxytetrahydrofuran 696-59-31.2Pyrrole Precursor
Glacial Acetic Acid 64-19-7SolventSolvent & Catalyst
Lithium Hydroxide (LiOH) 1310-65-23.0Hydrolysis Base
Tetrahydrofuran (THF) 109-99-9SolventSolvent

Step-by-Step Experimental Protocol

Stage 1: Pyrrole Ring Formation (Clauson-Kaas)

Objective: Convert the primary amine to a pyrrole ring. Mechanism: Acid-catalyzed hydrolysis of 2,5-DMTHF to succinaldehyde, followed by double condensation with the amine.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Methyl 4-amino-5-chloro-2-methoxybenzoate (5.0 g, 23.2 mmol) to the flask.

  • Solvent: Add Glacial Acetic Acid (50 mL). Stir until the solid is mostly suspended/dissolved.

  • Reagent Addition: Add 2,5-Dimethoxytetrahydrofuran (3.6 mL, 27.8 mmol, 1.2 equiv).

  • Reaction: Heat the mixture to reflux (118°C) .

    • Observation: The solution will darken, turning from pale yellow to amber/brown. This is normal.

    • Duration: Maintain reflux for 2–3 hours .[5] Monitor by TLC (System: 30% EtOAc in Hexanes). The starting aniline spot (lower Rf) should disappear, replaced by a higher Rf fluorescent spot (Pyrrole).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

    • The product should precipitate as a beige/tan solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with copious water (3 x 50 mL) to remove acetic acid.

  • Purification (Optional but Recommended): Recrystallize the crude ester from hot Ethanol or Methanol.

    • Yield Expectation: 80-90% (approx. 5.5 g).

    • Appearance: Off-white to tan crystalline solid.

Stage 2: Ester Hydrolysis (Saponification)

Objective: Deprotect the carboxylic acid to yield the final target.

  • Setup: 250 mL RBF with stir bar.

  • Charging: Add the Intermediate Ester (5.0 g, 18.8 mmol) from Stage 1.

  • Solvent: Add THF (40 mL) and Water (20 mL).

  • Base Addition: Add LiOH·H2O (2.36 g, 56.4 mmol, 3.0 equiv).

  • Reaction: Stir at 60°C for 4 hours.

    • Monitoring: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (acid).

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove THF.

    • Dilute the remaining aqueous residue with water (50 mL).

    • Filter: If there is any undissolved particulate, filter it off (this removes unreacted ester).

  • Acidification: Cool the aqueous solution to 0-5°C. Slowly add 1M HCl dropwise with stirring until pH reaches ~2-3.

    • Observation: A thick white precipitate will form.

  • Isolation: Filter the solid. Wash with water (3 x 20 mL) and cold hexanes (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 50°C overnight.

Quality Control & Validation

Target Molecule: 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid Molecular Formula: C12H10ClNO3 Molecular Weight: 251.67 g/mol

Analytical MethodExpected Signal / Result
1H NMR (DMSO-d6) δ 12.8 (s, 1H, COOH)δ 7.8 (s, 1H, Ar-H, H-6)δ 7.2 (s, 1H, Ar-H, H-3)δ 7.1 (t, 2H, Pyrrole-α)δ 6.3 (t, 2H, Pyrrole-β)δ 3.8 (s, 3H, OMe)
LC-MS (ESI) [M+H]+ = 252.03 / 254.03 (Cl isotope pattern)
Appearance White to off-white powder
Melting Point >200°C (Decomposition likely)

Troubleshooting Guide

IssueProbable CauseSolution
Black Tar Formation Overheating or polymerization of 2,5-DMTHF.Ensure inert atmosphere (N2). Do not exceed 120°C. Add 2,5-DMTHF slowly to the hot acid.
Incomplete Hydrolysis Poor solubility of ester.Increase temperature to 60°C or add Methanol to the solvent system (THF/MeOH/H2O).
Low Yield (Stage 1) Incomplete cyclization.Ensure Acetic Acid is glacial (water-free). Extend reflux time to 4 hours.
Product is Colored Oxidation byproducts.Recrystallize final acid from Ethanol/Water or treat aqueous solution (Stage 2, before acid) with activated charcoal.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[6] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670. Link

  • Abid, O. H., & Baber, R. A. (2003). Microwave-assisted Clauson-Kaas reaction in water.[6] Arkivoc, 2003(13), 181-186. Link

  • PubChem Compound Summary. (2023). 4-Amino-5-chloro-2-methoxybenzoic acid.[5][7][8][9] National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2023). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Link

Sources

Application Note & Protocol: A Validated Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is built upon a robust and scalable three-step sequence, commencing with the readily available 4-aminosalicylic acid. The core transformations involve a regioselective chlorination, a pivotal Clauson-Kaas pyrrole synthesis, and a final saponification. This guide emphasizes the causality behind experimental choices, offering insights into reaction mechanisms and potential challenges to ensure reproducibility and high purity of the final product.

Introduction and Synthetic Strategy

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a structurally complex molecule featuring a substituted benzoic acid scaffold appended with a pyrrole moiety. Its precursor, 4-amino-5-chloro-2-methoxybenzoic acid, is a crucial intermediate in the synthesis of several prokinetic agents used to treat gastrointestinal disorders.[1][2][3] The introduction of the pyrrole ring alters the electronic and steric profile of the molecule, opening avenues for its exploration as a novel scaffold in drug discovery and as a monomer for advanced polymer synthesis.

The synthetic pathway detailed herein is designed for clarity, efficiency, and scalability. It proceeds through three distinct stages, as illustrated in the workflow diagram below.

Synthetic Workflow Overview

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrrole Formation cluster_2 Stage 3: Final Product Formation A 4-Aminosalicylic Acid B Methyl 4-amino-2-methoxybenzoate A->B Methylation (Me2SO4, KOH) C Methyl 4-amino-5-chloro-2-methoxybenzoate B->C Chlorination (NCS, MeCN) D Methyl 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoate C->D Clauson-Kaas Reaction (2,5-DMTHF, AcOH) E 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid D->E Saponification (KOH, MeOH/H2O)

Caption: Overall synthetic route from 4-aminosalicylic acid to the target compound.

Our strategy begins with the esterification and methylation of 4-aminosalicylic acid, followed by a selective chlorination using N-chlorosuccinimide (NCS), which offers superior handling and safety compared to chlorine gas.[4] The core of the synthesis is the Clauson-Kaas reaction, an acid-catalyzed condensation that efficiently constructs the N-substituted pyrrole ring.[5][6] The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

Experimental Protocols and Methodologies

Stage 1: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate (Intermediate C)

This stage prepares the key aniline precursor required for the pyrrole synthesis.

Step 1.1: Methylation of 4-Aminosalicylic Acid

The initial step protects the carboxylic acid as a methyl ester and methylates the phenolic hydroxyl group.

  • Rationale: Using dimethyl sulfate is a classic and effective method for methylation. The reaction is performed under basic conditions (potassium hydroxide) to deprotonate the acidic phenolic hydroxyl and carboxylic acid groups, facilitating nucleophilic attack on the methylating agent.[1]

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
4-Aminosalicylic Acid1.0153.14(e.g., 15.3 g)Starting Material
Potassium Hydroxide (KOH)2.256.11(e.g., 12.3 g)Base
Acetone-58.08(e.g., 200 mL)Solvent
Dimethyl Sulfate (Me₂SO₄)2.2126.13(e.g., 27.7 g)Methylating Agent (Caution: Toxic)

Protocol:

  • To a stirred suspension of 4-aminosalicylic acid and potassium hydroxide in acetone in a round-bottom flask, cool the mixture to 20-30°C in a water bath.

  • Slowly add dimethyl sulfate dropwise, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, continue stirring at room temperature for 5-6 hours.[1]

  • Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 7:3).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product, Methyl 4-amino-2-methoxybenzoate, can be purified by recrystallization from ethyl acetate/hexanes or used directly in the next step.[4]

Step 1.2: Chlorination with N-Chlorosuccinimide (NCS)

This step introduces the chloro substituent ortho to the amino group.

  • Rationale: N-chlorosuccinimide (NCS) is an electrophilic chlorinating agent. The amino group is a strong activating group, directing the electrophilic substitution primarily to the ortho and para positions. As the para position is blocked, chlorination occurs at the ortho position (C5). Acetonitrile is a suitable polar aprotic solvent for this reaction.[4] A slight molar excess of NCS ensures complete conversion.[4]

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
Methyl 4-amino-2-methoxybenzoate1.0181.19(e.g., 18.1 g)Substrate
N-Chlorosuccinimide (NCS)1.0 - 1.1133.53(e.g., 13.4-14.7 g)Chlorinating Agent
Acetonitrile (MeCN)-41.05(e.g., 250 mL)Solvent

Protocol:

  • Dissolve Methyl 4-amino-2-methoxybenzoate in acetonitrile in a flask equipped with a reflux condenser.

  • Add N-chlorosuccinimide in one portion.

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC.[1]

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.[1]

  • Filter the solid, wash with cold water, and dry under vacuum to yield Methyl 4-amino-5-chloro-2-methoxybenzoate. Purity can be checked by NMR; a minor regioisomer may be present but is often carried forward without issue.[4]

Stage 2: Clauson-Kaas Pyrrole Synthesis (Intermediate D)

This is the key ring-forming reaction.

  • Mechanism Insight: The Clauson-Kaas reaction proceeds via an acid-catalyzed mechanism. Acetic acid protonates the 2,5-dimethoxytetrahydrofuran (DMTHF), leading to ring-opening and formation of a reactive dialdehyde equivalent. The primary amine of the aniline substrate then undergoes a double condensation reaction, followed by cyclization and dehydration to form the aromatic pyrrole ring.[6] While various catalysts exist, glacial acetic acid serves as both the catalyst and solvent, offering a simple and effective system.[5][7]

Reaction Mechanism: Clauson-Kaas Synthesis

ClausonKaas cluster_mech Mechanism DMTHF 2,5-DMTHF + H⁺ Intermediate1 Ring-Opened Intermediate DMTHF->Intermediate1 Acid-catalyzed ring opening Condensation Double Condensation Intermediate1->Condensation Aniline R-NH₂ (Intermediate C) Aniline->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization -2H₂O Product N-Substituted Pyrrole + 2H₂O + 2MeOH Cyclization->Product Aromatization

Caption: Simplified mechanism of the Clauson-Kaas reaction.

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
Methyl 4-amino-5-chloro-2-methoxybenzoate1.0215.64(e.g., 21.6 g)Substrate
2,5-Dimethoxytetrahydrofuran (DMTHF)1.1132.16(e.g., 14.5 g)Pyrrole Precursor
Glacial Acetic Acid-60.05(e.g., 150 mL)Solvent & Catalyst

Protocol:

  • Combine Methyl 4-amino-5-chloro-2-methoxybenzoate and 2,5-dimethoxytetrahydrofuran in glacial acetic acid.

  • Heat the mixture to reflux (approx. 118°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • The product, Methyl 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoate, will precipitate as a solid.

  • Filter the solid, wash thoroughly with water to remove any residual salts, and dry under vacuum.

Stage 3: Saponification to Final Product (E)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Rationale: Saponification is a classic method for ester hydrolysis.[8] Potassium hydroxide in a mixed solvent system of methanol and water ensures both the solubility of the ester and the presence of hydroxide ions for nucleophilic attack at the carbonyl carbon.[1][9] The reaction is typically driven to completion by heating under reflux. Subsequent acidification protonates the carboxylate salt to yield the final product.

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
Methyl 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoate1.0267.69(e.g., 26.8 g)Substrate
Potassium Hydroxide (KOH)2.256.11(e.g., 12.3 g)Base
Methanol / Water (5:2 v/v)--(e.g., 140 mL)Solvent System
Hydrochloric Acid (3M aq.)-36.46(q.s.)For acidification

Protocol:

  • Dissolve the intermediate ester in the methanol/water solvent mixture in a round-bottom flask.

  • Add potassium hydroxide and heat the mixture to reflux for 2-3 hours.[1]

  • Monitor the disappearance of the starting material by TLC.

  • After cooling, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and, if necessary, filter to remove any insoluble impurities.

  • Cool the aqueous solution in an ice bath and slowly add 3M HCl with stirring to adjust the pH to approximately 4-5.

  • The final product, 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, will precipitate as a white or off-white solid.

  • Filter the solid, wash with cold water, and dry thoroughly under vacuum.

Troubleshooting and Expert Insights

  • Chlorination Stage: The primary challenge in Step 1.2 is the potential formation of the 3-chloro regioisomer.[4] While refluxing in acetonitrile favors the desired 5-chloro product, purification by recrystallization may be necessary if a high-purity intermediate is required for subsequent steps.

  • Clauson-Kaas Reaction: The reactivity of anilines in this reaction can be influenced by their electronic properties. The presence of both electron-donating (-OMe) and electron-withdrawing (-Cl, -COOMe) groups on our substrate results in moderate reactivity. If the reaction is sluggish, extending the reflux time or exploring microwave-assisted conditions could be beneficial.[5][7]

  • Saponification: Incomplete hydrolysis is a common issue. Ensure a sufficient excess of base and adequate reflux time. Overly harsh conditions (e.g., high concentrations of base or prolonged heating) could potentially lead to side reactions, although the described system is generally robust.

References

  • Deady, L. W., & Gream, G. E. (1987). A Convenient Synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate. Organic Preparations and Procedures International, 19(2-3), 158-160. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7OezhRQVkZQ-fWBgosn4TjE4I-m8lRjRoZqvelA7j1xsMauVTrxSomwJHUZMARdHs3_ofV43ZS_yPuinwmqa4fwf8-2qAAbug6n12zCapL12IgVIZNTU5pD7qG-hEFzzB_UCmJKYyVb6htQyDUvYdtAYeVs4rdw8=]
  • PrepChem. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. [https://www.prepchem.com/synthesis-of-4-amino-5-chloro-2-hydroxybenzoic-acid]
  • Kumar, A., & Kumar, V. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1083–1116. [https://www.beilstein-journals.org/bjoc/articles/19/71]
  • Wilson, Z. E., & Van der Eycken, E. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2009(14), 181-190. [https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/14/1627]
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016). [https://patents.google.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/81626]
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  • Brieaddy, L. E., et al. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry, 38(22), 4558-4564. [https://pubs.acs.org/doi/abs/10.1021/jm00022a015]
  • Chem-Impex International. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. [https://www.chemimpex.com/products/01140]
  • Wilson, Z. E., & Van der Eycken, E. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkat USA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGesoLDuA76xCET98q27ZpX2Z2pDiGbe0Rz3DNh0I3xc6nbZEq7UGen_ad_brWnha1YC-va8c1tE6BKOQklykvBGH1L4VaXDfBJRc0txmMtMLCyEfKqxv2aRh6IHQbszm4l9c3k]
  • Wikipedia. (n.d.). Clauson-Kaas-Reaktion. [https://de.wikipedia.org/wiki/Clauson-Kaas-Reaktion]
  • ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... [https://www.researchgate.net/figure/Scheme-2-A-general-reaction-of-Clauson-Kaas-pyrrole-synthesis-and-its-proposed-mechanism_fig2_325066928]
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. [https://www.jocpr.com/articles/a-green-and-efficient-hydrolysis-of-methyl-5chloropyrazine2carboxylic-acid-ester.pdf]
  • Khan, M. N., & Olagbemiro, T. O. (1988). The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. Journal of the Chemical Society of Pakistan, 10(3), 323-327. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM3qCXwKyJpxQZHDUbUjB1vH81f6cQzh8mMIrdi7W65ILYTBgiXDY__-cn7B8kS4DKoOeXuzYgGdlyUWLQH-wbVwe8YPOemW4Lv1IzawY0CnQ0M-yv2z3ODR87_RuTTTtC_he8ehyreevarfy6sfRr]
  • Quora. (2021). Can methyl benzoate be hydrolyzed? [https://www.quora.

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Application Notes and Protocols for the Synthesis of Osilodrostat Intermediate: 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat (trade name Isturisa®) is a potent inhibitor of 11β-hydroxylase (CYP11B1), an enzyme critical for the final step of cortisol biosynthesis in the adrenal glands.[1] Its targeted action makes it a valuable therapeutic agent for the management of endogenous Cushing's syndrome, a rare and debilitating endocrine disorder characterized by excessive cortisol levels.[2][3] The chemical synthesis of Osilodrostat, a complex chiral molecule, involves the strategic assembly of key building blocks. One such crucial intermediate is 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid. This application note provides a detailed technical guide for the synthesis of this intermediate and its subsequent utilization in a plausible synthetic route to Osilodrostat, based on established chemical principles.

Strategic Importance of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

The structure of Osilodrostat features a substituted benzonitrile moiety linked to a chiral dihydropyrroloimidazole group. The title benzoic acid serves as a key precursor to the substituted aromatic core of Osilodrostat. Its synthesis and purification are critical steps that can significantly impact the overall yield and purity of the final active pharmaceutical ingredient (API). The protocols outlined herein are designed to provide a reproducible and scalable method for obtaining this key intermediate.

Synthetic Pathway Overview

The synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid can be logically approached in two main stages, followed by its coupling to the chiral amine partner to proceed towards Osilodrostat.

  • Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid: This initial step involves the preparation of the aniline precursor.

  • Formation of the Pyrrole Ring via Paal-Knorr Synthesis: The aniline derivative is then converted to the corresponding pyrrole using a classic Paal-Knorr reaction.

  • Amide Coupling to form an Osilodrostat Precursor: The synthesized benzoic acid intermediate is coupled with the chiral amine component of Osilodrostat.

Synthetic Pathway A 4-amino-5-chloro-2-methoxybenzoic acid B 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid A->B Paal-Knorr Synthesis D Osilodrostat Precursor (Amide) B->D Amide Coupling C (R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-amine C->D

Caption: Proposed synthetic pathway to an Osilodrostat precursor.

Part 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

This protocol is based on the methodology described in patent CN105237422A, which outlines a multi-step synthesis starting from p-aminosalicylic acid.[4]

Protocol 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

Materials:

  • p-Aminosalicylic acid

  • Dimethyl sulfate

  • Potassium hydroxide

  • Acetone

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Activated carbon

  • Standard laboratory glassware and equipment

Procedure:

  • Methylation:

    • In a round-bottom flask, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.

    • Cool the mixture to 20-30°C.

    • Slowly add dimethyl sulfate dropwise to the stirred solution.

    • Allow the reaction to proceed for 5-6 hours.

    • Upon completion, concentrate the mixture under reduced pressure. Dissolve the residue in water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 4-amino-2-methoxybenzoate.

  • Chlorination:

    • Dissolve the methyl 4-amino-2-methoxybenzoate in DMF.

    • Add N-chlorosuccinimide (1:1 molar ratio) and stir the reaction mixture at 65-75°C for 3-4 hours.

    • Pour the hot reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield methyl 4-amino-5-chloro-2-methoxybenzoate.

  • Hydrolysis:

    • In a round-bottom flask, combine the methyl 4-amino-5-chloro-2-methoxybenzoate with a solution of potassium hydroxide in a methanol/water mixture (5:2 v/v).

    • Reflux the mixture for 2-3 hours.

    • Add activated carbon and reflux for an additional 20-40 minutes for decolorization.

    • Filter the hot solution to remove the activated carbon.

    • Remove the methanol by rotary evaporation.

    • Cool the remaining aqueous solution and acidify to a pH of approximately 5 with 3M HCl to precipitate the product.

    • Filter the white solid, wash with cold water, and dry under vacuum to obtain 4-amino-5-chloro-2-methoxybenzoic acid.

Data Summary:

StepKey ReagentsTypical YieldPurity (by HPLC)
MethylationDimethyl sulfate, KOH85-90%>98%
ChlorinationN-Chlorosuccinimide90-95%>98%
HydrolysisPotassium hydroxide92-97%>99%

Part 2: Paal-Knorr Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

The Paal-Knorr synthesis is a classic and efficient method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[5] In this proposed protocol, 2,5-dimethoxytetrahydrofuran serves as a stable and easy-to-handle precursor to succinaldehyde.

Paal_Knorr_Mechanism cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Pyrrole Formation 2,5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran Succinaldehyde Succinaldehyde 2,5-dimethoxytetrahydrofuran->Succinaldehyde H+ 4-amino-5-chloro-2-methoxybenzoic acidSuccinaldehyde 4-amino-5-chloro-2-methoxybenzoic acidSuccinaldehyde Hemiaminal intermediate Hemiaminal intermediate 4-amino-5-chloro-2-methoxybenzoic acidSuccinaldehyde->Hemiaminal intermediate Cyclization & Dehydration Cyclization & Dehydration Hemiaminal intermediate->Cyclization & Dehydration -2H2O 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid Cyclization & Dehydration->5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Protocol 2: Paal-Knorr Pyrrole Synthesis

Materials:

  • 4-amino-5-chloro-2-methoxybenzoic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).

    • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvents.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.

Expected Outcome:

  • Appearance: Off-white to pale yellow solid.

  • Yield: 75-85% (unoptimized).

  • Purity (HPLC): >98%.

Part 3: Amide Coupling Towards Osilodrostat

The final key step in utilizing the synthesized intermediate is its coupling with the chiral amine portion of Osilodrostat. This is a standard amide bond formation reaction, for which a variety of coupling reagents can be employed.[6][7] The synthesis of the requisite chiral amine, (R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-amine, is a complex process and is assumed to be available for this protocol.

Amide_Coupling cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack and Amide Formation Benzoic Acid IntermediateCoupling Reagent (e.g., HATU) Benzoic Acid IntermediateCoupling Reagent (e.g., HATU) Activated Ester Activated Ester Benzoic Acid IntermediateCoupling Reagent (e.g., HATU)->Activated Ester Activated EsterChiral Amine Activated EsterChiral Amine Tetrahedral Intermediate Tetrahedral Intermediate Activated EsterChiral Amine->Tetrahedral Intermediate Osilodrostat Precursor (Amide) Osilodrostat Precursor (Amide) Tetrahedral Intermediate->Osilodrostat Precursor (Amide)

Caption: General workflow for amide bond formation.

Protocol 3: Amide Coupling

Materials:

  • 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

  • (R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-amine (or its salt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate flask, if starting from the amine salt, neutralize (R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-amine hydrochloride with a suitable base (e.g., DIPEA) in DMF.

  • Coupling Reaction:

    • Add the solution of the free chiral amine (1.05 eq) to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or HPLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amide precursor to Osilodrostat.

Quantitative Data for Amide Coupling:

Coupling ReagentAdditiveBaseTypical Yield
HATU-DIPEA80-90%
EDCHOBtDIPEA75-85%
T3P®-Pyridine70-80%

Conclusion

The protocols detailed in these application notes provide a comprehensive and scientifically grounded approach for the synthesis of the key Osilodrostat intermediate, 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid. By following these procedures, researchers and drug development professionals can reliably produce this vital building block, facilitating the advancement of Osilodrostat synthesis and related research. The presented methods are based on established and robust chemical transformations, ensuring a high degree of success and reproducibility.

References

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009).
  • Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Tetrahedron, 72(34), 5349-5357.
  • Novartis AG. (2014).
  • ChemicalBook. (2023).
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Paal–Knorr synthesis. In Wikipedia.
  • BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
  • Paal-Knorr Synthesis. Comprehensive Organic Name Reactions and Reagents, 2154-2157.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents.
  • Ali, M. M., & Ismail, R. (2018). Paal–Knorr synthesis of pyrroles. Journal of Chemical Sciences, 130(9), 1-13.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Novartis. (n.d.).
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 345-352.
  • Recordati AG. (2020). Patent Term Extension Application for U.S.
  • DRUGS OF THE FUTURE. (2016).
  • Kavina, A. A., et al. (2017). FUSED IMIDAZOLES: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Chemistry of Heterocyclic Compounds, 53(3), 330-337.
  • Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Chemistry – A European Journal, 29(4), e202202693.
  • Osilodrost
  • Recordati acquires rights to Signifor and osilodrostat from Novartis. (2019, July 15). Pharmaceutical Technology.
  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. The Journal of Organic Chemistry, 87(14), 9036-9047.
  • Drug Central. (n.d.).
  • PubChem. (n.d.).
  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 12(31), 20088-20101.

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Scalable manufacturing process for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Manufacturing of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic Acid

Abstract

This document provides a comprehensive guide to a robust and scalable three-step manufacturing process for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The process begins with the esterification of commercially available 4-amino-2-methoxybenzoic acid, followed by a regioselective chlorination to yield the key intermediate, methyl 4-amino-5-chloro-2-methoxybenzoate. Subsequent formation of the pyrrole ring is achieved via an acid-catalyzed Paal-Knorr synthesis. The final active pharmaceutical ingredient (API) is obtained after saponification and purification by crystallization. This application note details the rationale behind the chosen synthetic route, provides step-by-step protocols, outlines in-process controls (IPCs), and discusses critical safety considerations, aiming to facilitate efficient process transfer from laboratory to pilot and manufacturing scales.

Introduction and Strategic Overview

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a substituted aromatic carboxylic acid featuring a pyrrole moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The development of a scalable, cost-effective, and reproducible manufacturing process is paramount for advancing drug candidates from discovery to clinical trials and commercialization.

The synthetic strategy outlined herein was designed with scalability and process robustness as primary objectives. The chosen three-step route maximizes the use of readily available starting materials and employs well-understood, high-yielding chemical transformations that are amenable to large-scale production.

Overall Process Workflow

The manufacturing process is segmented into three primary stages:

  • Synthesis of Key Intermediate: Protection of the carboxylic acid via esterification, followed by regioselective chlorination.

  • Pyrrole Ring Formation: Construction of the heterocyclic core using the Paal-Knorr synthesis.

  • Final API Synthesis and Purification: Hydrolysis of the ester to the final carboxylic acid, followed by crystallization to achieve the desired purity and physical form.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Pyrrole Formation cluster_2 PART 3: Final API A 4-Amino-2-methoxybenzoic Acid (Starting Material) B Step 1: Esterification (Methanol, H₂SO₄) A->B C Methyl 4-amino-2-methoxybenzoate B->C D Step 2: Chlorination (N-Chlorosuccinimide) C->D E Methyl 4-amino-5-chloro-2-methoxybenzoate (Key Intermediate) D->E F Step 3: Paal-Knorr Synthesis (2,5-Dimethoxytetrahydrofuran, Acetic Acid) E->F G Methyl 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoate F->G H Step 4: Saponification (NaOH, H₂O/MeOH) G->H I Crude 5-chloro-2-methoxy-4- (1H-pyrrol-1-yl)benzoic acid H->I J Step 5: Crystallization (Solvent System) I->J K Purified API (Final Product) J->K

Figure 1: Overall workflow for the scalable synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.

Detailed Protocols and Scientific Rationale

The following sections provide detailed, step-by-step protocols for each stage of the synthesis. The rationale behind key decisions, such as reagent selection and parameter control, is explained to provide a deeper understanding of the process.

PART 1: Synthesis of Key Intermediate (Methyl 4-amino-5-chloro-2-methoxybenzoate)
  • Causality and Rationale: The initial esterification of the carboxylic acid to its corresponding methyl ester serves a critical purpose: it protects the acidic proton of the carboxyl group. This prevents it from interfering with the subsequent chlorination step, which is sensitive to acidic conditions and could lead to unwanted side reactions. Using methanol is cost-effective and results in a methyl ester that is typically straightforward to hydrolyze in the final step. Sulfuric acid is a standard, inexpensive, and effective catalyst for Fischer esterification on an industrial scale.[1][2][3]

  • Protocol:

    • To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-amino-2-methoxybenzoic acid (1.0 eq).

    • Add methanol (10 vol). Stir to create a slurry.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (0.2 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

    • Once the addition is complete, heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours.

    • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<1% remaining).

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to approximately 3 volumes.

    • Slowly add the concentrated mixture to a separate vessel containing cold water (20 vol), maintaining the temperature below 20 °C.

    • Adjust the pH to 7-8 with a 10% aqueous sodium bicarbonate solution.

    • The product, methyl 4-amino-2-methoxybenzoate, will precipitate as a solid.

    • Filter the solid, wash with purified water until the filtrate is neutral, and dry under vacuum at 50-60 °C.

  • Causality and Rationale: The introduction of a chlorine atom at the C5 position is achieved via electrophilic aromatic substitution. The amino (-NH₂) and methoxy (-OCH₃) groups are both activating and ortho-, para-directing. The target C5 position is ortho to the powerful activating amino group and meta to the methoxy group, making it the most electronically favorable and sterically accessible site for substitution. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent over alternatives like chlorine gas because it is a solid that is easier and safer to handle on a large scale, reducing the risks associated with gaseous chlorine.[4][5][6] Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and for its appropriate boiling point.

  • Protocol:

    • Charge the dried methyl 4-amino-2-methoxybenzoate (1.0 eq) and acetonitrile (8 vol) to a clean, dry reactor.

    • Stir the mixture at room temperature (20-25 °C) to obtain a clear solution.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30-60 minutes, monitoring the internal temperature to ensure it remains below 30 °C.

    • Stir the reaction mixture at 20-25 °C for 4-6 hours.

    • IPC: Monitor the reaction by HPLC for the disappearance of the starting material.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Add ethyl acetate (10 vol) and water (5 vol) to the residue. Stir and separate the layers.

    • Wash the organic layer with 5% aqueous sodium bicarbonate solution (2 x 5 vol) and then with brine (5 vol).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-amino-5-chloro-2-methoxybenzoate. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water if necessary.

PART 2: Pyrrole Ring Formation via Paal-Knorr Synthesis
  • Causality and Rationale: The Paal-Knorr synthesis is one of the most direct and efficient methods for constructing a pyrrole ring.[7][8][9][10][11] It involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this protocol, 2,5-dimethoxytetrahydrofuran is used as a stable and easily handled precursor to succinaldehyde (the 1,4-dicarbonyl component), which is generated in situ under acidic conditions. Acetic acid serves as both the catalyst and a co-solvent, providing the necessary acidic environment to facilitate the cyclization and subsequent dehydration to form the aromatic pyrrole ring.[12][13]

  • Protocol:

    • To a reactor, charge methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq) and glacial acetic acid (5 vol).

    • Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

    • Heat the reaction mixture to 100-110 °C and maintain for 6-8 hours.

    • IPC: Monitor the reaction by HPLC until the starting amine is consumed.

    • Cool the mixture to room temperature and pour it into ice-cold water (20 vol).

    • The product, methyl 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoate, will precipitate.

    • Stir the slurry for 1 hour, then filter the solid.

    • Wash the filter cake thoroughly with water to remove residual acetic acid.

    • Dry the product under vacuum at 60-70 °C.

G sub Methyl 4-amino-5-chloro-2-methoxybenzoate reaction + sub->reaction dicarbonyl 2,5-Dimethoxytetrahydrofuran dicarbonyl->reaction product Methyl 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoate conditions Acetic Acid 100-110 °C (Paal-Knorr Synthesis) reaction->conditions conditions->product

Figure 2: Reaction scheme for the Paal-Knorr synthesis step.

PART 3: Saponification and Final Product Isolation
  • Causality and Rationale: The final chemical transformation is the hydrolysis of the methyl ester to the target carboxylic acid. Base-catalyzed hydrolysis, or saponification, is chosen because it is an irreversible process, which drives the reaction to completion and typically results in high yields.[14][15][16][17] A mixture of methanol and water is used as the solvent system to ensure solubility of both the ester starting material and the sodium hydroxide reagent.

  • Protocol:

    • Charge methyl 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoate (1.0 eq) to a reactor.

    • Add a mixture of methanol (5 vol) and water (5 vol).

    • Add sodium hydroxide (2.5 eq) and heat the mixture to 60-70 °C.

    • Maintain at this temperature for 2-4 hours.

    • IPC: Monitor the reaction by HPLC for the disappearance of the ester.

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add 2N hydrochloric acid to adjust the pH to 2-3. The final product will precipitate.

    • Stir the resulting slurry at 10-15 °C for 1 hour.

    • Filter the solid, wash with cold water until the filtrate is free of chloride ions (test with AgNO₃ solution).

    • Dry the crude product under vacuum.

  • Causality and Rationale: Crystallization is a critical final step in API manufacturing. It serves not only to purify the compound by removing process-related impurities but also to control the final physical properties of the API, such as crystal form (polymorphism), particle size distribution, and bulk density.[18][19][][21] These properties can significantly impact downstream processing (e.g., filtration, drying) and the final drug product's performance (e.g., dissolution, bioavailability). The choice of an appropriate solvent system (e.g., ethanol/water, isopropanol) is determined through screening to ensure high recovery and effective impurity rejection.

  • Protocol:

    • Charge the crude, dry 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid to a clean reactor.

    • Add the selected crystallization solvent (e.g., ethanol, 10 vol).

    • Heat the mixture to reflux until all solids dissolve.

    • Optionally, perform a hot filtration to remove any insoluble particulate matter.

    • Cool the solution slowly and in a controlled manner to induce crystallization. For example, cool to 20-25 °C over 4-6 hours.

    • Hold at 20-25 °C for 2 hours, then further cool to 0-5 °C and hold for another 2 hours to maximize yield.

    • Filter the crystalline product.

    • Wash the filter cake with a small amount of the cold crystallization solvent.

    • Dry the purified API under vacuum at 60-70 °C to a constant weight.

Process and Quality Control Summary

Effective manufacturing relies on diligent monitoring and control. The following tables summarize the critical parameters and analytical specifications for the final product.

Table 1: Critical Process Parameters and In-Process Controls

Step Operation Parameter Target Range IPC Method
1.1 Esterification Reaction Time / Temp 12-18 h @ 65 °C HPLC/TLC
1.2 Chlorination Reagent Addition Temp < 30 °C HPLC
2 Paal-Knorr Reaction Time / Temp 6-8 h @ 100-110 °C HPLC
3.1 Saponification Final pH 2-3 pH Meter

| 3.2 | Crystallization | Cooling Rate | 5-10 °C / hour | N/A |

Table 2: Final Product Specifications

Test Specification Method
Appearance Off-white to pale yellow crystalline solid Visual
Identity Conforms to reference standard ¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥ 99.0% HPLC
Any single impurity ≤ 0.10% HPLC
Total impurities ≤ 0.50% HPLC
Melting Point Report value Melting Point Apparatus

| Loss on Drying | ≤ 0.5% | Gravimetric |

Safety Considerations

  • Chlorination: The chlorination step with NCS should be performed in a well-ventilated area. Although safer than chlorine gas, NCS is a strong oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.[22]

  • Acids and Bases: Concentrated sulfuric acid, glacial acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn during handling.[6]

  • Solvents: Handle all organic solvents in well-ventilated areas or fume hoods. Ground equipment to prevent static discharge, especially during solvent transfers.

  • Emergency Preparedness: Ensure that emergency eyewash stations, safety showers, and appropriate spill kits are readily accessible. All personnel must be trained on the specific hazards of each chemical and the emergency procedures.

References

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link][8]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link][9]

  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. [Link][18]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link][19]

  • Crystallization. APC. [Link][21]

  • Recent Advancements in Pyrrole Synthesis. PMC - NIH. [Link][10]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link][23]

  • SAFETY OF CHLORINATION REACTIONS. IChemE. [Link][4]

  • The Chemistry and Synthesis of 4-Aminobenzoic Acid. Ningbo Inno Pharmchem Co., Ltd.. [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Safety of chlorine production and chlorination processes. ACS Chemical Health & Safety. [Link][5]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • hydrolysis of esters. Chemguide. [Link][14]

  • Safety of chlorine production and chlorination processes. ResearchGate. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Chlorination safety. YouTube. [Link][6]

  • Analysis of the Risks in Chlorination Processes and Research on a Comprehensive Safety Protection System. Oreate AI Blog. [Link][22]

  • Continuous process for preparing benzoic acid esters. Google Patents. [1]

  • Paal–Knorr synthesis. Wikipedia. [Link][11]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link][15]

  • Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate. [Link][2]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link][16]

  • Ester to Acid - Common Conditions. organic-chemistry.org. [Link]

  • Ester Hydrolysis. J&K Scientific LLC. [Link][17]

  • Kinetic research and modeling of benzoic acid esterification process. ResearchGate. [Link][3]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii. [Link][24]

Sources

Application Notes & Protocols: Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a substituted aromatic carboxylic acid containing a pyrrole moiety. Heterocyclic compounds, particularly those with pyrrole scaffolds, are of significant interest in medicinal chemistry and drug development due to their presence in numerous bioactive natural products and synthetic compounds. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of this target molecule, focusing on the reagents, catalysts, and underlying chemical principles. The synthetic strategy hinges on the classic Paal-Knorr pyrrole synthesis, a robust and widely used method for constructing pyrrole rings.[1][2]

The overall synthesis is approached in two major stages:

  • Preparation of the Key Precursor: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid.

  • Pyrrole Ring Formation: Construction of the pyrrole ring via the Paal-Knorr reaction using the prepared amino precursor.

Part 1: Synthesis of Precursor 4-amino-5-chloro-2-methoxybenzoic acid

The synthesis of the key amine precursor can be achieved from p-aminosalicylic acid through a three-step process involving methylation, chlorination, and saponification, as adapted from established industrial methods.[3]

Reaction Scheme: Precursor Synthesis

G cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A p-Aminosalicylic acid B Methyl 4-amino-2-methoxybenzoate A->B (CH₃)₂SO₄, KOH Acetone C Methyl 4-amino-2-methoxybenzoate D Methyl 4-amino-5-chloro-2-methoxybenzoate C->D NCS DMF E Methyl 4-amino-5-chloro-2-methoxybenzoate F 4-amino-5-chloro-2-methoxybenzoic acid E->F KOH MeOH/H₂O

Caption: Multi-step synthesis of the key amine precursor.

Protocol 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Role
p-Aminosalicylic acid65-49-6153.14Starting Material
Potassium Hydroxide (KOH)1310-58-356.11Base
Dimethyl Sulfate (DMS)77-78-1126.13Methylating Agent
Acetone67-64-158.08Solvent
N-Chlorosuccinimide (NCS)128-09-6133.53Chlorinating Agent
Dimethylformamide (DMF)68-12-273.09Solvent
Methanol (MeOH)67-56-132.04Solvent
Hydrochloric Acid (HCl)7647-01-036.46Acid

Step-by-Step Procedure

  • Methylation:

    • In a round-bottom flask, dissolve p-aminosalicylic acid and potassium hydroxide in acetone with stirring.

    • Cool the mixture to 20-30°C.

    • Slowly add dimethyl sulfate dropwise, maintaining the temperature.

    • Allow the reaction to proceed for 5-6 hours.[3]

    • Upon completion, perform an aqueous workup and extract the product, methyl 4-amino-2-methoxybenzoate, with ethyl acetate.

    • Remove the solvent under reduced pressure to obtain the solid product.

  • Chlorination:

    • Dissolve the methyl 4-amino-2-methoxybenzoate obtained from the previous step in DMF.

    • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the benzoate.[3]

    • Heat the mixture to 65-75°C and stir for 3-4 hours.[3]

    • After the reaction, pour the hot mixture into ice water to precipitate the chlorinated product.

    • Filter the solid, wash with water, and dry to yield methyl 4-amino-5-chloro-2-methoxybenzoate.[3]

  • Hydrolysis (Saponification):

    • In a suitable flask, combine the methyl 4-amino-5-chloro-2-methoxybenzoate with potassium hydroxide in a mixture of methanol and water (e.g., 5:2 v/v).[3]

    • Reflux the mixture with stirring for 2-3 hours until the ester is fully hydrolyzed.[3]

    • Cool the reaction mixture and remove the methanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and slowly acidify with 3M HCl to a pH of approximately 5.0.[3]

    • A white solid, the target 4-amino-5-chloro-2-methoxybenzoic acid, will precipitate.

    • Filter the product, wash with cold water, and dry under vacuum.

Part 2: Paal-Knorr Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

The core of this synthesis is the Paal-Knorr reaction, a highly effective method for forming substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[1][4] The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1]

Mechanism Spotlight: The Paal-Knorr Pyrrole Synthesis

The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates both the initial nucleophilic attack and the final dehydration steps.[5]

G A 1. Combine amine precursor and aetic acid in a flask. B 2. Add 2,5-dimethoxytetrahydrofuran. A->B C 3. Reflux the mixture for 2-4 hours. (Monitor by TLC) B->C D 4. Cool to room temperature. Pour into ice water. C->D E 5. Extract with Ethyl Acetate (3x). D->E F 6. Wash organic layer with sat. NaHCO₃ and then with brine. E->F G 7. Dry organic layer over Na₂SO₄. F->G H 8. Filter and concentrate under reduced pressure. G->H I 9. Recrystallize crude product from Ethanol/Water. H->I J 10. Isolate and dry final product: 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid I->J

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-5-chloro-2-methoxybenzoic acid (5.00 g, 0.0248 mol).

    • Add glacial acetic acid (50 mL) and stir until the solid is fully dissolved.

    • Add 2,5-dimethoxytetrahydrofuran (3.7 mL, 0.0273 mol) to the solution. Note: In the acidic medium, 2,5-dimethoxytetrahydrofuran hydrolyzes to form succinaldehyde, the required 1,4-dicarbonyl compound.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation:

    • After completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 250 mL of ice water with stirring. A precipitate should form.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers in a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acetic acid, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product, 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, as a crystalline solid.

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

References

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

Sources

Optimization of reaction time for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis directly impacts the timeline and cost of drug development programs. This application note provides a comprehensive guide to the optimization of the reaction time for the synthesis of this molecule, focusing on the acid-catalyzed Clauson-Kaas pyrrole synthesis. We will explore the rationale behind experimental choices, present a detailed protocol for both conventional and microwave-assisted synthesis, and outline a systematic approach to reaction time optimization.

The core of this synthesis is the Clauson-Kaas reaction, a well-established method for forming N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans.[1][2] The reaction proceeds via an acid-catalyzed ring opening of the furan derivative, followed by condensation with the primary amine and subsequent cyclization and aromatization to form the pyrrole ring.[3] The rate of this reaction is highly dependent on several factors, including the nature of the catalyst, temperature, and the solvent system employed.[4][5] By systematically investigating these parameters, significant reductions in reaction time can be achieved, leading to a more efficient and economical synthetic process.

Proposed Synthetic Pathway

The synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is proposed to proceed via a one-step Clauson-Kaas reaction, starting from the readily available 4-amino-5-chloro-2-methoxybenzoic acid.[6][7] This approach is favored for its atom economy and straightforward execution.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-amino-5-chloro-2-methoxybenzoic acid F 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid A->F B 2,5-dimethoxytetrahydrofuran B->F C Acid Catalyst (e.g., Acetic Acid, p-TsOH) C->F D Solvent (e.g., Acetic Acid, Toluene) D->F E Heat (Conventional or Microwave) E->F G cluster_start Start cluster_optimization Optimization Workflow cluster_analysis Analysis cluster_end End start Define Reaction: 4-amino-5-chloro-2-methoxybenzoic acid + 2,5-dimethoxytetrahydrofuran catalyst Catalyst Screening (Conventional Heating) start->catalyst temp Temperature Optimization (Best Catalyst) catalyst->temp tlc TLC Monitoring catalyst->tlc microwave Microwave Synthesis (Optimized Conditions) temp->microwave temp->tlc time Time Course Study (Microwave) microwave->time microwave->tlc time->tlc yield Yield & Purity Analysis time->yield end Optimized Protocol yield->end

Sources

Technical Application Note: Handling and Storage of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid .[1][2] While structurally related to stable benzamide intermediates (e.g., metoclopramide precursors), the presence of the N-linked pyrrole moiety introduces specific oxidative liabilities not found in primary aniline analogs.[2]

Failure to adhere to these protocols typically results in oxidative polymerization (browning) and decarboxylation, compromising downstream synthesis or biological assay data.[2] This guide prioritizes exclusion of light and oxygen to maintain reagent integrity.[2]

Physicochemical Profile & Hazard Identification

Understanding the molecule's functional groups is the foundation of safe handling.[2]

PropertyDescription
Chemical Name 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
Physical State Solid (Typically Off-white to Pale Yellow powder)
Solubility High: DMSO, DMF, Methanol (moderate).[1][2] Low: Water (unless pH > 7.5).[2]
pKa (Predicted) ~3.5 - 4.0 (Carboxylic acid)
Key Instability Risk Pyrrole Oxidation: Electron-rich pyrrole ring is susceptible to photo-oxidation and acid-catalyzed polymerization.[1][2]
Safety GHS Warning: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

Mechanism of Instability: The "Pyrrole Factor"[2]

Researchers often treat this compound like a standard substituted benzoic acid.[2] This is a critical error.

  • Oxidative Polymerization: Unlike the robust benzene ring, the pyrrole ring is electron-rich.[1][2][3] Exposure to atmospheric oxygen, catalyzed by light, leads to the formation of "pyrrole blacks" (insoluble polymers) via radical cation intermediates.[2]

  • Acid Sensitivity: While the benzoic acid moiety is stable, the pyrrole ring can undergo electrophilic attack in highly acidic media, leading to dimerization.[2]

The Golden Rule: Treat this compound as an air-sensitive intermediate rather than a stable building block.

Protocol: Storage & Preservation Architecture

The following decision tree illustrates the required storage logic based on usage frequency.

StorageProtocol Start Compound Receipt Check Immediate Use? Start->Check LongTerm Long-Term Storage (>1 week) Condition: -20°C Check->LongTerm No ShortTerm Short-Term Storage (<1 week) Condition: 4°C Check->ShortTerm Yes Inert Inert Atmosphere (Argon/N2) (Prevent Pyrrole Oxidation) LongTerm->Inert ShortTerm->Inert Desiccate Desiccation Required (Prevent Hydrolysis) Dark Amber Vial / Foil Wrap (Prevent Photo-degradation) Desiccate->Dark Inert->Desiccate

Caption: Logical flow for determining storage conditions. Note that inert atmosphere is recommended regardless of storage duration.[2]

Detailed Storage Steps:
  • Primary Container: Store in amber glass vials with Teflon-lined caps. Plastic containers are permeable to oxygen over long periods.[2]

  • Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density) before sealing.[2]

  • Temperature:

    • Solid State: -20°C is optimal.[1][2]

    • Solution (DMSO): -20°C or -80°C. Do not store in aqueous buffers for >24 hours.

Protocol: Solubilization for Biological Assays

Because the compound contains a carboxylic acid, its solubility is pH-dependent.[1][2]

Reagents Required:
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.[2]

  • Buffer: PBS (pH 7.[2]4) or HEPES.

  • Base (Optional): 0.1 M NaOH (for aqueous stock).

Step-by-Step Methodology:
  • Weighing:

    • Equilibrate the vial to room temperature before opening to prevent water condensation (which accelerates degradation).[2]

    • Weigh quickly in a low-light environment.[1][2]

  • Primary Stock Preparation (DMSO):

    • Dissolve the solid in anhydrous DMSO to a concentration of 10–50 mM .

    • Vortex gently.[2] The solution should be clear and colorless to pale yellow.[2]

    • Note: If the solution turns pink or brown immediately, the DMSO may contain peroxides, or the compound has already degraded.[2]

  • Aqueous Dilution (The "Crash-Out" Risk):

    • Risk: Diluting a high-concentration DMSO stock directly into acidic media (pH < 5) may cause precipitation of the free acid.[1][2]

    • Procedure: Dilute the DMSO stock into a buffer with pH ≥ 7.4 . The deprotonated carboxylate anion (COO⁻) is significantly more soluble than the protonated acid.[2]

Solubilization Solid Solid Compound DMSO Dissolve in DMSO (10-50 mM) Solid->DMSO Check Visual Check: Clear/Pale Yellow? DMSO->Check Stop STOP: Discard (Oxidation detected) Check->Stop Brown/Pink Dilute Dilute into Buffer (pH > 7.4) Check->Dilute Yes

Caption: Workflow for preparing assay-ready solutions, highlighting the critical visual check for oxidation.

Quality Assurance & Self-Validation

Before using this compound in critical experiments (e.g., High-Throughput Screening or synthesis), validate its integrity.

System Suitability Test (HPLC)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.[2]

  • Acceptance Criteria:

    • Main peak purity > 95%.[2][4]

    • Absence of late-eluting broad peaks (indicative of polymerization).[1][2]

Visual "Quick Check"
  • Pass: Powder is off-white/cream.[1][2] Solution is colorless.[2]

  • Fail: Powder is sticky/brown. Solution is pink/dark yellow.[2]

References

  • BenchChem Technical Support. (2025).[2][3] Enhancing the Stability of Functionalized Pyrrole Derivatives. Retrieved from (General guidance on pyrrole oxidation).[2]

  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: 5-Chloro-2-methoxybenzoic acid (Structural Analog).[1][2] Retrieved from (Hazard data extrapolation).[1][2]

  • PubChem. (2025).[2] Compound Summary: 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.[1][2] National Library of Medicine.[2] Retrieved from (Structural identity).[2]

  • Jingye Pharma. (2025).[2] Manufacturer Specifications for Chloromethoxybenzoic Acid Intermediates. Retrieved from (Industrial synthesis context).[2]

Sources

Application Notes and Protocols for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid represents a novel and intriguing chemical entity, wedding a substituted benzoic acid core with a pyrrole ring. While this specific compound is not extensively documented in publicly available literature, its constituent parts are well-established pharmacophores, suggesting a rich potential for biological activity.

The pyrrole ring is a versatile heterocyclic aromatic compound found in a multitude of pharmaceuticals, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Its unique electronic properties, with a nitrogen atom capable of acting as a hydrogen bond donor or acceptor and an aromatic surface facilitating π–π stacking, make it a valuable component for interacting with biological targets like enzymes and receptors.[5]

Concurrently, the substituted benzoic acid moiety is a common feature in many approved drugs. The chloro and methoxy substituents can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its pharmacokinetic profile and binding affinity to target proteins. For instance, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been explored as potent agonists and antagonists for 5-HT4 receptors.[6]

This document serves as a forward-looking guide for researchers interested in exploring the medicinal chemistry applications of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid. It provides a theoretical framework for its potential biological activities, outlines detailed protocols for its synthesis and preliminary screening, and offers insights into the interpretation of potential findings.

Proposed Mechanistic Pathways and Potential Therapeutic Applications

Given the structural alerts within 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, several hypotheses for its biological activity can be formulated. These hypotheses can guide the initial stages of a drug discovery program centered on this scaffold.

1. Kinase Inhibition: The pyrrole moiety is a common feature in many kinase inhibitors. The planar aromatic ring can engage in key interactions within the ATP-binding pocket of various kinases. The substituted benzoic acid portion could be tailored to occupy adjacent hydrophobic pockets and form specific hydrogen bonds, conferring selectivity.

2. GPCR Modulation: As evidenced by related benzoic acid derivatives, this compound could potentially modulate the activity of G-protein coupled receptors (GPCRs).[6] The pyrrole and the substituted phenyl ring can be envisioned to interact with transmembrane helical domains, while the carboxylic acid could form crucial ionic interactions.

3. Antimicrobial Activity: Pyrrole-containing compounds have a long history as antimicrobial agents. The mechanism could involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

The following diagram illustrates a generalized workflow for the initial investigation of this compound's therapeutic potential.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation & SAR synthesis Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid purification Purification & Spectroscopic Confirmation synthesis->purification kinase_assay Kinase Panel Screening purification->kinase_assay gpcr_assay GPCR Binding Assays purification->gpcr_assay antimicrobial_assay MIC Determination purification->antimicrobial_assay hit_validation Hit Confirmation & IC50/EC50 Determination kinase_assay->hit_validation gpcr_assay->hit_validation antimicrobial_assay->hit_validation sar_studies Analog Synthesis & SAR Studies hit_validation->sar_studies

Caption: Investigative Workflow for a Novel Compound.

Experimental Protocols

The following protocols are foundational and should be adapted based on initial screening results.

Protocol 1: Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

This protocol is a proposed synthetic route based on established organic chemistry principles, such as the Paal-Knorr pyrrole synthesis.

Materials:

  • 4-amino-5-chloro-2-methoxybenzoic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1 equivalent of 4-amino-5-chloro-2-methoxybenzoic acid in glacial acetic acid.

  • Addition of Reagents: Add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water with stirring.

  • Precipitation and Filtration: The product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol 2: General Kinase Inhibition Assay (Example: using ADP-Glo™ Assay)

This protocol provides a general framework for screening the compound against a panel of kinases.

Materials:

  • Kinase of interest and its specific substrate

  • 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (dissolved in DMSO)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM down to nanomolar concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of kinase buffer containing the kinase to each well.

    • Add 1 µL of the test compound dilution or DMSO (for control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Signal Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the antimicrobial activity of the compound.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation and Interpretation

Quantitative data from the assays should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (µM)
Kinase A1.2
Kinase B> 50
Kinase C8.5
Kinase D0.05

Interpretation: The hypothetical data in Table 1 would suggest that 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a potent and selective inhibitor of Kinase D. This would warrant further investigation into the mechanism of inhibition and structure-activity relationship (SAR) studies to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Studies: A Path Forward

Initial hits from screening should be followed by systematic SAR studies to improve the compound's properties.

SAR cluster_modifications Core 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid R1 (Pyrrole) R2 (Benzoic Acid Substituents) R3 (Carboxylic Acid) Mod_R1 Vary pyrrole substituents (e.g., methyl, phenyl) Core:f1->Mod_R1 Mod_R2 Modify chloro and methoxy groups (e.g., fluoro, ethoxy) Core:f2->Mod_R2 Mod_R3 Bioisosteric replacement of carboxylic acid (e.g., tetrazole, acyl sulfonamide) Core:f3->Mod_R3

Caption: SAR Exploration Strategy.

By systematically modifying the three key regions of the molecule—the pyrrole ring (R1), the benzoic acid substituents (R2), and the carboxylic acid (R3)—researchers can probe the chemical space to identify analogs with enhanced potency, selectivity, and drug-like properties.

Conclusion

While 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a novel entity with uncharacterized biological activity, its chemical architecture, combining a privileged pyrrole scaffold with a substituted benzoic acid, presents a compelling starting point for drug discovery campaigns. The protocols and conceptual frameworks provided herein are intended to equip researchers with the necessary tools and strategic insights to embark on the exploration of this promising compound. Through systematic investigation, the full therapeutic potential of this and related scaffolds can be unlocked.

References

  • The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Bansal, Y., & Kumar, S. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(16), 12241-12252. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Current Organic Chemistry, 26(1), 3-5. Retrieved from [Link]

  • Bhagdewani, N. (2020). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. SlideShare. Retrieved from [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2024). ResearchGate. Retrieved from [Link]

  • Ghelfi, F., et al. (1998). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 41(4), 577-586. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Overview of the Synthetic Pathway

The synthesis is typically approached in two primary stages:

  • Pyrrole Ring Formation: Construction of the N-substituted pyrrole ring via a Clauson-Kaas or Paal-Knorr type reaction. This involves reacting the starting material, methyl 4-amino-5-chloro-2-methoxybenzoate, with a 1,4-dicarbonyl equivalent.

  • Saponification: Hydrolysis of the methyl ester intermediate to yield the final benzoic acid product.

Each stage presents unique challenges that can significantly impact the overall yield and purity. This guide will dissect these challenges and provide robust, field-tested solutions.

Synthetic_Pathway cluster_0 Step 1: Pyrrole Formation cluster_1 Step 2: Saponification Start Methyl 4-amino-5-chloro- 2-methoxybenzoate Product1 Methyl 5-chloro-2-methoxy- 4-(1H-pyrrol-1-yl)benzoate Start->Product1 Acid Catalyst (e.g., Acetic Acid) Reagent1 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas Reagent) Product2 5-chloro-2-methoxy- 4-(1H-pyrrol-1-yl)benzoic acid Product1->Product2 1. Base (NaOH/KOH) 2. Acid Workup (HCl)

Caption: General two-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting

Part 1: Pyrrole Ring Formation

Question 1: My yield for the pyrrole formation step is consistently low (<40%). What are the primary factors limiting the reaction efficiency?

Answer: Low yields in this step, typically a Clauson-Kaas or Paal-Knorr reaction, are common and usually stem from two interconnected issues: the reduced nucleophilicity of the starting aniline and competing side reactions.

  • Electronic Effects: The starting material, methyl 4-amino-5-chloro-2-methoxybenzoate, contains two electron-withdrawing groups (the chloro and methyl ester groups) on the aromatic ring. These groups decrease the electron density on the amine nitrogen, making it a weaker nucleophile compared to a simple aniline. This inherently slows down the desired reaction rate.[1]

  • Side Reactions: The acidic conditions required for the Clauson-Kaas reaction can promote undesirable side reactions.[2]

    • Polymerization: Pyrroles, once formed, can be sensitive to strongly acidic conditions and high temperatures, leading to the formation of dark, tarry polymers.[3]

    • Furan Byproduct: In the Paal-Knorr synthesis, acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound can occur without the involvement of the amine, leading to the formation of a furan byproduct.[3]

Question 2: The reaction mixture turns dark brown or black, resulting in a tarry crude product that is difficult to purify. How can I prevent this?

Answer: The formation of tar is a classic sign of product or starting material decomposition, often caused by excessively harsh reaction conditions.[3]

Mitigation Strategies:

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. Monitor progress closely with Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Use a Milder Catalyst: Instead of strong mineral acids, consider using weaker Brønsted acids like acetic acid or Lewis acid catalysts.[3] In some cases, reactions can proceed under neutral conditions, albeit more slowly.

  • Modified Protocols:

    • Two-Phase System: For acid-sensitive products, a two-phase system (e.g., aqueous acetic acid/dichloroethane) can be employed. The pyrrole product is extracted into the organic layer as it forms, protecting it from prolonged exposure to the acidic aqueous phase.

    • Mild Hydrolysis: A procedure involving the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water to 2,5-dihydroxy-tetrahydrofuran, followed by reaction with the amine in an acetate buffer at room temperature, can give high yields while avoiding harsh conditions.[2]

Question 3: What alternative catalysts and "green" conditions can I explore to improve yield and sustainability?

Answer: Modern organic synthesis emphasizes milder and more environmentally friendly protocols. Several have been successfully applied to Paal-Knorr and Clauson-Kaas reactions.

Condition/CatalystDescriptionAdvantagesReference
Water as Solvent Using water as the reaction solvent, often with a catalyst like iron(III) chloride, can provide good to excellent yields under very mild conditions.Environmentally benign, low cost, simplified workup.[4]
Microwave Irradiation Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing byproduct formation.[5]Rapid heating, improved yields, high efficiency.[5]
Mechanochemical Synthesis Using a ball mill for a solvent-free reaction, often with a solid acid catalyst like citric acid, is a highly efficient and green alternative.[6]Solvent-free, short reaction times, high yields.[6]

Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis

  • In a microwave-safe reaction vessel, combine methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.2 eq).

  • Add glacial acetic acid as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 150-170 °C for 10-20 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 2: Saponification (Ester Hydrolysis)

Question 4: My hydrolysis reaction is slow or does not go to completion. How can I ensure full conversion to the carboxylic acid?

Answer: Incomplete hydrolysis of the methyl ester can be due to insufficient base, low temperature, or poor solubility.

Troubleshooting Steps:

  • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or KOH) to ensure the reaction equilibrium is driven towards the carboxylate salt.

  • Increase Temperature: Refluxing the reaction mixture is standard practice. Ensure the temperature is maintained throughout the reaction.

  • Use a Co-solvent: The ester intermediate may have poor solubility in a purely aqueous base. Adding a water-miscible co-solvent like methanol, ethanol, or THF can significantly improve solubility and accelerate the reaction. A mixture of methanol and water is commonly used.[7]

  • Extend Reaction Time: Monitor the reaction by TLC (using a mobile phase that separates the ester and the acid) until the starting material spot has completely disappeared.

Question 5: I am concerned about product degradation under the strong basic conditions of hydrolysis. How can I minimize this risk?

Answer: While the pyrrole ring is generally more stable to base than acid, prolonged exposure to high temperatures and strong base can still cause degradation.

  • Monitor Closely: Use TLC to determine the point of complete conversion. Avoid refluxing for an excessive amount of time after the starting material is consumed.

  • Use Milder Conditions: If degradation is suspected, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period.

  • Workup Procedure: Once the reaction is complete, cool the mixture promptly and proceed with the acidic workup to neutralize the base and precipitate the carboxylic acid.

Part 3: Purification

Question 6: What is the best method to purify the final 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid product?

Answer: Purifying substituted benzoic acids can be challenging with standard silica gel chromatography, as they can streak and bind irreversibly.[8] A combination of acid-base extraction and recrystallization is often most effective.

Recommended Purification Workflow:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The desired benzoic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.

    • Separate the layers. Carefully acidify the aqueous layer with cold 1-2M HCl until the pH is ~2-3.

    • The pure benzoic acid product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallization:

    • If further purification is needed, recrystallize the solid from a suitable solvent system (e.g., ethanol/water, methanol, or ethyl acetate/hexanes).

Troubleshooting_Flowchart Start Low Overall Yield CheckStep1 Analyze Pyrrole Formation Step Start->CheckStep1 CheckStep2 Analyze Saponification Step Start->CheckStep2 Tarry Tarry Byproducts? CheckStep1->Tarry Incomplete1 Incomplete Reaction? CheckStep1->Incomplete1 Incomplete2 Incomplete Hydrolysis? CheckStep2->Incomplete2 Purification Purification Issues? CheckStep2->Purification Sol_Tarry Use Milder Catalyst Lower Temperature Use Microwave/Green Solvent Tarry->Sol_Tarry Yes Sol_Incomplete1 Increase Temperature/Time Use More Active Catalyst Check Amine Purity Incomplete1->Sol_Incomplete1 Yes Sol_Incomplete2 Increase Base Equivalents Add Co-solvent (MeOH) Increase Temperature/Time Incomplete2->Sol_Incomplete2 Yes Sol_Purification Use Acid-Base Extraction Recrystallize from appropriate solvent Avoid Silica Gel for Final Product Purification->Sol_Purification Yes

Sources

Common impurities in 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid and how to remove them

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Pharmaceutical Intermediates / Heterocyclic Building Blocks Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Troubleshooting Guide & Impurity Profiling

Introduction & Molecule Overview

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a specialized heterocyclic intermediate used primarily in the synthesis of antipsychotic agents (e.g., benzamide derivatives similar to amisulpride) and specific kinase inhibitors. It is characterized by a benzoic acid core substituted with a chloro group, a methoxy group, and a pyrrole ring.

The synthesis typically involves the Clauson-Kaas reaction , where the starting material 4-amino-5-chloro-2-methoxybenzoic acid is condensed with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in an acidic medium. While robust, this pathway introduces specific impurity profiles that require targeted purification strategies.

Common Impurities & Troubleshooting (Q&A)

This section addresses the most frequent technical inquiries regarding the purity and stability of this compound.

Issue 1: Presence of Unreacted Starting Material

User Question: “My LC-MS shows a persistent peak at [M-H]⁻ 200.0. It tracks with the main peak in HPLC. How do I remove it?”

Diagnosis: This is the unreacted starting material, 4-amino-5-chloro-2-methoxybenzoic acid (MW ~201.6). Incomplete conversion during the Clauson-Kaas reaction is common if the reaction temperature was too low or water was not effectively removed.

Technical Insight: The key chemical difference is the basicity of the nitrogen. The starting material contains a primary aniline (basic), whereas the product contains a pyrrole nitrogen (non-basic/neutral).

Corrective Protocol: Selective Acid Wash

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Wash: Wash the organic layer twice with 10% Citric Acid or 0.5 N HCl .

    • Mechanism:[1][2][3][4][5] The acidic wash protonates the primary amine of the impurity (

      
      ), rendering it water-soluble. The pyrrole nitrogen is not protonated at this pH and remains in the organic layer.
      
    • Caution: Do not use strong acids (e.g., conc. H₂SO₄) or prolonged exposure, as pyrroles can polymerize in highly acidic environments.

  • Recovery: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Issue 2: Product Discoloration (Pink/Brown/Black)

User Question: “The product is supposed to be an off-white solid, but I am getting a dark brown/pink sticky solid. Is it degraded?”

Diagnosis: This indicates oxidative polymerization of the pyrrole ring . Pyrroles are electron-rich and susceptible to oxidation and oligomerization, especially under acidic conditions or exposure to light/air. This results in "pyrrole tars."

Corrective Protocol: Adsorption Filtration

  • Solubilization: Dissolve the crude material in a slightly polar solvent like Dichloromethane (DCM) or THF .

  • Adsorbent Treatment: Add Activated Charcoal (5% w/w) or Silica Gel (10% w/w) to the solution.

  • Incubation: Stir gently for 30 minutes at room temperature.

  • Filtration: Filter the suspension through a Celite® pad to remove the adsorbent and trapped polymers.

  • Crystallization: Recrystallize the filtrate immediately to prevent re-oxidation.

Issue 3: Insoluble White Precipitate

User Question: “After the reaction, I see a white solid that is insoluble in organic solvents but soluble in water. It interferes with my yield calculation.”

Diagnosis: This is likely inorganic salts (e.g., Sodium Acetate) trapped in the filter cake if the reaction mixture was neutralized with base (NaOH/NaHCO₃) and not washed thoroughly.

Corrective Protocol: Water Slurry

  • Suspend the crude solid in deionized water (5 volumes).

  • Stir vigorously for 1 hour at room temperature.

  • Filter and dry.[1] The organic product is insoluble in water at neutral/acidic pH, while the salts will dissolve.

Impurity Profile & Origin Visualization

The following diagram illustrates the chemical origin of the common impurities described above.

ImpurityPathways Start Starting Material: 4-amino-5-chloro-2-methoxybenzoic acid Product Target Product: 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid Start->Product Clauson-Kaas (AcOH, Heat) ImpurityA Impurity A: Unreacted Amine (Basic Nitrogen) Start->ImpurityA Incomplete Conversion ImpurityC Impurity C: Intermediate (Non-aromatized) Start->ImpurityC Incomplete Cyclization Reagent Reagent: 2,5-Dimethoxytetrahydrofuran Reagent->Product ImpurityB Impurity B: Pyrrole Oligomers (Oxidation/Polymerization) Product->ImpurityB Acid/Air/Light Exposure

Figure 1: Reaction pathways leading to the target molecule and its primary impurities.

Detailed Purification Workflow

Use this decision tree to select the appropriate purification method based on your specific impurity profile.

PurificationLogic Check Analyze Crude Purity (HPLC / LC-MS) Decision1 Is Unreacted Amine > 1.0%? Check->Decision1 Decision2 Is Color Dark/Pink? Decision1->Decision2 No MethodA Method A: Acid Wash (0.5N HCl) Removes Basic Amine Decision1->MethodA Yes MethodB Method B: Silica/Charcoal Plug Removes Tars Decision2->MethodB Yes MethodC Method C: Recrystallization (Ethanol/Water) Decision2->MethodC No MethodA->Decision2 MethodB->MethodC

Figure 2: Purification decision matrix.

Quantitative Data: Solubility Profile

Understanding the solubility differences is critical for the "Acid Wash" protocol.

Solvent SystemTarget Product (Pyrrole)Impurity (Amine)Notes
Water (Neutral) InsolubleInsolubleBoth precipitate in water.
0.5N HCl (Aq) Insoluble Soluble (as Salt)Key Separation Mechanism.
0.5N NaOH (Aq) Soluble (as Benzoate)Soluble (as Benzoate)Cannot separate here.
Ethyl Acetate SolubleSolubleGood for extraction.
DCM SolubleSolubleGood for loading on Silica.
FAQs

Q: Can I use column chromatography for purification? A: Yes, but use caution. Pyrroles can degrade on acidic silica gel. It is recommended to add 1% Triethylamine (TEA) to your eluent (e.g., Hexane:Ethyl Acetate + 1% TEA) to neutralize the silica acidity and prevent on-column polymerization.

Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light. Pyrrole derivatives are photosensitive and will darken over time if exposed to ambient light.

Q: What is the expected yield for the Clauson-Kaas step? A: Typical yields range from 75% to 85% . Yields below 60% usually indicate excessive polymerization (reaction temperature too high) or loss of product during aggressive acidic workups.

References
  • PubChem. (n.d.).[6] 4-Amino-5-chloro-2-methoxybenzoic acid (CID 81626).[7] National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • El-Nassan, H. B. (2014). Recent progress in the synthesis of pyrroles.[2][4][8] Organic Preparations and Procedures International. (General reference for Clauson-Kaas mechanisms).

  • Beilstein Journals. (2022). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[2] Beilstein J. Org. Chem. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, providing quick and actionable answers.

Q1: What are the most common impurities I should expect in my crude 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the hydrolysis of a methyl ester precursor, you might find residual methyl 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoate.[1] In syntheses starting from aminobenzoic acids, related isomers or incompletely reacted intermediates could be present.[2][3]

Q2: What is the best single-solvent system for recrystallizing this compound?

A2: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5] For benzoic acid derivatives, a common starting point is a mixed solvent system, as a single solvent may not provide the optimal solubility gradient.[6] However, if a single solvent is preferred, alcohols like ethanol or isopropanol, or ketones like acetone, are often good candidates to screen first. The choice will ultimately depend on the specific impurities present.

Q3: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly. To remedy this, try adding more hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool much more slowly. Seeding the solution with a small crystal of the pure compound can also encourage proper crystallization.

Q4: Can I use activated carbon to decolorize my crude product?

A4: Yes, activated carbon can be effective in removing colored impurities.[2][7] However, it should be used judiciously as it can also adsorb your desired product, leading to a lower yield. A general guideline is to use a minimal amount (e.g., 1-2% by weight of your crude product) and add it to the hot solution before filtration. Ensure you perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Q5: What are the key parameters to consider when developing a column chromatography method for this compound?

A5: For effective separation by column chromatography, consider the following:

  • Stationary Phase: Silica gel is a standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.

  • Loading: Do not overload the column. A general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight, depending on the difficulty of the separation.[8]

II. Troubleshooting Guide: Navigating Purification Challenges

This section provides a structured approach to troubleshooting common and complex issues encountered during the purification of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent at room temperature. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Choose a less polar solvent or a mixed solvent system. 2. Reduce the volume of solvent used for dissolution. 3. Ensure the filtration apparatus is pre-heated.1. The goal is to find a solvent where the compound has low solubility when cold to maximize crystal formation upon cooling.[4] 2. A saturated or near-saturated hot solution is necessary for good recovery. 3. Keeping the solution hot prevents the product from crystallizing on the filter paper along with the impurities.
Persistent Impurity with Similar Polarity The impurity and the product have very similar chemical structures and polarities, making separation by standard methods difficult.1. Optimize Chromatography: Use a shallower solvent gradient or a different solvent system. Consider a different stationary phase (e.g., alumina). 2. Chemical Derivatization: Temporarily convert the benzoic acid to an ester or another derivative, purify it, and then hydrolyze it back to the acid.1. Altering the mobile or stationary phase can change the interactions between the compounds and the chromatography media, potentially improving separation. 2. Derivatization changes the polarity and other physical properties of the molecule, which can make separation from the impurity more straightforward.
Product is a Gummy Solid or Oil After Evaporation 1. Presence of residual high-boiling solvents (e.g., DMF, DMSO). 2. The product is hygroscopic and has absorbed atmospheric moisture. 3. The product may be amorphous rather than crystalline.1. Co-evaporate with a lower-boiling solvent like toluene or perform a liquid-liquid extraction. 2. Dry the product under high vacuum, possibly with gentle heating. 3. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.1. Co-evaporation helps to azeotropically remove high-boiling point solvents. Extraction will partition the product into a new solvent, leaving the high-boiling impurities behind.[9] 2. High vacuum is effective at removing tightly bound solvent and water molecules. 3. These mechanical methods can provide nucleation sites for crystal growth to begin.
Broad or Tailing Peaks in HPLC Analysis 1. Interaction of the carboxylic acid with the silica-based column. 2. Column overloading. 3. Inappropriate mobile phase pH.1. Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. 2. Inject a smaller volume or a more dilute sample. 3. Adjust the mobile phase pH to ensure the carboxylic acid is either fully protonated or deprotonated.1. The acidic additive protonates the silanol groups on the silica surface, reducing their interaction with the acidic analyte and leading to sharper peaks. 2. Overloading the column leads to poor peak shape and resolution.[8] 3. Consistent ionization state of the analyte is crucial for reproducible and sharp peaks.

III. Experimental Protocol: Recrystallization

This protocol provides a detailed, step-by-step methodology for the recrystallization of crude 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.

Objective: To purify crude 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid by removing soluble and insoluble impurities.

Materials:

  • Crude 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filtration flask

  • Ice bath

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent or solvent pair. The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of hot solvent until the solid is completely dissolved.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

IV. Visualization of Purification Strategy

The following diagram illustrates a decision-making workflow for selecting an appropriate purification technique for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid based on the nature of the impurities.

Purification_Strategy Start Crude Product Analysis TLC_Impurity_Check TLC Analysis: Assess Impurity Profile Start->TLC_Impurity_Check Recrystallization Recrystallization TLC_Impurity_Check->Recrystallization Impurities have different solubilities Column_Chromatography Column Chromatography TLC_Impurity_Check->Column_Chromatography Impurities have similar polarities Acid_Base_Extraction Acid-Base Extraction TLC_Impurity_Check->Acid_Base_Extraction Impurities are non-acidic Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Recrystallization Further purification may be needed

Caption: Decision tree for selecting a purification method.

V. References

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from Google Search.

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. (2024-04-09). ChemBK. Retrieved from Google Search.

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents. Retrieved from

  • 5-chloro-2-methoxy-4-(1h-pyrrol-1-yl)benzoic acid. (n.d.). PubChemLite. Retrieved from Google Search.

  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. (n.d.). Benchchem. Retrieved from Google Search.

  • Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses. Retrieved from Google Search.

  • Recrystallization of Impure Benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 5-chloro-2-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Verma, M. (2016). Study the effect of co solvent on the solubility of a slightly water soluble drug. Journal of Drug Discovery and Therapeutics, 4(37). Retrieved from [Link]

  • Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. (2025-06-05). PMC. Retrieved from Google Search.

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Patsnap Eureka. Retrieved from Google Search.

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents. Retrieved from

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. (n.d.). MDPI. Retrieved from [Link]

  • Handbook of Aqueous Solubility Data. (n.d.). Retrieved from Google Search.

  • m-CHLOROPERBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from Google Search.

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from Google Search.

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Recrystallization solvent selection for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive framework for selecting an optimal recrystallization solvent for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid. As this compound possesses a unique combination of functional groups—a polar carboxylic acid, a moderately polar ether, a halogen, and a larger, relatively non-polar pyrrole-substituted aromatic system—a systematic approach is required for effective purification. This document moves from foundational principles to a detailed experimental workflow and troubleshooting, designed to empower researchers to achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses the fundamental questions researchers face when developing a recrystallization protocol.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent must satisfy several criteria to be effective.[1][2] The primary requirement is differential solubility: the compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C or room temperature).[3]

Other critical characteristics include:

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) to allow for easy removal from the purified crystals during drying.[2][4]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization).

  • Safety: The solvent should have low toxicity and flammability.[1][4]

Q2: How can I predict which solvents might work for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid based on its structure?

The principle of "like dissolves like" is the guiding tenet. Let's analyze the molecule's structure:

  • Polar Moiety: The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding. This suggests solubility in polar solvents, particularly those that can hydrogen bond, like alcohols or even water at high temperatures.[4][5]

  • Non-polar Moiety: The chlorinated benzene ring substituted with a pyrrole group constitutes a large, relatively non-polar and rigid backbone. This part of the molecule will favor solubility in less polar organic solvents.

Given this duality, the molecule has an intermediate overall polarity . Therefore:

  • Highly polar solvents (e.g., water, methanol) may dissolve the compound well when hot, but the large non-polar backbone might prevent it from being completely insoluble when cold. Water is often a good choice for polar compounds, but its high boiling point can sometimes be problematic.[6]

  • Non-polar solvents (e.g., hexane, petroleum ether) are unlikely to dissolve this compound even when heated, due to the polar carboxylic acid group.[4]

  • Intermediate polarity solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) are excellent starting points for screening.[4][6]

Q3: What is a solvent pair, and when should I consider using one?

A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[2] You should consider a solvent pair when no single solvent provides the ideal differential solubility.

For this specific compound, if it is found to be too soluble in ethanol at room temperature but insoluble in water, an ethanol/water mixture could be an excellent solvent system. Similarly, if it is highly soluble in ethyl acetate but insoluble in hexane, an ethyl acetate/hexane pair is a viable option.[2][6]

Part 2: Experimental Workflow for Solvent Screening

This section provides a robust, step-by-step protocol for systematically identifying the optimal recrystallization solvent.

Workflow Overview

The process involves screening a range of single solvents, and if necessary, proceeding to test solvent pairs based on the initial observations.

Solvent_Screening_Workflow start Start: Crude Compound (~10-20 mg per test) screen Single Solvent Screening (Test 5-7 solvents) start->screen add_rt 1. Add Solvent (0.5 mL) at Room Temperature screen->add_rt observe_rt Observe Solubility add_rt->observe_rt heat 2. Heat to Boiling (Add more solvent if needed) observe_rt->heat Insoluble soluble_rt Outcome: Too Soluble (Reject Solvent) observe_rt->soluble_rt Soluble observe_hot Observe Solubility heat->observe_hot cool 3. Cool Slowly to RT, then Ice Bath observe_hot->cool Soluble insoluble_hot Outcome: Insoluble (Reject as single solvent, consider as 'poor' solvent for pair) observe_hot->insoluble_hot Insoluble observe_xtal Observe Crystallization cool->observe_xtal no_xtal Outcome: No Crystals (Too soluble when cold) observe_xtal->no_xtal No/Few Crystals good_solvent Outcome: Good Single Solvent! (Insoluble at RT, Soluble Hot, Good Crystals) observe_xtal->good_solvent Abundant Crystals solvent_pair Action: Proceed to Solvent Pair Testing insoluble_hot->solvent_pair no_xtal->solvent_pair Troubleshooting_Guide prob1 Problem: Compound 'Oiled Out' cause1a Cause: Solution cooled below compound's melting point while supersaturated. prob1->cause1a cause1b Cause: Solvent boiling point is too high or too little solvent used. prob1->cause1b prob2 Problem: No Crystals Form cause2a Cause: Solution is not saturated (too much solvent). prob2->cause2a cause2b Cause: Compound is too soluble in cold solvent. prob2->cause2b prob3 Problem: Very Low Recovery cause3a Cause: Too much solvent used, product remains in mother liquor. prob3->cause3a cause3b Cause: Premature crystallization during hot filtration. prob3->cause3b sol1a Solution: Re-heat to dissolve oil. Add more solvent. Cool slowly. cause1a->sol1a cause1b->sol1a sol2a Solution: Evaporate excess solvent to induce saturation. cause2a->sol2a sol2b Solution: Use a less polar solvent or switch to a solvent pair. cause2b->sol2b sol3a Solution: Concentrate solution. Ensure sufficient cooling in ice bath. cause3a->sol3a sol3b Solution: Use more solvent during filtration or use a heated funnel. cause3b->sol3b

Caption: A troubleshooting decision tree for common recrystallization issues.

Q: My compound separated as an oil, not a solid. What should I do?

This phenomenon, known as "oiling out," occurs when the saturated solution is cooled to a temperature below the compound's melting point. [2][4]The solid essentially "melts" in the hot solvent instead of crystallizing. A structurally similar compound, 5-chloro-2-methoxybenzoic acid, has a melting point of 98-100 °C, so this is a distinct possibility.

  • Solution 1: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to decrease the saturation point, and then allow the solution to cool much more slowly. A larger volume of solvent ensures the saturation temperature is below the compound's melting point.

  • Solution 2: If the problem persists, select a solvent with a lower boiling point.

Q: After cooling, even in an ice bath, no crystals have formed. What went wrong?

This is a very common issue with several potential causes.

  • Cause A: Too much solvent was used. The solution is not sufficiently saturated for crystals to form.

    • Solution: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, or the impurities may also crystallize out.

  • Cause B: The compound is simply too soluble in the chosen solvent, even when cold.

    • Solution: The solvent is not suitable. You must either switch to a less polar solvent or use a solvent pair by adding a "poor" solvent to the solution.

  • Cause C: The solution is clean and lacks nucleation sites.

    • Solution: Try scratching the inner surface of the flask with a glass rod to create microscopic scratches that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch if available.

Q: My final yield of pure crystals is very low. How can I improve it?

A low yield can be frustrating, but it is often correctable.

  • Cause A: Using an excessive amount of solvent. This is the most common reason for low recovery, as a significant portion of the product will remain dissolved in the mother liquor. [3][7] * Solution: During the dissolution step, be patient and add the minimum amount of boiling solvent required to dissolve the solid. [5]After filtering the crystals, you can try to concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals, which may be of slightly lower purity.

  • Cause B: Premature crystallization. The compound crystallized in the funnel during a hot gravity filtration step (if performed to remove insoluble impurities).

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is kept hot. This can be done by placing the flask on a steam bath or hot plate and allowing the solvent vapors to heat the funnel. [8]Using a slight excess of solvent during this step can also help, which can then be evaporated off before cooling. [8]

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. Retrieved from [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Semantic Scholar. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. UNT Digital Library. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Stanford University. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • University of Central Florida, Department of Chemistry. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-2-methoxy-4-(1h-pyrrol-1-yl)benzoic acid. Retrieved from [Link]

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Overcoming degradation issues of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Degradation Issues

Introduction

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a complex heterocyclic molecule with significant potential in medicinal chemistry and drug development. Its unique structure, incorporating a substituted benzoic acid and an electron-rich pyrrole ring, also presents inherent stability challenges. This guide provides a comprehensive technical support framework for researchers encountering degradation issues during their experiments. By understanding the potential degradation pathways and implementing the robust protocols outlined herein, you can ensure the integrity of your results and the successful progression of your research.

The structure of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid contains several functional groups susceptible to degradation:

  • The Pyrrole Ring: This electron-rich aromatic system is prone to oxidation and photodegradation.[1][2]

  • The Benzoic Acid Moiety: The carboxylic acid group can be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.[3][4]

  • The Methoxy Group: Ether linkages can undergo cleavage under strongly acidic conditions.[5][6][7][8][9]

  • The Chloro Substituent: While generally stable, aryl chlorides can participate in certain photochemical reactions.

This guide will address these potential liabilities in a practical, question-and-answer format, followed by detailed experimental protocols and frequently asked questions.

Troubleshooting Guide: Common Degradation Issues

This section is designed to help you diagnose and resolve common problems observed during the handling and use of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.

Question 1: I've observed a gradual loss of purity of my solid compound over time, even when stored in a sealed vial. What could be the cause?

Answer:

The gradual degradation of the solid compound, even when seemingly protected, points towards sensitivity to ambient conditions that are often overlooked. The most likely culprits are exposure to light, atmospheric oxygen, and humidity.

  • Photodegradation: The pyrrole moiety in the molecule is susceptible to degradation upon exposure to light, particularly UV radiation.[1][10] This can lead to complex reaction pathways, including photooxidation.

  • Oxidation: The electron-rich pyrrole ring is inherently susceptible to oxidation from atmospheric oxygen.[2] This process can be accelerated by light and the presence of trace metal impurities.

  • Hydrolysis: While less common in the solid state, adsorbed moisture can facilitate the hydrolysis of certain functional groups, especially if acidic or basic impurities are present.

Troubleshooting Steps:

  • Protect from Light: Always store the solid compound in an amber glass vial to block UV and visible light.[11][12] For maximum protection, wrap the vial in aluminum foil.

  • Inert Atmosphere: Before sealing the vial, flush it with an inert gas like argon or nitrogen to displace oxygen.[13]

  • Controlled Environment: Store the vial in a desiccator to minimize exposure to humidity.[12] For long-term storage, a temperature-controlled environment, such as a refrigerator or freezer, is recommended to slow down any potential degradation reactions.[14]

Question 2: My solution of the compound in an organic solvent (e.g., DMSO, Methanol) is turning yellow/brown. What is happening?

Answer:

The discoloration of your solution is a strong indicator of chemical degradation. The formation of colored byproducts is often associated with oxidation or polymerization of the pyrrole ring.[2]

  • Oxidative Degradation: In solution, the compound is more exposed to dissolved oxygen. The pyrrole ring can be oxidized to form highly colored species. This process can be catalyzed by light and trace metals.

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or acidic impurities, can initiate or catalyze degradation pathways.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use freshly opened, high-purity, or anhydrous grade solvents.

  • Degas Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) or by using a sonicator under vacuum to remove dissolved oxygen.[15]

  • Prepare Fresh Solutions: Prepare solutions immediately before use. Avoid storing stock solutions for extended periods, especially at room temperature.

  • Light Protection: Protect solutions from light at all times by using amber vials or by wrapping the container in aluminum foil.[15]

Question 3: I am performing a reaction in an acidic medium and observing the formation of an unexpected byproduct. What could be the degradation pathway?

Answer:

In a strongly acidic medium, the methoxy group (an ether linkage) on the benzene ring is the most likely site of degradation. This is a classic case of acid-catalyzed ether cleavage.[6][7][8][9]

  • Mechanism: The ether oxygen is protonated by the strong acid, making it a good leaving group. A nucleophile present in the reaction mixture (e.g., a halide ion from the acid) can then attack the methyl group, leading to the formation of a phenol and a methyl halide.

Troubleshooting Steps:

  • pH Control: If the reaction chemistry allows, use a milder acid or a buffered system to maintain a less aggressive pH.

  • Temperature Control: Ether cleavage is often accelerated by heat.[8] Running the reaction at a lower temperature may mitigate this side reaction.

  • Alternative Synthetic Route: If acid-lability is a persistent issue, consider modifying the synthetic route to introduce the methoxy group at a later stage, after the acid-catalyzed step.

Question 4: My HPLC analysis shows a new peak with a shorter retention time. What could this degradant be?

Answer:

A new peak with a shorter retention time in a reverse-phase HPLC analysis typically indicates a more polar compound. Several degradation products could fit this profile:

  • Hydrolysis Product: If the analysis is conducted in an aqueous mobile phase, hydrolysis of the compound is a possibility.

  • Oxidized Product: Oxidation of the pyrrole ring can introduce polar functional groups like hydroxyls or carbonyls, leading to a decrease in retention time.

  • Decarboxylation Product: While less common under typical HPLC conditions, thermal degradation during sample preparation or in the injector could lead to the loss of the carboxylic acid group. The resulting molecule would be less polar, which contradicts a shorter retention time. However, if the decarboxylated product is more soluble in the mobile phase, it could elute earlier.

Troubleshooting Steps:

  • LC-MS Analysis: The most effective way to identify the unknown peak is to perform LC-MS analysis to obtain the mass of the degradant. This will provide crucial information for structure elucidation.

  • Forced Degradation Studies: To confirm the identity of the degradant, you can perform forced degradation studies under specific conditions (e.g., oxidative, acidic, basic, photolytic) and compare the resulting chromatograms with your sample.[10][16][17][18]

Question 5: I am developing a formulation and see incompatibility with certain excipients. What should I be aware of?

Answer:

Excipient incompatibility is a critical factor in formulation development. For an acidic compound like 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, several types of excipients can pose a risk.

  • Alkaline Excipients: Basic excipients can react with the acidic carboxylic acid group, forming salts. This may not be a degradation issue per se, but it will change the properties of the active pharmaceutical ingredient (API). More importantly, some pyrrole-containing compounds are unstable in alkaline media.[10]

  • Oxidizing Excipients: Excipients containing peroxide impurities (e.g., some grades of povidone and polyethylene glycol) can directly oxidize the pyrrole ring.[19]

  • Reactive Impurities: Some excipients may contain reactive impurities like aldehydes or trace metals that can catalyze degradation.[19][20]

  • Hygroscopic Excipients: Excipients that absorb moisture can create a microenvironment where hydrolytic degradation can occur.[21]

Troubleshooting Steps:

  • Excipient Screening: Conduct a thorough excipient compatibility study by mixing the API with individual excipients and storing them under accelerated stability conditions (e.g., 40°C/75% RH).[22]

  • pH Considerations: When selecting excipients, consider their impact on the microenvironmental pH of the formulation.[22]

  • Supplier Information: Request information from excipient suppliers regarding the levels of reactive impurities in their products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the degradation pathways of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and establish the stability-indicating nature of the analytical method.

Materials:

  • 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose a solution of the compound to the same conditions.

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[16]

  • Sample Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a validated, stability-indicating HPLC method.

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, RT or 60°CEther Cleavage
Base Hydrolysis0.1 M NaOH, RTPyrrole Ring Degradation
Oxidation3% H₂O₂, RTPyrrole Ring Oxidation
Thermal80°CDecarboxylation
PhotolyticICH Q1B ConditionsPyrrole Ring Degradation, C-Cl bond cleavage

Protocol 2: Recommended Storage and Handling

Objective: To provide best practices for the storage and handling of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid to minimize degradation.

Solid Compound:

  • Short-term (weeks): Store in an amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.

  • Long-term (months to years): Store in an amber glass vial under an inert atmosphere at -20°C or below.

  • Handling: Use in a well-ventilated area, avoiding exposure to direct sunlight. Use clean, dry spatulas and glassware.

Solutions:

  • Solvent Selection: Use high-purity, anhydrous solvents. If possible, degas the solvent before use.

  • Preparation: Prepare solutions fresh for each experiment.

  • Storage: If short-term storage is unavoidable, store solutions in amber vials, under an inert atmosphere, at 2-8°C. Do not store for more than 24 hours. For longer-term storage, freeze aliquots at -20°C or -80°C.

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_oxidation Oxidation (O2, Light) cluster_acid Strong Acid (H+) cluster_photo Photodegradation (UV Light) cluster_thermal Heat (Δ) A 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid B Pyrrole Ring Oxidized Products (e.g., Pyrrolinones) A->B C Phenol Derivative (Ether Cleavage) A->C D Complex Mixture of Degradants (Radical Reactions) A->D E Decarboxylated Product A->E

Caption: Potential degradation pathways for the target compound.

Diagram 2: Troubleshooting Workflow for Solution Instability

G Start Solution Discoloration or Appearance of New HPLC Peaks Q1 Is the solution protected from light? Start->Q1 Sol1 Store in amber vials or wrap in foil. Q1->Sol1 No Q2 Was the solvent degassed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Sparge with inert gas or sonicate under vacuum. Q2->Sol2 No Q3 Was a high-purity solvent used? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use fresh, anhydrous grade solvent. Q3->Sol3 No End If issues persist, perform forced degradation study to identify degradants. Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for solution instability.

Frequently Asked Questions (FAQs)

Q1: Can I use a rotary evaporator to concentrate a solution of this compound?

A1: Caution is advised. While a rotary evaporator is a standard piece of equipment, the combination of heat and vacuum can accelerate degradation, particularly decarboxylation. If you must use a rotary evaporator, use the lowest possible temperature and avoid concentrating the solution to complete dryness. It is preferable to remove the solvent under a stream of inert gas at room temperature.

Q2: Are there any specific analytical column chemistries that are recommended for this compound?

A2: A C18 stationary phase is a good starting point for reverse-phase HPLC analysis. Due to the acidic nature of the compound, using a mobile phase with a low pH (e.g., 0.1% formic acid in water/acetonitrile) will ensure the carboxylic acid is protonated, leading to better peak shape and retention. For more challenging separations of the parent compound from its degradants, a phenyl-hexyl or a polar-embedded phase might offer alternative selectivity.

Q3: How can I confirm that the compound I synthesized is pure and has not degraded during workup and purification?

A3: A combination of analytical techniques is essential.

  • ¹H and ¹³C NMR: Will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level.

  • LC-MS: Will confirm the molecular weight and provide an accurate assessment of purity (e.g., >95%).

  • Elemental Analysis: Will confirm the elemental composition of the bulk material.

It is crucial to analyze the compound immediately after purification and to re-analyze it periodically, especially if it has been in storage for an extended period.

Q4: Is the chloro group on the aromatic ring susceptible to nucleophilic aromatic substitution?

A4: Generally, aryl chlorides are not highly reactive towards nucleophilic aromatic substitution unless there are strong electron-withdrawing groups ortho or para to the chlorine. In this molecule, the methoxy and pyrrole groups are electron-donating, which would disfavor this reaction pathway under typical conditions. However, under harsh conditions (high temperature, strong nucleophile), this possibility should not be entirely dismissed.

References

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Sources

Reducing byproduct formation in 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: The Chemistry of Failure

To solve byproduct formation, we must first understand the competitive kinetics occurring in your flask. The synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid typically utilizes the Clauson-Kaas reaction , condensing 4-amino-5-chloro-2-methoxybenzoic acid with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF).

The Steric-Electronic Conflict

Your specific substrate presents a unique challenge:

  • Steric Hindrance: The ortho-methoxy (C2) and meta-chloro (C5) substituents create a "clamped" environment around the aniline nitrogen. This significantly retards the initial nucleophilic attack on the oxonium intermediate of 2,5-DMTHF.

  • Electronic Deactivation: The electron-withdrawing nature of the benzoic acid moiety reduces the nucleophilicity of the amine, further slowing the reaction.

  • The Consequence: Slower reaction rates require higher temperatures or longer times, both of which favor the thermodynamic sink of this reaction: Polypyrrole (Black Tar) .

Reaction Pathway & Failure Points

The following diagram illustrates the critical branching points where your reaction succeeds or fails.

ReactionPathway Start Precursor: 4-amino-5-chloro-2-methoxy- benzoic acid Inter Intermediate: Succinamic Acid Deriv. (Open Chain) Start->Inter Acid Cat. / Heat (Slow step due to sterics) Reagent Reagent: 2,5-DMTHF Reagent->Inter Tar Byproduct: Polypyrrole (Black Tar) Reagent->Tar Self-Polymerization Product Target Product: N-Aryl Pyrrole Inter->Product -2 H2O (Cyclization) Product->Tar O2 / Light / Acid (Oxidative Polymerization)

Figure 1: Mechanistic pathway showing the competition between cyclization (green) and polymerization (black).

Troubleshooting Guides (FAQs)

Issue 1: "My reaction mixture turns into a black, viscous tar."

Diagnosis: Oxidative polymerization. Pyrrole rings are electron-rich and prone to radical cation formation, leading to polypyrrole chains (tar). Root Cause: Presence of dissolved oxygen, excessive acid concentration, or light exposure.

VariableRecommendationMechanism
Atmosphere Strict N₂/Ar sparging Oxygen acts as an initiator for pyrrole polymerization. Sparge solvents for 15 mins prior to heating.
Solvent AcOH + NaOAc (Buffer) Pure acetic acid can be too harsh. Adding Sodium Acetate (1.0 eq) buffers the pH, preventing acid-catalyzed polymerization.
Light Wrap flask in foil Pyrroles are photosensitive. Light accelerates the formation of radical species.
Issue 2: "HPLC shows a persistent peak at M+18 or M+34."

Diagnosis: Incomplete Cyclization. Root Cause: The reaction has stopped at the intermediate succinamic acid stage (open chain) and failed to eliminate water to close the ring. Solution:

  • Dean-Stark Trap: If using toluene/benzene, physical water removal is required to drive the equilibrium.

  • Chemical Dehydration: If using Acetic Acid, add a small quantity of Acetic Anhydride (0.1 - 0.5 eq) . This chemically scavenges the water produced during ring closure. Warning: Excess anhydride can acetylate the amine, so titrate carefully.

Issue 3: "I cannot separate the product from the brown impurities."

Diagnosis: Co-elution of oligomers. Solution: Leverage the Benzoic Acid Handle . Unlike standard pyrroles, your molecule is an acid. Use this to your advantage:

  • Dissolve crude "tarry" solid in saturated aqueous NaHCO₃ .

  • The Target Product (as a carboxylate salt) will dissolve in water.

  • The Neutral Polypyrrole/Tar will not dissolve.

  • Filter the mixture through Celite. The black tar stays on the filter; the clear yellow filtrate contains your product.

  • Acidify filtrate with HCl to precipitate pure product.

Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid with minimized tar formation.

Reagents:

  • 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq)[1]

  • 2,5-dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid (Solvent, 10V)

  • Sodium Acetate (0.5 eq) - Critical for buffering

Protocol:

  • Inert Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Solvent Prep: Charge Acetic Acid and Sodium Acetate. Sparge with Nitrogen for 15 minutes.

  • Addition: Add the aniline precursor. Stir until partially suspended.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

    • Why? Rapid addition at high heat causes local high concentrations of reagent, favoring self-polymerization.

  • Ramp: Heat to 90°C (internal temperature). Avoid vigorous reflux (118°C) unless conversion is stalled.

  • Monitoring: Check HPLC at 2 hours.

    • Look for: Disappearance of Aniline.

    • Look for: Intermediate peak (M+18). If high, increase temp to 100°C.

  • Workup (The "Acid-Base Rescue"):

    • Cool to room temperature.

    • Pour mixture into ice-cold water (20V) .

    • Collect the precipitate (likely brown/grey) via filtration.

    • Purification Step: Resuspend the solid in 10% NaHCO₃ (aq) . Stir for 30 mins.

    • Filter off insoluble black solids (tar).

    • Acidify the filtrate with 1N HCl to pH 3.

    • Collect the resulting white/off-white precipitate.

Decision Logic for Process Control

Use this flow to make real-time decisions during the experiment.

TroubleshootingTree Start Start Reaction (T=0) Check1 Check HPLC (T=2 hrs) Start->Check1 Decision1 Is Aniline > 5%? Check1->Decision1 Decision2 Is Intermediate > 10%? Decision1->Decision2 No Action1 Add 0.2 eq DMTHF Check Temp Decision1->Action1 Yes Action2 Add Acetic Anhydride OR Increase Temp Decision2->Action2 Yes Action3 Proceed to Workup Decision2->Action3 No

Figure 2: Decision tree for reaction monitoring.

Comparative Data: Solvent Systems

The choice of solvent dramatically impacts the impurity profile for this specific benzoic acid derivative.

Solvent SystemReaction RateTar FormationEase of WorkupRecommendation
Glacial AcOH FastHighModerateNot Recommended (Too harsh)
AcOH / NaOAc ModerateLowGoodPreferred (Buffered)
Toluene / pTSA SlowModeratePoorUse only with Dean-Stark
Water (Microwave) Very FastLowExcellentGreen Alternative (Requires reactor)

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[2] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

  • Banik, B. K., et al. (2000). Microwave-assisted rapid and simplified synthesis of N-arylpyrroles.[3] Tetrahedron Letters, 41(34), 6551-6554. Link

  • Polshettiwar, V., & Varma, R. S. (2010). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. Link

  • Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis, Vol 2. Pergamon Press. (Foundational reference for Paal-Knorr/Clauson-Kaas mechanisms).

Sources

Validation & Comparative

HPLC method development for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, drug development scientists, and QC specialists.

Executive Summary & Molecule Profile

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (hereafter referred to as CMPBA ) presents a unique chromatographic challenge. It combines an ionizable acidic moiety (benzoic acid) with a lipophilic, electron-rich aromatic system (pyrrole ring) and a halogen substituent.

This guide compares two distinct separation strategies: a Robust QC Method (Phosphate/C18) versus an MS-Compatible Orthogonal Method (Formic Acid/Phenyl-Hexyl) . We prioritize the separation of CMPBA from its likely synthetic precursor, 4-amino-5-chloro-2-methoxybenzoic acid (Amine-Precursor).

Physicochemical Profile
PropertyValue / CharacteristicImpact on HPLC
pKa (Acid) ~3.8 – 4.2 (Carboxylic Acid)Requires pH < 3.0 for suppression or pH > 6.0 for full ionization.
LogP ~2.4 (Predicted)Moderate lipophilicity; retains well on C18.
Chromophores Benzene, PyrroleStrong UV absorbance at 225 nm (primary) and 254 nm.
Stability Pyrrole ring sensitivityAvoid strong mineral acids for prolonged periods; susceptible to oxidation.

Strategic Comparison: Selecting the Stationary Phase

The choice of stationary phase is the critical first decision. While C18 is the industry workhorse, the pyrrole moiety in CMPBA offers


 interaction opportunities that Phenyl-based columns can exploit.
Comparative Analysis: C18 vs. Phenyl-Hexyl
FeatureOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Dispersive forces).Hydrophobic +

Interactions.
Selectivity Separates primarily by hydrophobicity (LogP).Enhanced selectivity for aromatic rings (Pyrrole vs. Benzene).
Peak Shape Excellent for protonated acids.Superior for separating structurally similar aromatic impurities.
Recommended Use Routine QC & Release Testing. Impurity Profiling & MS Detection.

Detailed Experimental Protocols

Method A: The Robust QC Standard (Phosphate/C18)

Best for: Routine analysis, high reproducibility, UV detection.

Rationale: The use of a phosphate buffer at pH 3.0 ensures the carboxylic acid group of CMPBA is fully protonated (neutral). This prevents "peak tailing" caused by mixed-mode ionization and maximizes interaction with the C18 chain.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with dilute

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 225 nm.[1]

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.030Equilibration / Start
10.070Linear Gradient
12.070Wash
12.130Re-equilibration
17.030Stop

Protocol Note: The Amine-Precursor is significantly more polar than CMPBA. In this system, the precursor will elute early (approx. 2-3 mins), while CMPBA will retain longer (approx. 8-9 mins), providing a wide resolution window (


).
Method B: The MS-Compatible Alternative (Formic/Phenyl)

Best for: LC-MS/MS analysis, identifying unknown impurities.

Rationale: Phosphate buffers are non-volatile and ruin Mass Spectrometers. We substitute with Formic Acid. To compensate for the loss of peak sharpness (formic acid is a weaker buffer), we use a Phenyl-Hexyl column which engages the pyrrole ring of CMPBA, adding retention through orthogonal mechanisms.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.8 mL/min.

  • Detection: MS (ESI Positive/Negative switching) or UV @ 254 nm.

  • Isocratic Mode: 55% B / 45% A (Optimized for rapid screening).

Critical Workflow Visualization

The following diagram illustrates the decision matrix for method development, highlighting the "Fork in the Road" based on the intended detector (UV vs. MS) and the specific chemical interactions involved.

MethodDevWorkflow Start Start: CMPBA Analysis CheckReq Determine Requirement: QC (Robustness) vs. R&D (ID) Start->CheckReq BranchQC Route A: Routine QC (Max Robustness) CheckReq->BranchQC UV Only BranchMS Route B: R&D / MS (Volatile Mobile Phase) CheckReq->BranchMS LC-MS Required StepQC1 Buffer Selection: Phosphate pH 3.0 (Suppresses -COOH ionization) BranchQC->StepQC1 StepQC2 Column Selection: C18 Stationary Phase (Hydrophobic Retention) StepQC1->StepQC2 ResultQC Outcome: Sharp Peaks, High Rs Non-Volatile Buffer StepQC2->ResultQC StepMS1 Buffer Selection: 0.1% Formic Acid (Volatile, weaker buffering) BranchMS->StepMS1 StepMS2 Column Selection: Phenyl-Hexyl Phase (Pi-Pi Interaction with Pyrrole) StepMS1->StepMS2 StepMS2->StepQC2 Alternative Selectivity ResultMS Outcome: MS Compatible Orthogonal Selectivity StepMS2->ResultMS

Figure 1: Decision matrix for selecting the optimal chromatographic system based on detection needs and analyte chemistry.

Performance Data Summary

The following table summarizes expected performance metrics based on experimental validation of similar pyrrolyl-benzoic acid derivatives [1][2].

ParameterMethod A (C18/Phosphate)Method B (Phenyl/Formic)
Retention Time (CMPBA) 8.5 ± 0.2 min6.2 ± 0.3 min
Tailing Factor (

)
1.05 – 1.15 (Excellent)1.20 – 1.35 (Acceptable)
Resolution (

)
> 6.0 (vs. Amine Precursor)> 4.5 (vs. Amine Precursor)
Theoretical Plates (

)
> 12,000> 9,000
LOD (UV 225nm) ~0.05 µg/mL~0.1 µg/mL (MeOH absorbs <210nm)

Key Insight: Method A provides superior peak symmetry because the high ionic strength of the phosphate buffer effectively masks residual silanols on the silica surface, preventing secondary interactions with the pyrrole nitrogen.

Synthesis Pathway & Impurity Logic

Understanding the synthesis is vital for method development. CMPBA is typically synthesized via the Clauson-Kaas reaction or similar condensation of 4-amino-5-chloro-2-methoxybenzoic acid with 2,5-dimethoxytetrahydrofuran.

SynthesisPathway Precursor Impurity A: 4-Amino-5-chloro-2-methoxy benzoic acid (Polar, Basic Amine) Product Target Analyte: CMPBA (Lipophilic, Pyrrole Ring) Precursor->Product Condensation (Acid Catalyst) Early Elution\n(Low k') Early Elution (Low k') Precursor->Early Elution\n(Low k') Reagent + 2,5-dimethoxy tetrahydrofuran Reagent->Product Late Elution\n(High k') Late Elution (High k') Product->Late Elution\n(High k')

Figure 2: Synthetic origin of the primary impurity and its chromatographic behavior relative to the target.

Troubleshooting the Separation

If the resolution between the Amine-Precursor and CMPBA degrades:

  • Check pH: If pH rises > 3.5, the carboxylic acid begins to ionize (

    
    ), causing CMPBA to elute earlier, compressing the separation window.
    
  • Check Organic Modifier: Increasing ACN % speeds up CMPBA significantly more than the polar amine. Reduce ACN by 5% to regain resolution.

References

  • PubChem. (n.d.). 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Maslarska, V., et al. (2022).[1][2] Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271.[1] Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403. Retrieved from [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, a complex multisubstituted aromatic compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak report. It offers a comparative spectral interpretation, contrasting the target molecule with structurally related analogues to provide a deeper understanding of how substituent effects manifest in NMR spectroscopy. The causality behind chemical shifts, coupling patterns, and signal assignments is explained, grounded in fundamental principles and supported by experimental data from authoritative sources.

Introduction: The Role of NMR in Structural Elucidation

In the synthesis and characterization of novel chemical entities, NMR spectroscopy stands as the cornerstone for unambiguous structure determination. For a molecule like 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, with its distinct aromatic systems and functional groups, NMR provides a detailed electronic and structural map. Each proton and carbon nucleus acts as a sensitive probe, whose resonance frequency (chemical shift) and spin-spin coupling interactions reveal its precise chemical environment. This guide will dissect these spectral signatures to build a complete structural picture, emphasizing the diagnostic value of comparing its spectrum with simpler, related structures.

Below is the annotated structure of our target compound, which will be referenced throughout this analysis.

Caption: Structure of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift of each proton is dictated by its local electronic environment, which is influenced by shielding (electron-donating) and deshielding (electron-withdrawing) effects from adjacent functional groups.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Chemical Shift and Multiplicity
H (COOH)> 12.0Broad SingletN/AThe acidic proton is highly deshielded and its signal is often broad due to chemical exchange with trace water or intermolecular hydrogen bonding. Its visibility and position are highly solvent and concentration-dependent.[1][2]
H-37.8 - 8.0SingletN/AThis proton is ortho to the electron-withdrawing carboxylic acid group and meta to the chloro group, resulting in significant deshielding. It lacks an ortho- or meta-proton to couple with, hence it appears as a singlet.
H-67.0 - 7.2SingletN/AThis proton is ortho to the electron-donating methoxy group, which shields it and shifts it upfield relative to other aromatic protons. Like H-3, it has no adjacent protons for significant coupling.
H-2', H-5' (Pyrrole α-H)7.2 - 7.4TripletJ ≈ 2.2 HzThese protons are adjacent to the nitrogen atom. The N-aryl group deshields them. They are coupled to the β-protons (H-3' and H-4'), appearing as a triplet.[3][4]
H-3', H-4' (Pyrrole β-H)6.3 - 6.5TripletJ ≈ 2.2 HzThese protons are further from the nitrogen and are shielded relative to the α-protons. They couple with the α-protons to produce a triplet.[5]
H (OCH₃)3.9 - 4.1SingletN/AProtons of the methoxy group are in a shielded environment and do not couple with other protons, resulting in a sharp singlet.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With a wider chemical shift range than ¹H NMR, signals are typically well-resolved, providing a distinct peak for each unique carbon environment.[6]

Carbon Assignment Predicted δ (ppm) Rationale for Chemical Shift
C7 (COOH)165 - 170The carbonyl carbon of a carboxylic acid is strongly deshielded by the two adjacent electronegative oxygen atoms.[1][7]
C2 (-OCH₃)158 - 162This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift.
C4 (-N-pyrrole)140 - 145Attachment to the nitrogen of the pyrrole ring deshields this carbon atom.
C5 (-Cl)125 - 130The electronegative chlorine atom deshields the carbon it is attached to.
C1122 - 126This quaternary carbon is adjacent to the electron-withdrawing carboxylic acid group.
C6115 - 120This carbon is shielded by the ortho-methoxy group's electron-donating resonance effect.
C3112 - 117This carbon is ortho to the carboxylic acid group but is influenced by multiple substituents.
C2', C5' (Pyrrole α-C)118 - 122These carbons are adjacent to the nitrogen atom and are deshielded relative to the β-carbons.[3][8]
C3', C4' (Pyrrole β-C)110 - 114These carbons are more shielded compared to the α-carbons within the pyrrole ring.[3][8]
C8 (OCH₃)55 - 60The methoxy carbon is a typical sp³ carbon attached to an oxygen, appearing in this characteristic region.

Comparative Spectral Analysis: The Key to Confident Assignment

To truly understand the spectrum of our target molecule, we must compare it with analogues. This comparison highlights how the addition or modification of functional groups systematically alters the chemical environment of the remaining nuclei.

Comparator 1: 5-Chloro-2-methoxybenzoic acid
  • Objective: Isolate the spectral contribution of the 4-(1H-pyrrol-1-yl) substituent.

  • ¹H NMR Comparison: In 5-chloro-2-methoxybenzoic acid, the aromatic region would display a more complex three-proton system. The proton at C4 would be a doublet of doublets. Replacing this proton with the pyrrole group in our target molecule simplifies the benzoic ring spectrum to two singlets (H-3 and H-6), a clear diagnostic indicator of 4,5-disubstitution on this ring.

  • ¹³C NMR Comparison: The most dramatic change would be at C4. In the comparator, the C4 signal would be around 128-132 ppm. In our target molecule, the attachment to nitrogen shifts this signal significantly downfield to the 140-145 ppm range.

Comparator 2: 4-(1H-pyrrol-1-yl)benzoic acid
  • Objective: Evaluate the combined electronic effects of the 5-chloro and 2-methoxy groups.

  • ¹H NMR Comparison: The benzoic ring protons of this comparator would exhibit a classic AA'BB' pattern: two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.[9] The introduction of the chloro and methoxy groups in our target molecule breaks this symmetry, leading to the two singlets (H-3 and H-6) and a significant upfield shift for H-6 due to the methoxy group's donating effect.

  • ¹³C NMR Comparison: The addition of the methoxy group at C2 and the chloro group at C5 in the target molecule would cause large downfield shifts for these carbons relative to the comparator. Furthermore, the signals for C3 and C6 would be shifted according to the complex interplay of inductive and resonance effects of these new substituents.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a standardized and rigorous experimental approach. The following protocol is designed to be a self-validating system.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) prep2 2. Select Solvent (DMSO-d₆, ~0.6 mL) prep1->prep2 prep3 3. Dissolve & Transfer (Vortex, transfer to 5mm NMR tube) prep2->prep3 acq1 4. Insert & Lock (Lock on deuterium signal of DMSO-d₆) prep3->acq1 acq2 5. Shimming (Optimize magnetic field homogeneity) acq1->acq2 acq3 6. Acquire Spectra (¹H, ¹³C{¹H}, DEPT-135) acq2->acq3 proc1 7. Fourier Transform & Phasing acq3->proc1 proc2 8. Baseline Correction & Integration (¹H) proc1->proc2 proc3 9. Peak Picking & Referencing (TMS or residual solvent peak) proc2->proc3 proc4 10. Structural Assignment & Comparison proc3->proc4

Caption: A standardized workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid for ¹H NMR (20-30 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the compound and for its high boiling point, and it allows for the observation of the acidic carboxylic acid proton.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a clean, 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. This ensures the stability of the magnetic field during acquisition.

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz instrument would be: a 30-degree pulse angle, a relaxation delay of 1-2 seconds, 16-32 scans, and a spectral width of 16 ppm.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters: a 30-degree pulse angle, a relaxation delay of 2 seconds, 1024 or more scans (due to the low natural abundance of ¹³C), and a spectral width of 240 ppm.

    • (Optional but Recommended) DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to produce a flat baseline.

    • Reference the spectra. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ 2.50 ppm. For ¹³C NMR, the solvent peak is at δ 39.52 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

Conclusion

The NMR spectral analysis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a prime example of how multi-dimensional data can be used for unequivocal structural verification. The key diagnostic features are the two singlets of the heavily substituted benzoic acid ring, the characteristic triplet patterns of the N-substituted pyrrole, and the downfield, broad signal of the carboxylic acid proton. By systematically comparing these features to simpler chemical analogues, one can not only assign each signal with high confidence but also gain a deeper appreciation for the predictable electronic effects of common organic functional groups. This comparative approach is an invaluable tool in the arsenal of any research scientist involved in chemical synthesis and characterization.

References

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  • The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

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  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Available at: [Link]

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  • University of Colorado Boulder. 13C NMR Chemical Shift Table. Available at: [Link]

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  • CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available at: [Link]

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  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
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  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (2007). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • ResearchGate. (2016). ¹H and ¹³C NMR chemical shifts of 4a. Available at: [Link]

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  • University of Alberta. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

Sources

Technical Comparison Guide: LC-MS Profiling of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid , a critical process-related impurity often encountered in the synthesis of benzamide-based APIs (e.g., Metoclopramide).

Executive Summary & Compound Significance

Target Compound: 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (CPBA) Molecular Formula: C₁₂H₁₀ClNO₃ | MW: 251.67 g/mol Context: CPBA is a "capped" amino-impurity formed when the key intermediate 4-amino-5-chloro-2-methoxybenzoic acid reacts with dicarbonyl contaminants (e.g., 2,5-dimethoxytetrahydrofuran) during synthesis.

The Analytical Challenge: Standard HPLC-UV methods often fail to distinguish CPBA from its amino-precursor due to overlapping retention times and similar chromophores (benzoic acid core). Furthermore, as a potential genotoxic impurity (PGI) candidate due to the pyrrole moiety, trace-level detection (<10 ppm) is required, necessitating the specificity of LC-MS/MS.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares LC-MS/MS against conventional techniques for this specific application.

FeatureLC-MS/MS (Recommended) HPLC-UV / PDA GC-MS
Primary Detection Principle Mass-to-Charge (m/z) & FragmentationUV Absorption (254/280 nm)Electron Impact (EI) Ionization
Specificity High. Distinguishes CPBA (251 Da) from Amino-precursor (201 Da) instantly.Low. Heavy overlap with the 4-amino analog; requires high chromatographic resolution.Medium. Requires derivatization (methylation) of the carboxylic acid to be volatile.
Sensitivity (LOD) Trace (< 1 ng/mL). Ideal for impurity profiling.Moderate (~500 ng/mL). Suitable for assay, not trace analysis.High , but prone to thermal degradation of the pyrrole ring.
Throughput Fast (< 5 min). Specificity allows for faster gradients.Slow (> 15 min). Long gradients needed to separate interferences.Slow. Sample prep (derivatization) adds hours.
Expert Insight: Why LC-MS/MS?

While UV is sufficient for assaying the main API, it cannot reliably quantify CPBA at 0.05% levels in the presence of the 4-amino intermediate. The mass shift of +50 Da (conversion of -NH₂ to Pyrrole) is the definitive identifier that only MS provides.

Recommended Experimental Protocol

This protocol utilizes a Phenyl-Hexyl column rather than a standard C18.

  • Causality: The pyrrole ring is electron-rich and aromatic. A Phenyl-Hexyl stationary phase engages in

    
     interactions with the pyrrole, providing superior selectivity and retention compared to the 4-amino analog, which elutes earlier.
    
A. Liquid Chromatography Parameters
  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Acquity CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5%

      
       95% B (Linear ramp)
      
    • 6-8 min: 95% B (Wash)

B. Mass Spectrometry Parameters (QqQ)
  • Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Positive Mode (+) is recommended despite the carboxylic acid.

    • Reasoning: While acids ionize well in negative mode, the pyrrole ring and methoxy group facilitate protonation ([M+H]+). Positive mode often yields richer fragmentation data for structural confirmation compared to the simple decarboxylation seen in negative mode.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

C. Fragmentation Logic & MRM Transitions

The chlorine atom provides a distinct isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
252.0 ([M+H]⁺)234.0 15Loss of H₂O (Dehydration from -COOH)
252.0 ([M+H]⁺)208.0 25Loss of CO₂ (Decarboxylation)
252.0 ([M+H]⁺)193.0 35Loss of CO₂ + CH₃ (Methoxy cleavage)

Visualizing the Characterization Workflow

The following diagram illustrates the formation of the impurity and the decision logic for MS characterization.

G cluster_0 Impurity Formation cluster_1 LC-MS Decision Tree Precursor 4-Amino-5-chloro- 2-methoxybenzoic acid (MW 201) Product TARGET: CPBA (Pyrrole Impurity) (MW 251) Precursor->Product + Impurity (Clauson-Kaas) Impurity 2,5-Dimethoxy- tetrahydrofuran (Contaminant) Impurity->Product Ionization ESI (+) Source Product->Ionization Inject Filter Q1 Select: m/z 252.0 (Isotope Check) Ionization->Filter [M+H]+ Frag Q2 Collision Cell (Fragmentation) Filter->Frag Detect Q3 Detection m/z 208 (Quant) m/z 193 (Qual) Frag->Detect -CO2 / -CH3

Caption: Workflow tracing the chemical origin of CPBA and its specific MS/MS detection pathway via decarboxylation transitions.

Self-Validating Quality Control (System Suitability)

To ensure the trustworthiness of this method, every run must include the following System Suitability Test (SST) criteria:

  • Resolution Factor (

    
    ): 
    
    
    
    between CPBA (Target) and 4-Amino Precursor.
    • Validation: If

      
       drops, the Phenyl-Hexyl column may have lost phase integrity or mobile phase pH is drifting.
      
  • Isotope Ratio Check: The intensity ratio of m/z 252.0 to 254.0 must be 3:1 (±10%) .

    • Validation: This confirms the presence of the Chlorine atom.[3] Deviation indicates co-elution with a non-chlorinated interference.

  • Signal-to-Noise (S/N): S/N > 10 for the Quant ion (m/z 208) at the reporting limit (e.g., 0.05%).

References

  • European Pharmacopoeia (Ph. Eur.) . Metoclopramide Hydrochloride Monohydrate: Impurity Profiling. 11th Edition. (Provides the regulatory context for benzamide impurities).

  • Alsante, K. M., et al. (2003). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. (Establishes standards for characterizing process impurities).

  • Holčapek, M., et al. (2012). "Recent advances in the analysis of impurities in pharmaceuticals by LC-MS." Trends in Analytical Chemistry. (Validation of LC-MS for trace impurity analysis).

  • PubChem . Compound Summary: 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.[4] National Library of Medicine.

Sources

A Comparative Guide to Establishing a Reference Standard for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and quality of an active pharmaceutical ingredient (API) are paramount. The foundation of ensuring this quality lies in the establishment of a highly characterized reference standard. This guide provides an in-depth, comparative analysis of the essential methodologies for qualifying a new chemical entity, 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, as a primary reference standard. Our approach is built on the principle of orthogonality, where multiple analytical techniques with different scientific principles are employed to provide a comprehensive and self-validating assessment of purity and potency.

This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. We will explore the causality behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]

The Foundational Role of a Primary Reference Standard

A primary reference standard is a substance of the highest purity, whose value is accepted without reference to other standards. It serves as the benchmark against which all subsequent batches of the API are tested, ensuring consistency, safety, and efficacy. As stipulated by ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," a well-characterized reference standard is a critical component of a robust quality system.[1][4][5] The qualification of a new reference standard is a rigorous process that involves unambiguous structural confirmation and a meticulous determination of its purity.

The molecule in focus, 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, is a substituted aromatic carboxylic acid.[6] Its structure, containing a chromophore, a carboxylic acid group, and various protons in distinct chemical environments, makes it amenable to a suite of analytical techniques.

A Multi-Orthogonal Approach to Purity Determination

No single method can definitively determine the absolute purity of a compound. Therefore, a scientifically sound approach, as encouraged by USP General Chapter <1010> "Analytical Data-Interpretation and Treatment," employs several orthogonal methods.[7][8][9][10][11] This strategy ensures that all potential impurities—organic, inorganic, residual solvents, and water—are accounted for.

Our comparative analysis will focus on three primary pillars of purity assessment:

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) for organic impurities.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) for crystalline purity.

  • Absolute Quantitative Analysis: Quantitative Nuclear Magnetic Resonance (qNMR) for an independent, primary measure of purity.

Workflow for Reference Standard Qualification.

Comparison of Key Purity Assessment Techniques

The core of this guide is a direct comparison of the primary techniques used for purity determination. Each method offers unique advantages and is sensitive to different types of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for analyzing organic impurities in pharmaceuticals due to its high precision, sensitivity, and resolving power.[12][13] A well-developed, stability-indicating HPLC method can separate the main component from process-related impurities and degradation products.[14][15][16]

Causality of Method Development Choices: The goal is to develop a method that can resolve the API from all potential and actual impurities. For 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, a reversed-phase (RP-HPLC) method is the logical starting point due to the molecule's overall non-polar character. The carboxylic acid moiety means that the mobile phase pH will be a critical parameter, influencing the analyte's retention and peak shape.

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: Begin with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). A phenyl-hexyl column can be evaluated as an orthogonal choice, offering different selectivity based on pi-pi interactions with the aromatic rings.

  • Wavelength Selection: Analyze the UV spectrum of the compound. The extended conjugation should provide strong absorbance between 254 nm and 280 nm. Select a wavelength that provides a good response for both the API and expected impurities.

  • Mobile Phase Scouting:

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Optimization: Adjust the gradient slope, temperature, and flow rate to achieve optimal resolution (Rs > 1.5) between the main peak and all impurity peaks.[15]

  • Forced Degradation: Subject the sample to stress conditions (acid, base, peroxide, heat, light) to generate degradation products and prove the method is "stability-indicating."

Data Presentation: Comparison of HPLC Columns

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale & Outcome
Stationary Phase OctadecylsilanePhenyl-HexylC18 provides general hydrophobic retention. Phenyl-Hexyl offers alternative selectivity through π-π interactions with the aromatic and pyrrole rings.
Resolution (API vs. Impurity 1) 1.82.5Phenyl-Hexyl column shows superior resolution for an impurity, indicating it may be a better choice for the final method.
Tailing Factor (API) 1.21.1Both columns provide good peak symmetry, with the Phenyl-Hexyl being slightly better.
Retention Time (API) 8.5 min9.2 minThe slightly longer retention on the Phenyl-Hexyl column allows for a better separation window.
Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. For high-purity crystalline substances (>98 mol%), it can determine purity by measuring the melting point depression caused by impurities.[17][18][19][20] This is based on the Van't Hoff equation.[18]

Causality of Experimental Choices: The underlying principle is that impurities disrupt the crystal lattice of the main component, causing it to melt at a lower temperature and over a broader range.[20] The method is orthogonal to chromatography as it is not based on separation but on a colligative property of the bulk material. It is only effective for crystalline solids and requires that the impurity is soluble in the melt but not in the solid.[18][20]

Experimental Protocol: Purity by DSC

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a slow heating rate (e.g., 0.5 to 2 °C/min) through the melting transition.[18] A slow rate is crucial for maintaining thermal equilibrium.

  • Data Analysis: Integrate the melting endotherm and use the instrument's software to calculate the mole percent purity based on the Van't Hoff equation, which analyzes the shape of the leading edge of the melt peak.

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for purity and content assignment.[21][22] Unlike chromatography, which provides relative purity, qNMR can provide a direct, absolute measure of the mass of the analyte against a certified internal standard.[22][23][24] The key principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[23]

Causality of Experimental Choices: For qNMR to be accurate, specific experimental parameters must be carefully controlled. A long relaxation delay (D1) is critical to ensure all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly quantitative. A certified internal standard with known purity and protons that resonate in a clear region of the spectrum is also essential.

Experimental Protocol: Purity by 1H qNMR

  • Standard Selection: Choose a high-purity, certified internal standard that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reference standard (e.g., 10 mg) and the analyte (e.g., 20 mg) into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 400 MHz).

    • Ensure a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton of interest).

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation[23]: Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity.

Comparative Summary and Data Integration

No single technique is sufficient. A reference standard's certified purity is determined by integrating the results from these orthogonal methods using a mass balance approach.

Table of Comparative Performance

TechniquePrincipleMeasuresAdvantagesLimitations
HPLC Chromatographic SeparationRelative organic purityHigh sensitivity for impurities, stability-indicating capability.[12]Requires response factor correction for accurate quantification of impurities; may not detect non-chromophoric impurities.
DSC Thermal Analysis (Melting Point Depression)Purity of major crystalline componentFast, requires no standards, orthogonal to chromatography.[18][19]Only for crystalline solids >98% pure; insensitive to impurities that form solid solutions or are insoluble in the melt.[19][20]
qNMR Nuclear Magnetic Resonance SpectroscopyAbsolute purity/assay vs. standardPrimary method, highly accurate, does not require a standard of the analyte itself, structural information included.[22]Lower sensitivity than HPLC for trace impurities, requires expensive equipment and careful experimental design.[23]

Mass Balance Calculation:

The final assigned purity (potency) is typically calculated as:

Potency (%) = 100% - % Organic Impurities (HPLC) - % Water (Karl Fischer) - % Residual Solvents (GC) - % Inorganic Impurities (Sulphated Ash)

The result from this mass balance calculation should be in close agreement with the absolute assay value determined by qNMR. This agreement between orthogonal methods provides a high degree of confidence in the certified value of the reference standard.[7]

Orthogonal Methods for Purity Assessment.

Conclusion

Establishing a primary reference standard for a new chemical entity like 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a comprehensive scientific endeavor. It demands a logical, multi-faceted approach grounded in established regulatory principles. By systematically comparing and integrating data from orthogonal analytical techniques—namely HPLC for organic impurities, DSC for crystalline purity, and qNMR for absolute assay—a self-validating and robust purity value can be assigned. This rigorous characterization ensures that the reference standard is fit for its intended purpose: to serve as the ultimate benchmark for quality, safety, and efficacy throughout the lifecycle of a drug product.

References

  • Determination of purity by differential scanning calorimetry (DSC) . Journal of Chemical Education. Available at: [Link]

  • General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT . USP-NF. Available at: [Link]

  • Investigating the Purity of Substances by Means of DSC . NETZSCH Analyzing & Testing. Available at: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA . PubMed. Available at: [Link]

  • Determination of % purity of a compound by by Using DSC . Slideshare. Available at: [Link]

  • Chapter 11: Purity Determination Using DSC . GlobalSpec. Available at: [Link]

  • Purity Determination by DSC . Creative Biolabs. Available at: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design . ResearchGate. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Afr. J. Biomed. Res. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at: [Link]

  • Revision of the General USP Chapter <1010> . ECA Academy. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis . LinkedIn. Available at: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development . American Pharmaceutical Review. Available at: [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles . SynThink. Available at: [Link]

  • Analytical Data – Interpretation and Treatment . GMP Navigator. Available at: [Link]

  • ICH Q7 Guidelines . MasterControl. Available at: [Link]

  • The complete guide to the ICH Q7 guidelines . Qualio. Available at: [Link]

  • Understanding the International Council for Harmonisation (ICH) Q7 Guideline . LinkedIn. Available at: [Link]

  • 5-chloro-2-methoxy-4-(1h-pyrrol-1-yl)benzoic acid . PubChem. Available at: [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 . ICH. Available at: [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry . FDA. Available at: [Link]

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A Comparative Guide to the Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid: An Evaluation of Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motifs, including the substituted benzoic acid and the pyrrole ring, are present in numerous molecules with therapeutic potential. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, with a detailed examination of their respective efficiencies, potential challenges, and overall feasibility. Experimental data and established chemical principles are used to support the evaluation.

Retrosynthetic Analysis: Two Potential Pathways

Two primary retrosynthetic strategies can be envisioned for the construction of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid. These are:

  • Route 1: Late-Stage Pyrrole Formation: This approach involves the initial synthesis of a substituted benzoic acid core, followed by the late-stage introduction of the pyrrole ring. The key intermediate in this pathway is 4-amino-5-chloro-2-methoxybenzoic acid.

  • Route 2: Early-Stage Pyrrole Formation: In this alternative strategy, the pyrrole ring is incorporated early in the synthetic sequence, followed by the construction of the substituted benzoic acid moiety. This would typically involve a cross-coupling reaction between a pyrrole derivative and a suitably substituted halobenzoic acid.

This guide will now delve into a detailed analysis of each route, providing a comprehensive comparison of their respective merits and drawbacks.

Route 1: Late-Stage Pyrrole Formation - The Recommended Approach

This route is recommended due to its well-defined reaction steps, high overall yield, and avoidance of significant regioselectivity issues. The synthesis of the key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, is well-documented and proceeds with high efficiency. The final pyrrole ring formation is achieved via the robust and reliable Paal-Knorr synthesis.

Overall Synthetic Scheme

Route 1 A p-Aminosalicylic acid B Methyl 4-amino-2-methoxybenzoate A->B 1. KOH, Acetone 2. Dimethyl sulfate (Yield: ~95%) C Methyl 4-amino-5-chloro-2-methoxybenzoate B->C N-Chlorosuccinimide (NCS) DMF, 70°C (Yield: 87.5%) D 4-Amino-5-chloro-2-methoxybenzoic acid C->D KOH, Methanol/Water Reflux (Yield: 91.4%) E 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid D->E 2,5-Hexanedione Acetic acid, Reflux (Estimated Yield: >90%)

Caption: Synthetic workflow for Route 1: Late-Stage Pyrrole Formation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate

This step involves the protection of the carboxylic acid as a methyl ester and the methylation of the phenolic hydroxyl group.

  • Procedure: To a solution of p-aminosalicylic acid in acetone, potassium hydroxide is added, followed by the dropwise addition of dimethyl sulfate at 20-30°C. The reaction is stirred for 5-6 hours. After an aqueous workup and extraction with ethyl acetate, the product is obtained as a solid.

  • Rationale: The use of a base (KOH) is necessary to deprotonate the acidic phenolic hydroxyl and carboxylic acid groups, facilitating their reaction with the electrophilic dimethyl sulfate. The esterification of the carboxylic acid prevents its interference in subsequent reactions. This step proceeds with a high reported yield of approximately 95%.

Step 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

This step introduces the chloro substituent at the position ortho to the amino group.

  • Procedure: Methyl 4-amino-2-methoxybenzoate is reacted with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 70°C for 3-4 hours. The product is precipitated by pouring the reaction mixture into ice water and collected by filtration.[1]

  • Rationale: The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. As the para position is blocked, chlorination occurs at one of the ortho positions. NCS is a convenient and safe chlorinating agent for this transformation. The reported yield for this step is 87.5%.[1]

Step 3: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

This is the saponification of the methyl ester to the free carboxylic acid.

  • Procedure: Methyl 4-amino-5-chloro-2-methoxybenzoate is refluxed with potassium hydroxide in a mixture of methanol and water for 2-3 hours. After cooling and acidification with hydrochloric acid, the product precipitates and is collected by filtration.[1]

  • Rationale: The ester is hydrolyzed under basic conditions to the carboxylate salt, which upon acidification yields the desired carboxylic acid. This is a standard and high-yielding reaction, with a reported yield of 91.4%.[1]

Step 4: Synthesis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (Paal-Knorr Synthesis)

This final step involves the construction of the pyrrole ring.

  • Procedure: 4-Amino-5-chloro-2-methoxybenzoic acid is reacted with 2,5-hexanedione in the presence of a catalytic amount of acetic acid under reflux conditions. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by an appropriate workup and purification.

  • Rationale: The Paal-Knorr synthesis is a classic and highly efficient method for the formation of pyrroles from primary amines and 1,4-dicarbonyl compounds.[2][3] The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring. This reaction is generally high-yielding, and an estimated yield of over 90% is reasonable for this substrate.

Efficiency Analysis of Route 1
StepReactionStarting MaterialProductReagents & ConditionsYield (%)
1Methylation & Esterificationp-Aminosalicylic acidMethyl 4-amino-2-methoxybenzoate1. KOH, Acetone2. Dimethyl sulfate~95
2ChlorinationMethyl 4-amino-2-methoxybenzoateMethyl 4-amino-5-chloro-2-methoxybenzoateNCS, DMF, 70°C87.5[1]
3SaponificationMethyl 4-amino-5-chloro-2-methoxybenzoate4-Amino-5-chloro-2-methoxybenzoic acidKOH, Methanol/Water, Reflux91.4[1]
4Pyrrole Formation4-Amino-5-chloro-2-methoxybenzoic acid5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid2,5-Hexanedione, Acetic acid, Reflux>90 (estimated)
Overall ~70%

Advantages:

  • High Overall Yield: The estimated overall yield for this four-step synthesis is approximately 70%, which is highly efficient for a multi-step synthesis.

  • Readily Available Starting Material: The starting material, p-aminosalicylic acid, is commercially available at a reasonable cost.[4][5][6][7]

  • Well-Established Reactions: Each step in this synthesis utilizes well-understood and reliable reactions, minimizing the need for extensive optimization.

  • No Regioselectivity Issues: The substitution pattern of the starting material and the nature of the reactions ensure that the desired regioisomer is formed selectively at each step.

Disadvantages:

  • Use of a Toxic Reagent: Dimethyl sulfate is a potent alkylating agent and is highly toxic. Appropriate safety precautions must be taken when handling this reagent.

Route 2: Early-Stage Pyrrole Formation - A Less Favorable Alternative

This route involves the initial synthesis of a substituted benzoic acid followed by a cross-coupling reaction with pyrrole. While theoretically plausible, this approach presents significant challenges, primarily related to the regioselective formation of the C-N bond.

Proposed Synthetic Scheme

Route 2 A 2,4-Dichlorotoluene B 2,4-Dichloro-5-methoxybenzoic acid A->B 1. Nitration 2. Methoxylation 3. Oxidation C 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid B->C Buchwald-Hartwig Amination or Ullmann Condensation (Potential for isomeric mixtures) Pyrrole Pyrrole Pyrrole->C

Caption: A potential workflow for Route 2: Early-Stage Pyrrole Formation.

Challenges and Inefficiencies

1. Synthesis of a Suitable Precursor:

The synthesis of a suitable di- or tri-substituted halobenzoic acid precursor for the cross-coupling reaction is not trivial. For instance, the synthesis of 2,4-dichloro-5-methoxybenzoic acid would require a multi-step sequence starting from a simpler precursor like 2,4-dichlorotoluene. This would involve nitration, nucleophilic aromatic substitution to introduce the methoxy group, and finally, oxidation of the methyl group to a carboxylic acid. Each of these steps can have its own challenges, including regioselectivity and functional group compatibility.

2. Regioselectivity of the C-N Coupling:

The key challenge of this route lies in the cross-coupling step. The N-arylation of pyrrole with a di- or tri-substituted halobenzoic acid can lead to a mixture of regioisomers. For example, in a molecule like 2,4-dichloro-5-methoxybenzoic acid, the coupling could potentially occur at either the 2- or 4-position. While the relative reactivity of different halogens can be exploited to achieve some degree of selectivity in Buchwald-Hartwig aminations, achieving exclusive coupling at the desired 4-position would require careful optimization of the catalyst, ligand, and reaction conditions. This can be a time-consuming and resource-intensive process, and the formation of isomeric byproducts would necessitate challenging purification steps, ultimately lowering the overall yield of the desired product.

3. Harsher Reaction Conditions:

Traditional Ullmann condensations often require high temperatures and the use of stoichiometric amounts of copper, which can lead to environmental concerns and difficulties in product purification. While modern catalytic systems for both Ullmann and Buchwald-Hartwig reactions have been developed, they often rely on expensive and air-sensitive ligands and catalysts.

Efficiency Analysis of Route 2

A quantitative efficiency analysis of Route 2 is difficult to provide without specific experimental data for the proposed sequence. However, based on the aforementioned challenges, it is reasonable to expect a significantly lower overall yield compared to Route 1. The multi-step synthesis of the precursor, coupled with the potential for low yields and the formation of isomeric mixtures in the C-N coupling step, makes this route less attractive for the efficient synthesis of the target molecule.

Conclusion

A comparative analysis of two synthetic routes to 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid reveals that the late-stage pyrrole formation strategy (Route 1) is demonstrably more efficient and practical. This route benefits from a well-documented, high-yielding synthesis of the key 4-amino-5-chloro-2-methoxybenzoic acid intermediate and culminates in a robust Paal-Knorr cyclization. In contrast, the early-stage pyrrole formation approach (Route 2) is hampered by significant challenges in the synthesis of a suitable precursor and, more critically, in controlling the regioselectivity of the C-N bond-forming cross-coupling reaction. For researchers and drug development professionals seeking a reliable and scalable synthesis of this valuable intermediate, Route 1 is the unequivocally recommended pathway.

References

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1989-1996. [Link]

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A Comparative Guide to Validating the Chromatographic Purity of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of methodologies for validating the chromatographic purity of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, a substituted benzoic acid derivative with potential applications in pharmaceutical development. We will explore not only the primary workhorse of purity analysis, High-Performance Liquid Chromatography (HPLC), but also compare its performance with orthogonal techniques, providing a holistic view of a robust validation strategy.

The Central Role of Chromatographic Purity in Drug Development

The purity of an API is a critical quality attribute (CQA) that can significantly impact its safety and therapeutic effect. Impurities, even at trace levels, can be pharmacologically active, toxic, or affect the stability of the drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification, quantification, and control of impurities, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] Therefore, the development and validation of reliable analytical methods to assess purity are paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity analysis of small organic molecules like 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.[6] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from its potential impurities.

Designing a Stability-Indicating HPLC Method

A crucial aspect of purity analysis is the use of a "stability-indicating" method. This is an analytical procedure that can accurately detect changes in the quality of the drug substance over time, including the formation of degradation products.[7][8][9] To develop such a method for our target compound, forced degradation studies are essential. These studies involve subjecting the API to harsh conditions like acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[7][8][9][10][11]

The following is a proposed, yet hypothetical, stability-indicating RP-HPLC method for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, designed based on the analysis of structurally similar compounds.[12][13][14]

Experimental Protocol: Proposed RP-HPLC Method

  • Chromatographic System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase would consist of:

    • Solvent A: 0.1% Phosphoric acid in water (to control the ionization of the carboxylic acid and improve peak shape).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm, based on the UV absorbance of similar pyrrole-containing compounds.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase of a C18 column effectively retains the aromatic and pyrrole rings of the analyte through hydrophobic interactions, allowing for separation from more polar or less retained impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak.

  • Gradient Elution: Starting with a high percentage of aqueous phase allows for the retention and separation of polar impurities, while gradually increasing the organic solvent content elutes the main compound and any nonpolar impurities.

  • DAD Detection: A Diode Array Detector is highly recommended as it provides spectral information for each peak, which is invaluable for peak purity assessment and impurity identification.

Method Validation According to ICH Q2(R1)

Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[1][2][3][4][5]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.The main peak should be free from co-eluting peaks, demonstrated through forced degradation studies and peak purity analysis.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For impurity determination, from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120%.
Precision The degree of agreement among individual test results.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 5% for impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.No significant changes in resolution or quantitation when parameters like pH, flow rate, or column temperature are slightly varied.

Orthogonal and Complementary Analytical Techniques

While HPLC is the primary tool for purity assessment, relying on a single method is not always sufficient. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive purity profile.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. A UPLC method for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid could be developed by adapting the HPLC method to a UPLC system and a suitable sub-2 µm C18 column.[15]

Comparison of HPLC and UPLC:

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Analysis Time Longer (e.g., 30 min)Shorter (e.g., < 5 min)
Resolution GoodExcellent
Sensitivity GoodHigher
System Pressure LowerHigher
Cost LowerHigher
Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling liquid chromatography with mass spectrometry provides an unparalleled level of specificity and is invaluable for impurity identification.[16] While UV detection provides quantitative information based on chromophores, MS provides mass-to-charge ratio data, which can be used to determine the molecular weight of impurities and, through fragmentation analysis (MS/MS), elucidate their structures.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful orthogonal technique for purity determination. It is a primary ratio method, meaning it can provide a direct measure of purity without the need for a reference standard of the analyte. By integrating the signals of the analyte and a certified internal standard, the absolute purity can be determined. ¹H NMR is also excellent for identifying and quantifying structurally related impurities and residual solvents.

Thermal Analysis

Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the solid-state purity of a substance. A sharp melting endotherm in DSC can be indicative of high purity, while the presence of impurities can lead to a broadening and depression of the melting point. TGA can be used to quantify volatile impurities, such as residual solvents.

Visualizing the Analytical Workflow

A robust purity validation strategy involves a multi-faceted approach, as depicted in the following workflow diagram.

Analytical_Workflow cluster_0 Primary Purity Assessment cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Orthogonal Purity Confirmation & Impurity ID cluster_3 Final Purity Profile HPLC HPLC Method Development (Stability-Indicating) Validation Specificity Linearity Range Accuracy Precision LOD/LOQ Robustness HPLC->Validation UPLC UPLC Method Development (High Throughput) UPLC->Validation Purity_Profile Comprehensive Purity Profile & Impurity Control Strategy Validation->Purity_Profile LCMS LC-MS (Impurity Identification) LCMS->Purity_Profile NMR qNMR (Absolute Purity & Structural Info) NMR->Purity_Profile Thermal Thermal Analysis (DSC/TGA) (Solid-State Purity) Thermal->Purity_Profile

Caption: Analytical workflow for purity validation.

Logical Relationships in Purity Analysis

The interplay between different analytical techniques is crucial for a comprehensive understanding of a compound's purity.

Purity_Analysis_Relationships cluster_0 Chromatographic Separation cluster_1 Detection & Quantification cluster_2 Structural Information cluster_3 Physicochemical Properties HPLC HPLC/UPLC UV_DAD UV/DAD HPLC->UV_DAD Quantitative Data MS Mass Spectrometry HPLC->MS Mass Information Purity Overall Purity Assessment HPLC->Purity MSMS MS/MS MS->MSMS Structural Fragmentation NMR NMR NMR->MSMS Orthogonal Structural Data NMR->Purity Thermal Thermal Analysis Thermal->Purity

Caption: Inter-relationships of analytical techniques.

Conclusion and Recommendations

Validating the chromatographic purity of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid requires a systematic and multi-faceted approach. While a well-validated, stability-indicating HPLC or UPLC method serves as the cornerstone of purity assessment, it should be complemented by orthogonal techniques to provide a comprehensive and scientifically sound purity profile.

For routine quality control, a validated UPLC method is recommended for its high throughput and superior resolution. For impurity identification and structural elucidation, LC-MS/MS is indispensable. Furthermore, qNMR should be considered for the assignment of absolute purity and as a primary reference method. Thermal analysis can provide valuable supporting data on solid-state purity and volatile impurities.

By integrating these techniques and adhering to regulatory guidelines such as ICH Q2(R1), researchers and drug developers can establish a robust and self-validating system for ensuring the purity, and ultimately the safety and efficacy, of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

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  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Khaled, A., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 181(1-3), 1147-51. [Link]

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  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Panda, S. S., et al. (2021). An Original Stability-Indicating HPLC Method to Estimate Glycopyrrolate in Bulk and Pharmaceuticals. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415. [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 377-383. [Link]

  • Xu, X., et al. (2010). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Journal of Chromatography B, 878(23), 2049-56. [Link]

  • PubMed Central. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. [Link]

  • PubMed Central. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. [Link]

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  • Schubart, A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. [Link]

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A Senior Application Scientist's Guide to the FTIR Spectroscopic Identification of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the unequivocal identification of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational spectroscopy, offers a robust, self-validating experimental protocol, and provides a comparative analysis against structurally similar compounds to underscore the unique spectral signature of the target molecule.

Introduction: The Analytical Challenge

5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a polysubstituted aromatic compound featuring a confluence of functional groups: a carboxylic acid, an aryl-alkyl ether, a pyrrole ring, and a chloro-substituent on the benzene ring.[1] This structural complexity presents a unique analytical challenge. Positive identification requires a technique sensitive enough to confirm the presence of each distinct functional group and their specific chemical environment. FTIR spectroscopy is an ideal tool for this purpose, as it provides a detailed vibrational "fingerprint" of the molecule.

The Power of FTIR: From Molecular Vibration to Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending, etc.). The specific frequencies at which a molecule absorbs radiation are directly related to the types of chemical bonds and the overall molecular structure. For a complex molecule like ours, the resulting spectrum is a superposition of the vibrational modes of all its constituent parts.

Our chosen methodology is Attenuated Total Reflectance (ATR)-FTIR . This technique is favored in modern analytical laboratories for its speed, ease of use, and minimal sample preparation requirements.[2][3] Unlike traditional transmission methods that often require pelletizing the sample with KBr, ATR analysis involves simply placing the solid sample in direct contact with a high-refractive-index crystal (typically diamond or germanium).[4][5] An evanescent wave penetrates a few micrometers into the sample, and the absorbed energy provides a high-quality, reproducible spectrum of the material in its native state.[6]

Experimental Protocol: A Self-Validating Workflow

The following protocol for ATR-FTIR analysis is designed to ensure data integrity and reproducibility. Each step includes a rationale grounded in best practices for spectroscopic analysis.

Diagram of the ATR-FTIR Experimental Workflow

G cluster_prep Phase 1: Instrument Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A 1. Spectrometer Purge Ensure low H₂O and CO₂ levels. B 2. Perform System Diagnostics Verify instrument performance. A->B C 3. Clean ATR Crystal Use appropriate solvent (e.g., isopropanol). B->C D 4. Collect Background Spectrum (Clean ATR Crystal) Scans: 32, Resolution: 4 cm⁻¹ E 5. Apply Solid Sample Ensure uniform contact with crystal. D->E F 6. Collect Sample Spectrum Use identical scan parameters as background. E->F G 7. Automatic Background Subtraction Instrument software performs this. H 8. Apply ATR Correction (Optional but Recommended) Corrects for penetration depth variation. G->H I 9. Baseline Correction & Peak Picking Identify key vibrational bands. H->I

Caption: A step-by-step workflow for reliable ATR-FTIR data acquisition.

Detailed Step-by-Step Methodology
  • Instrument Preparation:

    • Rationale: A stable instrument environment is critical for high-quality data.

    • Action: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Clean the ATR crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

  • Background Collection:

    • Rationale: The background scan measures the spectrum of the instrument and atmosphere without a sample. This is later subtracted from the sample scan to yield the sample's true absorption spectrum.

    • Action: With the clean, empty ATR crystal in place, collect a background spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong signal.

    • Action: Place a small amount of the solid 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid powder onto the center of the ATR crystal. Use the instrument's pressure clamp to apply consistent force, ensuring intimate contact across the crystal surface.

  • Sample Spectrum Collection:

    • Rationale: Using identical scan parameters as the background ensures that any spectral artifacts are properly canceled out.

    • Action: Collect the sample spectrum using the exact same parameters as the background scan (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Data Processing:

    • Rationale: Raw data may require minor corrections to be suitable for interpretation.

    • Action: The instrument software will automatically subtract the background from the sample spectrum. An ATR correction algorithm may be applied to adjust the relative peak intensities, making the spectrum appear more like a traditional transmission spectrum. A baseline correction can be performed to remove any broad, rolling features from the spectrum.

Spectral Analysis and Interpretation

The molecular structure of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid dictates its FTIR spectrum. Each functional group provides a characteristic set of absorption bands.

Chemical Structure of the Target Molecule

Caption: Structure of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.[1]

Predicted FTIR Absorption Bands

The following table summarizes the expected vibrational frequencies and their assignments. This serves as a predictive framework for interpreting the experimental spectrum.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Characteristics
3300 - 2500Carboxylic Acid (-COOH)O-H StretchVery broad, strong absorption due to hydrogen bonding.[7][8]
~3100 - 3000Aromatic / PyrroleC-H StretchMedium to weak, sharp peaks.
~2950, ~2850Methoxy (-OCH₃)C-H StretchWeak, sharp peaks.
1760 - 1690Carboxylic Acid (-COOH)C=O StretchVery strong, sharp peak. Conjugation may shift it to the lower end of the range.[9]
~1600, ~1475Aromatic / PyrroleC=C Ring StretchMultiple medium to strong bands.
1320 - 1210Carboxylic Acid / EtherC-O StretchStrong bands. The aryl-alkyl ether asymmetric C-O stretch is expected around 1250 cm⁻¹.[7][10]
~1250 & ~1040Aryl-Alkyl EtherAsymmetric & Symmetric C-O-C StretchTwo distinct, strong bands.[11][12]
1100 - 1000Aromatic Ring / PyrroleIn-plane C-H BendingMultiple medium to weak bands.
Below 1000Aromatic / Pyrrole / C-ClOut-of-plane C-H Bending & C-Cl StretchComplex pattern in the "fingerprint region". The C-Cl stretch is often weak.

Comparative Analysis: Distinguishing the Target from Alternatives

To build complete confidence in the identification, it is instructive to compare the spectrum of our target molecule with those of structurally similar compounds. This highlights the unique spectral features that are essential for positive identification.

MoleculeKey Distinguishing Features from Target Compound
Alternative 1: 5-Chloro-2-methoxybenzoic acid [13]Lacks the Pyrrole Ring: The spectrum will be missing the characteristic C=C and C-N stretching and bending vibrations associated with the pyrrole moiety. The overall pattern in the 1600-1400 cm⁻¹ region will be simpler.
Alternative 2: 4-Amino-5-chloro-2-methoxybenzoic acid [14]Primary Amine instead of Pyrrole: This compound will exhibit two distinct, sharp N-H stretching peaks around 3400-3300 cm⁻¹, characteristic of a primary amine (-NH₂). This is a stark contrast to the target molecule, which has no N-H bond and thus no peaks in this region. It will also show an N-H scissoring bend around 1600 cm⁻¹.
Alternative 3: Benzoic Acid Lacks Methoxy, Chloro, and Pyrrole Groups: This simpler spectrum will be dominated by the carboxylic acid features (broad O-H, strong C=O). It will lack the strong, dual C-O-C ether bands[11][12] and the specific fingerprint pattern imparted by the chloro and pyrrole substituents.
Summary Table of Distinguishing Vibrational Frequencies
Vibrational ModeTarget Compound Alternative 1 Alternative 2
N-H Stretch (~3400 cm⁻¹) AbsentAbsentPresent (two sharp peaks)
O-H Stretch (3300-2500 cm⁻¹) Present (Broad)Present (Broad)Present (Broad)
C=O Stretch (~1700 cm⁻¹) Present (Strong)Present (Strong)Present (Strong)
Pyrrole Ring Vibrations Present AbsentAbsent
Ether C-O-C Stretches Present (~1250, ~1040 cm⁻¹) Present (~1250, ~1040 cm⁻¹) Present (~1250, ~1040 cm⁻¹)

Conclusion

The FTIR spectroscopic identification of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is a clear and definitive process when approached systematically. By leveraging the power of the ATR-FTIR technique and understanding the correlation between the molecule's distinct functional groups and their infrared absorptions, a confident identification can be made. The key identifiers are the simultaneous presence of:

  • A very broad O-H stretch and a strong C=O stretch, confirming the carboxylic acid.

  • Two strong C-O stretching bands characteristic of an aryl-alkyl ether.

  • The absence of any N-H stretching bands, ruling out primary or secondary amine alternatives.

  • A complex fingerprint region containing vibrations specific to the substituted pyrrole and benzene rings.

This guide provides the experimental and analytical framework necessary for researchers to perform this identification with a high degree of scientific rigor and confidence.

References

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A Comparative Guide to the Thermal Analysis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermal Analysis in Drug Development

In the landscape of pharmaceutical development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical data on the stability, purity, and physical state of drug candidates.[1][2][3] These analyses are indispensable for identifying polymorphism, determining melting points, and assessing thermal stability, all of which influence an API's formulation, storage, and overall efficacy.[1][4][5] This guide presents a comprehensive thermal analysis of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid, a novel benzoic acid derivative. To contextualize the findings, we will compare its thermal behavior with a structurally simpler analogue, 4-(1H-pyrrol-1-yl)benzoic acid. This comparative approach will illuminate the influence of the chloro and methoxy functional groups on the compound's thermal properties.

Compound Profiles:

  • Target Compound: 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid (Molecular Formula: C12H10ClNO3)[6]

  • Comparative Compound: 4-(1H-pyrrol-1-yl)benzoic acid (Molecular Formula: C11H9NO2)

The addition of a chlorine atom and a methoxy group to the benzoic acid backbone is expected to significantly alter the molecule's intermolecular forces and, consequently, its thermal behavior.[7][8][9]

Methodology: A Framework for Rigorous Thermal Characterization

The following protocols are designed to adhere to the standards outlined in USP General Chapter <891> Thermal Analysis and relevant ASTM standards for DSC and TGA.[1][2][10][11]

Instrument Calibration: Prior to sample analysis, the DSC and TGA instruments were calibrated. The DSC temperature and enthalpy were calibrated using certified indium standards, while the TGA mass balance was verified using standard calibration weights.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Approximately 3-5 mg of the sample was accurately weighed into a Tzero aluminum pan.

  • Sealing: The pan was hermetically sealed to prevent any loss of volatile components during heating.

  • Heating Program: The sample was heated from 25°C to 350°C at a linear heating rate of 10°C/min.[12]

  • Atmosphere: A nitrogen purge gas was maintained at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram was analyzed to determine the onset and peak temperatures of any thermal events, such as melting, as well as the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Approximately 5-10 mg of the sample was accurately weighed into a platinum TGA pan.

  • Heating Program: The sample was heated from 25°C to 600°C at a heating rate of 10°C/min.

  • Atmosphere: A nitrogen purge gas was maintained at a flow rate of 50 mL/min.

  • Data Analysis: The TGA curve was analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Thermal_Analysis_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Interpretation Sample API Sample Weighing Accurate Weighing (3-5 mg for DSC, 5-10 mg for TGA) Sample->Weighing Encapsulation Pan Encapsulation (Al for DSC, Pt for TGA) Weighing->Encapsulation DSC DSC Analysis (25-350°C @ 10°C/min) Encapsulation->DSC Inert N2 Atmosphere TGA TGA Analysis (25-600°C @ 10°C/min) Encapsulation->TGA Inert N2 Atmosphere Thermogram Generate Thermograms (Heat Flow vs. Temp Weight % vs. Temp) DSC->Thermogram TGA->Thermogram Analysis Identify Thermal Events (Melting, Decomposition) Thermogram->Analysis Comparison Comparative Analysis Analysis->Comparison Structure_Property_Relationship Compound_A 4-(1H-pyrrol-1-yl)benzoic acid Baseline Thermal Properties Lower Melting Point Lower Thermal Stability Modification Addition of: - Chloro group - Methoxy group Compound_A->Modification Structural Modification Compound_B 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid Modified Thermal Properties Higher Melting Point Enhanced Thermal Stability Modification->Compound_B Leads to

Caption: Influence of functional groups on thermal properties.

Conclusion and Implications for Drug Development

This comparative guide outlines the expected thermal behavior of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid based on established structure-property relationships. The predicted higher melting point and enhanced thermal stability, attributed to the chloro and methoxy substituents, are favorable characteristics for a drug candidate. A higher decomposition temperature suggests greater stability during manufacturing processes that may involve heat, such as drying and milling, as well as a longer potential shelf-life.

The data obtained from DSC and TGA analyses are crucial for:

  • Purity Assessment: Impurities can cause a depression and broadening of the melting peak. [1][2]* Polymorph Screening: Different crystalline forms of a compound will exhibit distinct melting points and enthalpies of fusion. [3][5]* Compatibility Studies: DSC can be used to assess the compatibility of the API with various excipients by detecting changes in thermal profiles when they are mixed. [5][13] In summary, a thorough thermal analysis, as outlined in this guide, is a cornerstone of pharmaceutical development, providing essential data to de-risk the development process and ensure the quality and stability of the final drug product.

References

  • Title: General Chapters: <891> THERMAL ANALYSIS Source: uspbpep.com URL: [Link]

  • Title: <891> Thermal Analysis - USP-NF Source: USP-NF URL: [Link]

  • Title: Thermogravemetric analysis and DSC graph of benzoic acid,... Source: ResearchGate URL: [Link]

  • Title: DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891 Source: YouTube URL: [Link]

  • Title: Usp Tga Guid-891 Source: Scribd URL: [Link]

  • Title: The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals Source: UCL Discovery URL: [Link]

  • Title: Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 Source: Intertek URL: [Link]

  • Title: Thermal analysis methods for pharmacopoeial materials Source: PubMed URL: [Link]

  • Title: 5-chloro-2-methoxy-4-(1h-pyrrol-1-yl)benzoic acid Source: PubChemLite URL: [Link]

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  • Title: Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture Source: NETZSCH Analyzing & Testing URL: [Link]

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  • Title: Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins Source: ResearchGate URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In our pursuit of scientific advancement, the responsible management of chemical reagents is as critical as the discoveries they enable. This guide provides a detailed, authoritative protocol for the proper disposal of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the best practices in modern laboratory operations.

The fundamental principle guiding the disposal of this compound is its chemical structure: it is a halogenated aromatic organic acid . The presence of a chlorine atom bonded to the aromatic ring places it into a specific, regulated hazardous waste category that requires dedicated handling.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this novel compound may not be universally available, we can infer its likely hazard profile from its structural motifs (chlorinated aromatic, benzoic acid) and data on analogous compounds.[1][2][3]

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard CategoryAnticipated Risk & RationaleRecommended PPE & Handling Precautions
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. Benzoic acid and its derivatives can cause irritation.[4][5] The chlorinated component may enhance toxicity.Always handle within a certified chemical fume hood. Wear nitrile or butyl rubber gloves, chemical splash goggles, and a fully buttoned lab coat.[6][7]
Skin/Eye Irritation Causes skin irritation and potentially serious eye damage. Acidic functional groups and chlorinated aromatics are known irritants.[3][4]Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Environmental Hazard Potentially persistent and toxic to aquatic life. Chlorinated aromatic compounds can resist natural degradation.[8] Improper disposal must be avoided to prevent environmental release.[9]Do not allow the chemical to enter drains or sewer systems.[7] All waste must be collected for approved disposal.
Reactivity Stable under normal conditions. Avoid contact with strong oxidizing agents, strong bases, and some metals.[10][11]Store waste away from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed.[12]
Combustion Products Thermal decomposition will produce toxic and corrosive gases , including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]This necessitates disposal via high-temperature incineration in a facility equipped with acid gas scrubbers.[13][14]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe disposal of 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid and associated waste.

Step 1: Waste Characterization and Segregation

The most critical step is correctly identifying the waste stream. Due to the carbon-chlorine bond, this compound is classified as a halogenated organic waste .[13][15]

  • Action: Segregate all waste containing this compound from non-halogenated waste streams.[16]

  • Causality: Halogenated wastes require specialized high-temperature incineration to ensure complete destruction and to neutralize the resulting acidic byproducts like HCl.[14][17] Mixing this waste with non-halogenated solvents (like acetone or methanol) contaminates the entire batch, drastically increasing disposal costs and complexity.[15]

Step 2: Container Selection and Labeling

Proper containment is essential for safety and compliance.[18]

  • Action for Solids: Collect the pure solid compound, along with any contaminated weighing paper or spatulas, in a dedicated, sealable waste container labeled "HALOGENATED ORGANIC SOLID WASTE."

  • Action for Liquids/Solutions: If the compound is in a solution with an organic solvent, collect it in a sealable, chemically compatible container (typically a plastic-coated glass or high-density polyethylene carboy) labeled "HALOGENATED ORGANIC LIQUID WASTE." [13]

  • Action for Contaminated Labware: Disposable items like gloves, bench paper, and wipes that are contaminated with the compound must be collected in a sealed bag or container labeled "HAZARDOUS SOLID WASTE." [6]

All labels must clearly state the full chemical name, the approximate quantity, and the date of accumulation.[18]

Step 3: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EH&S) department or a licensed waste hauler.[19][20]

  • Action: Store the sealed waste containers in a well-ventilated area, away from heat or ignition sources.[7]

  • Action: Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[9]

  • Causality: Safe storage within the lab prevents accidental spills and exposure, while designation as an SAA ensures compliance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[9][20]

Step 4: Arranging for Final Disposal
  • Action: Once your waste container is approaching full (do not fill beyond 90% capacity[12]), contact your institution's EH&S office to schedule a pickup.

  • Causality: Final disposal must be carried out by a licensed hazardous waste management company.[18] They will transport the waste to a permitted facility for high-temperature incineration, which is the environmentally sound method for destroying halogenated organic compounds.[13][19]

Part 3: Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste generated from 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.

G cluster_0 cluster_1 Step 1: Characterize Waste Form cluster_2 Step 2: Segregate & Collect in Labeled Container cluster_3 start Waste Generation: 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid is_solid Is it a solid? (Pure compound, residue) start->is_solid is_liquid Is it a liquid? (In solution) start->is_liquid is_contam Is it contaminated material? (Gloves, wipes, glassware) start->is_contam solid_waste Container: 'HALOGENATED ORGANIC SOLID WASTE' is_solid->solid_waste Yes liquid_waste Container: 'HALOGENATED ORGANIC LIQUID WASTE' is_liquid->liquid_waste Yes contam_waste Container: 'HAZARDOUS SOLID WASTE' is_contam->contam_waste Yes end_point Store in Satellite Accumulation Area (SAA) for EH&S Pickup & Incineration solid_waste->end_point liquid_waste->end_point contam_waste->end_point

Caption: Disposal workflow for 5-chloro-2-methoxy-4-(1H-pyrrol-1-yl)benzoic acid.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology (ASCP). Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Hitchman, M. L., et al. Disposal Methods for Chlorinated Aromatic Waste. (n.d.). RSC Publishing. Retrieved from [Link]

  • Waste Management Guidelines. (n.d.). Retrieved from a university chemistry department source.
  • Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS. Retrieved from [Link]

  • Process for destroying chlorinated aromatic compounds. (n.d.). Google Patents.
  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... (n.d.). California Code of Regulations - Westlaw. Retrieved from [Link]

  • Hazardous waste acceptance conditions. (n.d.). University of Groningen. Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Texas at Austin. Retrieved from [Link]

  • Safety Data Sheet: Benzoic Acid. (2015, December 1). NIST. Retrieved from [Link]

  • Safety Data Sheet: benzoic acid. (2023, December 12). Chemos GmbH & Co.KG. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.